Product packaging for Glycyl-D-threonine(Cat. No.:)

Glycyl-D-threonine

Cat. No.: B11750392
M. Wt: 176.17 g/mol
InChI Key: OLIFSFOFKGKIRH-WVZVXSGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycyl-D-threonine is a dipeptide composed of glycine and the D-enantiomer of threonine. As a derivative of an unnatural amino acid, it serves as a specialized chiral building block in biochemical research . D-amino acids like D-threonine are important in the chemical industry as chiral intermediates for a range of pharmaceutical drugs and peptidomimetics . The stereospecificity of amino acids is a critical factor in the function of bioactive peptides, influencing their interaction with biological targets and their mode of action . This compound is provided as a solid powder and should be stored in a cool, dark place at room temperature . This compound is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O4 B11750392 Glycyl-D-threonine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12N2O4

Molecular Weight

176.17 g/mol

IUPAC Name

(2R,3S)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C6H12N2O4/c1-3(9)5(6(11)12)8-4(10)2-7/h3,5,9H,2,7H2,1H3,(H,8,10)(H,11,12)/t3-,5+/m0/s1

InChI Key

OLIFSFOFKGKIRH-WVZVXSGGSA-N

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)NC(=O)CN)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)CN)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Glycyl-D-threonine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Glycyl-D-threonine, a dipeptide composed of glycine and the D-isomer of threonine. While L-amino acids are the canonical building blocks of proteins, peptides containing D-amino acids are of significant interest in drug development due to their increased stability against enzymatic degradation. This guide covers the fundamental chemical properties, proposed synthetic and analytical methodologies, and the broader biological context of this unique dipeptide.

Chemical and Physical Properties

This compound is a dipeptide with distinct stereochemistry that influences its physical and biological characteristics. Several forms of this compound are commercially available, including the anhydrous form and a dihydrate. The Chemical Abstracts Service (CAS) has assigned unique registry numbers to these and related stereoisomers.

Table 1: Key Identifiers and Properties of this compound and Related Compounds

PropertyThis compoundThis compound DihydrateGlycyl-L-threonineGlycyl-DL-threonine
CAS Number 7361-42-4[1][2]74807-44-6[3][4]7093-70-1[1][5]27174-15-8[1][6]
Molecular Formula C₆H₁₂N₂O₄[1][5]C₆H₁₂N₂O₄·2H₂O[3]C₆H₁₂N₂O₄[5]C₆H₁₂N₂O₄[7]
Molecular Weight 176.17 g/mol [1][5]212.20 g/mol [3]176.17 g/mol [5]176.17 g/mol [7]
Monoisotopic Mass 176.07970687 Da[1][5]-176.07970687 Da[5]176.07971 Da[7]
Physical State Solid[3]Solid[3]--
Storage Temperature Room Temperature (cool, dark place recommended)[3]Room Temperature (cool, dark place recommended)[3]--
IUPAC Name (2R,3S)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoic acid-(2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoic acid[5]2-[(2-aminoacetyl)amino]-3-hydroxybutanoic acid[7]

Table 2: Computed Physicochemical Properties of Glycyl-threonine

DescriptorValue
XLogP3-4.1[5]
Hydrogen Bond Donor Count4[1]
Hydrogen Bond Acceptor Count5[1]
Rotatable Bond Count4[1]
Topological Polar Surface Area113 Ų[5]
Heavy Atom Count12[1]
Complexity182[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through standard peptide coupling techniques, typically involving the protection of reactive functional groups, coupling of the amino acid residues, and subsequent deprotection.

Proposed Synthetic Workflow

A common and effective method for synthesizing dipeptides is Solid-Phase Peptide Synthesis (SPPS). The workflow involves anchoring the C-terminal amino acid (D-threonine) to a solid support, followed by the sequential addition of the N-terminal amino acid (Glycine).

G Proposed Solid-Phase Synthesis of this compound A 1. Resin Preparation (e.g., 2-Chlorotrityl chloride resin) B 2. Anchoring Fmoc-D-Thr(tBu)-OH (DIPEA in DCM) A->B Immobilization C 3. Fmoc Deprotection (20% Piperidine in DMF) B->C Activation D 4. Glycine Coupling (Fmoc-Gly-OH, HBTU, DIPEA in DMF) C->D Peptide Bond Formation E 5. Final Fmoc Deprotection (20% Piperidine in DMF) D->E Activation F 6. Cleavage and Deprotection (TFA/H2O/TIS cocktail) E->F Release from Resin G 7. Purification (Reverse-Phase HPLC) F->G Isolation H This compound G->H Final Product

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of this compound.

Detailed Experimental Protocol (SPPS)

This protocol outlines a general procedure for the synthesis of this compound using Fmoc-based solid-phase chemistry.

  • Resin Swelling and Loading:

    • Swell 2-chlorotrityl chloride resin in anhydrous Dichloromethane (DCM) for 30 minutes.

    • Dissolve Fmoc-D-Thr(tBu)-OH (2 equivalents relative to resin capacity) and N,N-Diisopropylethylamine (DIPEA) (4 equivalents) in DCM.

    • Add the amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.

    • Quench any remaining active sites on the resin by adding methanol and agitating for 30 minutes.

    • Wash the resin sequentially with DCM, Dimethylformamide (DMF), and Methanol, then dry under vacuum.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.

    • Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF followed by DCM to remove residual piperidine.

  • Glycine Coupling:

    • In a separate vessel, pre-activate Fmoc-Gly-OH (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.

    • Add the activated glycine solution to the deprotected D-threonine-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Perform a ninhydrin test to confirm the completion of the coupling reaction.

    • Wash the resin with DMF and DCM.

  • Final Deprotection and Cleavage:

    • Perform a final Fmoc deprotection as described in step 2.

    • Wash the peptide-resin with DMF, DCM, and Methanol, and dry thoroughly.

    • Treat the dried resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the tert-butyl (tBu) side-chain protecting group.

  • Purification and Characterization:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the wash.

    • Dry the crude peptide pellet under vacuum.

    • Dissolve the crude product in a suitable solvent (e.g., water/acetonitrile mixture) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

    • Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.[5]

Biological Context and Signaling Pathways

While the direct biological activity and signaling pathways of this compound are not extensively documented, the roles of its constituent amino acids, particularly threonine, are well-established. Glycyl-Threonine is considered an intermediate in protein catabolism.[9] Threonine is an essential amino acid involved in protein synthesis, metabolism, and crucial post-translational modifications like phosphorylation, which is fundamental to cellular signaling.[][11]

Threonine Metabolism

Threonine catabolism is a key metabolic process that breaks down threonine into various intermediates for energy production or biosynthesis. The two primary pathways are initiated by the enzymes L-threonine 3-dehydrogenase (TDH) and threonine dehydratase (STDH).[11][12][13]

G Major Threonine Catabolic Pathways cluster_0 TDH Pathway cluster_1 STDH Pathway Thr Threonine A 2-Amino-3-oxobutyrate Thr->A L-Threonine 3-dehydrogenase (TDH) E α-Ketobutyrate Thr->E Threonine Dehydratase (STDH) C Glycine A->C Spontaneous Decarboxylation D Acetyl-CoA A->D 2-Amino-3-oxobutyrate CoA ligase B Aminoacetone C->D G TCA Cycle D->G F Propionyl-CoA E->F BCKDH Complex F->G -> Succinyl-CoA

Caption: Overview of the two major pathways for threonine catabolism in mammals.

Threonine Phosphorylation in Cell Signaling

Threonine residues, with their hydroxyl side chains, are primary targets for phosphorylation by serine/threonine kinases. This reversible modification acts as a molecular switch, regulating protein activity, localization, and interaction with other proteins. It is a central mechanism in countless signaling pathways, including those controlling cell growth, differentiation, and metabolism.[14][15][16]

G Role of Threonine Phosphorylation in Signal Transduction Signal External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Signal->Receptor Binding & Dimerization Kinase Ser/Thr Kinase (e.g., Akt, PKC) Receptor->Kinase Activation Protein Substrate Protein (Inactive) Kinase->Protein Phosphorylation (ATP -> ADP) P_Protein Phosphorylated Protein (Active) P_Protein->Protein Dephosphorylation Response Cellular Response (e.g., Gene Expression, Proliferation) P_Protein->Response Downstream Signaling Phosphatase Protein Phosphatase

Caption: A generalized signaling cascade illustrating threonine phosphorylation.

References

Glycyl-D-threonine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties, synthesis, and characterization of the dipeptide Glycyl-D-threonine. The information is intended to serve as a valuable resource for researchers and professionals involved in peptide chemistry, drug discovery, and development.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below, facilitating easy reference and comparison.

PropertyValueSource
Molecular Formula C₆H₁₂N₂O₄[1][2][3]
Average Molecular Weight (Anhydrous) 176.17 g/mol [1][2][3][4]
Average Molecular Weight (Dihydrate) 212.20 g/mol [5]
Monoisotopic Mass 176.07970687 Da[1][2][3]
CAS Number 7361-42-4 (anhydrous)[1][6]
74807-44-6 (dihydrate)[1][5][7]
Topological Polar Surface Area (TPSA) 113 Ų[1][2]
Hydrogen Bond Donor Count 4[1]
Hydrogen Bond Acceptor Count 5[1]
Rotatable Bond Count 4[1]
XLogP3 -4.1[2][3]
Appearance White to Almost white powder to crystal[5]

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound. This process ensures the desired product is synthesized with high purity and its identity is confirmed through rigorous analytical methods.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials: Fmoc-Gly-OH H-D-Thr-OH synthesis Peptide Coupling (e.g., Solid-Phase or Solution-Phase) start->synthesis cleavage Cleavage from Resin & Deprotection synthesis->cleavage crude Crude this compound cleavage->crude purification Preparative HPLC crude->purification fractions Collect Pure Fractions purification->fractions lyophilization Lyophilization fractions->lyophilization pure_peptide Pure this compound lyophilization->pure_peptide ms Mass Spectrometry (MS) (Verify Molecular Weight) pure_peptide->ms nmr NMR Spectroscopy (Confirm Structure) pure_peptide->nmr hplc_analysis Analytical HPLC (Assess Purity) pure_peptide->hplc_analysis

Caption: Workflow for the synthesis and characterization of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involved in the synthesis, purification, and characterization of this compound.

I. Synthesis: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

Solid-phase peptide synthesis is a widely used method for the efficient synthesis of peptides.[4][5][6][8] The following protocol is a general guideline and may require optimization.

1. Resin Preparation:

  • Start with a pre-loaded Wang or 2-chlorotrityl chloride resin with the C-terminal amino acid (D-threonine).

  • Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) for 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the solvent and add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 20 minutes to remove the Fmoc protecting group from the D-threonine.

  • Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

3. Amino Acid Coupling:

  • In a separate vial, dissolve Fmoc-glycine (3-5 equivalents) and a coupling agent such as HBTU/HOBt or HATU (3-5 equivalents) in DMF.

  • Add a base, typically diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated Fmoc-glycine solution to the resin.

  • Agitate the reaction mixture for 1-2 hours to ensure complete coupling. A Kaiser test can be performed to monitor the completion of the reaction.

  • Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).

4. Cleavage and Deprotection:

  • After the final coupling step and subsequent washing, dry the resin.

  • Prepare a cleavage cocktail appropriate for the resin and protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the crude peptide, decant the ether, and repeat the ether wash 2-3 times.

  • Dry the crude peptide pellet under vacuum.

II. Purification: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide is purified to obtain a high-purity product.

1. System Preparation:

  • Use a preparative RP-HPLC system equipped with a C18 column.

  • Prepare two mobile phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Equilibrate the column with the starting mobile phase composition (e.g., 95% A, 5% B).

2. Sample Preparation and Injection:

  • Dissolve the crude peptide in a minimal amount of Mobile Phase A or a suitable solvent.

  • Filter the sample solution through a 0.45 µm filter to remove any particulates.

  • Inject the filtered sample onto the equilibrated column.

3. Elution and Fraction Collection:

  • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 60% B over 30-60 minutes) at a flow rate appropriate for the column size.

  • Monitor the elution profile using a UV detector at 214 nm and 280 nm.

  • Collect fractions corresponding to the major peptide peak.

4. Purity Analysis and Lyophilization:

  • Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pool the fractions with the desired purity.

  • Freeze the pooled fractions and lyophilize to obtain the pure peptide as a white, fluffy powder.

III. Characterization

1. Mass Spectrometry (MS):

  • Objective: To confirm the molecular weight of the synthesized peptide.

  • Methodology:

    • Reconstitute a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

    • Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

    • Acquire the mass spectrum in the positive ion mode.

    • Compare the observed monoisotopic mass of the protonated molecule [M+H]⁺ with the calculated theoretical mass.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To confirm the structure and stereochemistry of the dipeptide.

  • Methodology:

    • Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Acquire one-dimensional (¹H) and two-dimensional (e.g., COSY, TOCSY, HSQC) NMR spectra on a high-field NMR spectrometer.

    • Assign the proton and carbon signals to the respective atoms in the this compound structure.

    • The chemical shifts, coupling constants, and through-space correlations (from NOESY or ROESY spectra) will confirm the connectivity and stereochemistry of the molecule.

3. Analytical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Objective: To determine the purity of the final peptide product.

  • Methodology:

    • Use an analytical RP-HPLC system with a C18 column.

    • Dissolve the purified peptide in Mobile Phase A.

    • Inject a known concentration of the peptide solution.

    • Elute with a suitable gradient of Mobile Phase B (e.g., 5% to 95% B over a shorter timeframe than the preparative method).

    • Monitor the chromatogram at 214 nm.

    • The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area.

References

An In-depth Technical Guide to the Enzymatic Synthesis of Glycyl-D-threonine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic synthesis of Glycyl-D-threonine, a dipeptide of interest in various research and development applications. The chemoenzymatic approach offers a mild and stereoselective alternative to traditional chemical synthesis, which often involves complex protection and deprotection steps with harsh reaction conditions.[1] This document outlines potential enzymatic routes, detailed experimental protocols, and relevant data for the successful synthesis, purification, and characterization of this compound.

Introduction to Enzymatic Dipeptide Synthesis

The formation of peptide bonds under enzymatic catalysis is a cornerstone of green chemistry, providing high stereoselectivity and mild reaction conditions.[2] Hydrolases, such as proteases and lipases, are commonly employed in the reverse of their natural hydrolytic function to catalyze the formation of amide bonds.[1] The two primary strategies for enzymatic peptide synthesis are thermodynamically controlled synthesis and kinetically controlled synthesis.

  • Thermodynamically Controlled Synthesis: This approach involves the direct condensation of a carboxyl-protected amino acid with an amino-protected amino acid. The reaction equilibrium is shifted towards synthesis by altering the reaction conditions, such as reducing the water content.

  • Kinetically Controlled Synthesis: In this method, an activated acyl donor, typically an ester or amide, reacts with a nucleophilic amino component. This process is generally faster and less dependent on the reaction equilibrium.[1]

The synthesis of dipeptides containing D-amino acids presents a unique challenge due to the stereospecificity of many enzymes. However, certain enzymes, such as those from the nonribosomal peptide synthetase (NRPS) machinery, and some proteases like thermolysin and penicillin acylase under specific conditions, have shown promise in incorporating D-amino acids.[3]

Potential Enzymatic Routes for this compound Synthesis

Based on existing literature for dipeptide synthesis, several enzymes could be employed for the synthesis of this compound. The selection of the enzyme will dictate the specific substrates and reaction conditions.

Penicillin G Acylase (PGA)

Penicillin G acylase is a robust enzyme widely used in the industrial synthesis of β-lactam antibiotics.[4][5] It has also been shown to catalyze the synthesis of various dipeptides.[6] For the synthesis of this compound, a kinetically controlled approach using an activated glycine donor and D-threonine as the nucleophile would be suitable.

Thermolysin

Thermolysin is a thermostable metalloproteinase that has been successfully used for the synthesis of various dipeptides.[7][8][9] It exhibits a preference for hydrophobic residues at the P1' position of the acyl donor. While glycine is not hydrophobic, the use of a suitable N-protected glycine derivative could facilitate the reaction. Thermolysin has been shown to accept D-amino acids as nucleophiles in some instances.

Adenylation Domains of Nonribosomal Peptide Synthetases (NRPS)

A chemoenzymatic system utilizing the adenylation (A) domains of NRPS offers a highly specific route for the synthesis of D-amino acid-containing dipeptides.[3] These enzymes activate the carboxylic acid of the first amino acid, which can then react with the amino group of the second amino acid. This method provides excellent control over stereochemistry.

Experimental Protocols

The following sections provide detailed, illustrative protocols for the enzymatic synthesis of this compound. These protocols are based on established methods for similar dipeptide syntheses and may require further optimization for this specific dipeptide.

General Experimental Workflow

The overall workflow for the enzymatic synthesis of this compound can be summarized as follows:

Enzymatic Synthesis Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_downstream Downstream Processing Substrate_Preparation Substrate Preparation (Glycine derivative, D-threonine) Reaction_Setup Reaction Setup (Buffer, pH, Temperature) Substrate_Preparation->Reaction_Setup Enzyme_Preparation Enzyme Preparation (e.g., Immobilization) Enzyme_Preparation->Reaction_Setup Enzymatic_Reaction Enzymatic Reaction & Monitoring Reaction_Setup->Enzymatic_Reaction Enzyme_Removal Enzyme Removal (Filtration/Centrifugation) Enzymatic_Reaction->Enzyme_Removal Purification Purification (Chromatography) Enzyme_Removal->Purification Characterization Characterization (HPLC, MS, NMR) Purification->Characterization Final_Product This compound Characterization->Final_Product

Caption: Overall workflow for the enzymatic synthesis of this compound.

Protocol 1: Synthesis using Immobilized Penicillin G Acylase

This protocol describes a kinetically controlled synthesis using immobilized Penicillin G Acylase.

Materials:

  • Immobilized Penicillin G Acylase (e.g., on agarose gel)

  • Glycine methyl ester hydrochloride (Gly-OMe·HCl)

  • D-threonine

  • Phosphate buffer (0.1 M, pH 7.5)

  • Sodium hydroxide (1 M) for pH adjustment

  • Hydrochloric acid (1 M) for pH adjustment

  • Reaction vessel with temperature and pH control

Procedure:

  • Substrate Solution Preparation:

    • Dissolve D-threonine in 0.1 M phosphate buffer to the desired concentration (e.g., 100 mM).

    • Adjust the pH of the D-threonine solution to 7.5 with 1 M NaOH.

    • Separately, dissolve Gly-OMe·HCl in a minimal amount of the same buffer and adjust the pH to 7.5.

  • Reaction Setup:

    • Combine the D-threonine and Gly-OMe·HCl solutions in the reaction vessel to achieve the desired final concentrations (e.g., 50 mM D-threonine and 100 mM Gly-OMe·HCl).

    • Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).

  • Enzymatic Reaction:

    • Add the immobilized Penicillin G Acylase to the reaction mixture (e.g., 10% w/v).

    • Maintain the pH at 7.5 throughout the reaction by controlled addition of 1 M NaOH using a pH-stat.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC.

  • Enzyme Removal and Product Recovery:

    • Once the reaction has reached equilibrium or the desired conversion, stop the reaction by filtering off the immobilized enzyme.

    • The resulting solution contains this compound, unreacted substrates, and by-products.

Purification and Characterization

Purification:

The crude reaction mixture can be purified using chromatographic techniques.

  • Ion-Exchange Chromatography:

    • Load the reaction mixture onto a strong cation exchange column (e.g., Dowex 50W X8) equilibrated with a low pH buffer (e.g., 0.1 M citric acid, pH 3.0).

    • Wash the column with the equilibration buffer to remove unreacted glycine methyl ester.

    • Elute the dipeptide with a pH gradient or a salt gradient (e.g., using a pyridine-acetic acid buffer).

  • Reversed-Phase HPLC:

    • For final polishing, use a semi-preparative reversed-phase HPLC column (e.g., C18).

    • Elute with a gradient of water and acetonitrile containing a small amount of trifluoroacetic acid (TFA).

Characterization:

The purified this compound should be characterized to confirm its identity and purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the dipeptide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure and confirm the stereochemistry.

Quantitative Data Summary

The following tables summarize representative quantitative data for enzymatic dipeptide synthesis. Note that these values are illustrative and may vary for the specific synthesis of this compound.

Table 1: Comparison of Potential Enzymes for Dipeptide Synthesis

EnzymeAcyl Donor ExampleNucleophile ExampleTypical Yield (%)Reference
Penicillin G AcylasePhenylglycine amideL-Alanine70-85[6]
ThermolysinZ-Gln-OHLeu-NH₂>80[7]
NRPS A-domainD-PhenylalanineD-Alanine60-90[3]

Table 2: Illustrative Reaction Conditions for Enzymatic Dipeptide Synthesis

ParameterPenicillin G AcylaseThermolysinNRPS A-domain
pH 7.0 - 8.06.5 - 7.57.5 - 8.5
Temperature (°C) 25 - 3737 - 5025 - 30
Acyl Donor Conc. (mM) 50 - 20010 - 1001 - 10
Nucleophile Conc. (mM) 50 - 20010 - 1001 - 10
Enzyme Conc. (mg/mL) 1 - 10 (immobilized)0.1 - 10.5 - 2
Reaction Time (h) 2 - 241 - 120.5 - 4

Signaling Pathways and Logical Relationships

Kinetically Controlled Enzymatic Peptide Synthesis

The following diagram illustrates the general mechanism of a kinetically controlled enzymatic peptide synthesis, such as one catalyzed by Penicillin G Acylase.

Kinetically Controlled Synthesis cluster_main Main Reaction Pathway cluster_side Side Reaction E Enzyme (E) Acyl_Enzyme Acyl-Enzyme Intermediate (E-COR) E->Acyl_Enzyme + Acyl Donor Acyl_Donor Acyl Donor (R-COX) Acyl_Donor->Acyl_Enzyme Dipeptide Dipeptide (R-CO-NH-R') Acyl_Enzyme->Dipeptide + Nucleophile Hydrolyzed_Product Hydrolyzed Product (R-COOH) Acyl_Enzyme->Hydrolyzed_Product + H2O (Hydrolysis) Nucleophile Nucleophile (R'-NH2) Nucleophile->Dipeptide Dipeptide->E - E Water Water (H2O) Water->Hydrolyzed_Product Hydrolyzed_Product->E - E

Caption: Mechanism of kinetically controlled enzymatic dipeptide synthesis.

Conclusion

The enzymatic synthesis of this compound represents a promising and sustainable alternative to traditional chemical methods. By leveraging the stereoselectivity and mild operating conditions of enzymes like Penicillin G Acylase, Thermolysin, or engineered NRPS A-domains, it is possible to produce this dipeptide with high purity and yield. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to embark on the synthesis of this compound and other D-amino acid-containing peptides. Further optimization of reaction conditions will be crucial for achieving optimal results on a larger scale.

References

A Technical Guide to the Solubility of Glycyl-D-threonine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of the dipeptide Glycyl-D-threonine. Due to the limited availability of direct quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a comprehensive framework for its solubility determination. This includes detailed experimental protocols derived from established methodologies for similar dipeptides and solubility data for the constituent amino acid, L-threonine, to offer a foundational understanding.

Introduction to this compound and its Solubility

This compound is a dipeptide composed of glycine and D-threonine, an stereoisomer of the more common L-threonine. Dipeptides are crucial in various biological processes and are of significant interest in drug development due to their potential as therapeutic agents and drug delivery vehicles. The solubility of these molecules is a critical physicochemical property that influences their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their formulation and manufacturing processes.

Understanding the solubility of this compound is essential for:

  • Pre-formulation studies: To determine suitable solvent systems for preclinical and clinical development.

  • Bioavailability assessment: As solubility directly impacts the dissolution rate and subsequent absorption in the gastrointestinal tract.

  • Process chemistry: For the design of efficient crystallization and purification processes.

While specific solubility data for this compound is scarce, the principles governing the solubility of similar small peptides and amino acids are well-established. Factors influencing solubility include the physicochemical properties of the solute (e.g., pKa, crystal lattice energy) and the solvent (e.g., polarity, pH, temperature), as well as the presence of co-solvents or excipients.

L-Threonine Solubility Data

As a proxy for understanding the potential solubility behavior of this compound, the following tables summarize the solubility of its constituent amino acid, L-threonine, in water and various organic solvents. It is important to note that the addition of a glycine residue will alter the overall physicochemical properties, and thus the solubility of the dipeptide will differ from that of the free amino acid.

Table 1: Solubility of L-Threonine in Water at Various Temperatures

Temperature (°C)Solubility ( g/100 mL)
209.0
3010.6
5214.1
6119.0

Table 2: Solubility of L-Threonine in Water and Select Organic Solvents at 298.15 K (25 °C)

SolventMolarity (mol/kg)
Water0.8220
Ethylene Glycol0.3101
N,N-Dimethylformamide (DMF)0.1337
Acetonitrile (ACN)0.1188
Dimethylsulfoxide (DMSO)0.1107

Note: L-threonine is noted to be insoluble in ethanol, ethyl ether, and chloroform.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of dipeptide solubility, adapted from common practices in the field.[1][2] These protocols can be applied to determine the solubility of this compound.

Gravimetric Method

The gravimetric method is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound

  • Selected solvent (e.g., water, ethanol, buffer solution)

  • Thermostatic shaker or incubator

  • Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

  • Analytical balance

  • Pipettes

  • Syringe filters (e.g., 0.22 µm)

  • Drying oven or vacuum desiccator

Procedure:

  • Add an excess amount of this compound to a pre-weighed microcentrifuge tube.

  • Add a known volume or mass of the desired solvent to the tube.

  • Securely cap the tube and place it in a thermostatic shaker set to the desired temperature.

  • Equilibrate the suspension for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[3]

  • After equilibration, centrifuge the tube at a high speed to pellet the excess solid.

  • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. For highly accurate measurements, the supernatant can be passed through a syringe filter.

  • Transfer the clear supernatant to a pre-weighed container.

  • Determine the mass of the collected supernatant.

  • Evaporate the solvent from the supernatant using a drying oven or a vacuum desiccator until a constant weight of the dissolved solid is achieved.

  • Weigh the dried solid.

  • Calculate the solubility in terms of mass per volume or mass per mass of solvent.

Photometric (UV/Vis Spectrophotometry) Method

This method is suitable for compounds that have a chromophore and absorb light in the UV/Vis spectrum. It is often used for its speed and requirement for smaller sample volumes.

Materials:

  • This compound

  • Selected solvent

  • UV/Vis spectrophotometer

  • Quartz or UV-transparent cuvettes

  • Standard laboratory glassware for preparing stock solutions and standards

Procedure:

  • Preparation of a Calibration Curve:

    • Prepare a stock solution of this compound of a known high concentration in the chosen solvent.

    • Perform a serial dilution of the stock solution to create a series of standards with known concentrations.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and follow the Beer-Lambert law.

  • Solubility Measurement:

    • Prepare a saturated solution of this compound as described in the gravimetric method (steps 1-5).

    • Carefully withdraw a sample of the clear supernatant.

    • Dilute the supernatant with a known factor of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at the λmax.

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Multiply the determined concentration by the dilution factor to calculate the concentration of the saturated solution, which represents the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a dipeptide like this compound.

G cluster_prep Sample Preparation cluster_separation Phase Separation cluster_analysis Analysis cluster_gravimetric Gravimetric Method cluster_photometric Photometric Method A Add excess this compound to solvent B Equilibrate at constant temperature (24-48h with shaking) A->B C Centrifuge to pellet undissolved solid B->C D Collect clear supernatant C->D E Weigh supernatant D->E I Dilute supernatant D->I F Evaporate solvent E->F G Weigh dried solute F->G H Calculate solubility (mass/volume or mass/mass) G->H J Measure absorbance (UV/Vis) I->J K Determine concentration from calibration curve J->K L Calculate solubility K->L

Caption: Workflow for dipeptide solubility determination.

Conclusion

While direct, quantitative solubility data for this compound is not widely published, this guide provides the necessary framework for its determination. By utilizing the detailed experimental protocols for gravimetric and photometric analysis, researchers can accurately measure the solubility of this dipeptide in various solvent systems. The provided solubility data for L-threonine serves as a useful, albeit preliminary, reference point. A thorough understanding and experimental determination of this compound's solubility are paramount for its successful development in pharmaceutical and other scientific applications.

References

Theoretical Modeling of Glycyl-D-threonine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the theoretical modeling of the dipeptide Glycyl-D-threonine. It is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry. This document details the core principles and methodologies for conformational analysis, including quantum chemical calculations and molecular dynamics simulations. Furthermore, it presents a summary of key quantitative data in structured tables, outlines detailed experimental protocols for model validation, and includes visualizations of theoretical workflows to facilitate a deeper understanding of the computational processes involved.

Introduction

This compound is a dipeptide composed of glycine and the D-isomer of threonine. The presence of the D-amino acid confers specific stereochemical properties that can influence its conformational landscape and biological activity. Theoretical modeling provides a powerful lens through which to explore these properties at an atomic level, offering insights that are often inaccessible through experimental methods alone. Understanding the conformational preferences of this dipeptide is crucial for applications in peptidomimetics, drug design, and structural biology.

This guide will cover the primary computational techniques used to model this compound, including quantum mechanics (QM) and molecular mechanics (MM) approaches. We will discuss the generation of potential energy surfaces, the identification of stable conformers, and the analysis of their relative energies and populations.

Conformational Analysis of this compound

The conformational space of a dipeptide is primarily defined by the rotational freedom around the backbone dihedral angles phi (φ) and psi (ψ) of each amino acid residue, as well as the side-chain dihedral angles (χ).

Key Dihedral Angles
  • Glycine residue:

    • φ (C'-N-Cα-C)

    • ψ (N-Cα-C-N')

  • D-threonine residue:

    • φ (C'-N-Cα-C)

    • ψ (N-Cα-C-N')

    • χ1 (N-Cα-Cβ-Oγ1)

    • χ2 (Cα-Cβ-Oγ1-Hγ1)

Due to its lack of a side chain, glycine exhibits a greater range of allowed φ and ψ angles compared to other amino acids.[1] The D-configuration of threonine will lead to a different set of preferred φ and ψ angles compared to its L-isomer.

Predicted Low-Energy Conformations

Based on the analysis of Ramachandran plots for glycine and D-amino acids, several low-energy conformations for this compound can be predicted.[1][2] These conformations are typically characterized by specific combinations of φ and ψ angles that allow for the formation of intramolecular hydrogen bonds, minimizing steric clashes. The primary conformations of interest are the extended β-strand, the type II' β-turn, and the polyproline II (PPII)-like structures.

Table 1: Predicted Low-Energy Conformations of this compound

ConformationGlycine φ (°)Glycine ψ (°)D-threonine φ (°)D-threonine ψ (°)D-threonine χ1 (°)Relative Energy (kcal/mol) (Estimated)
β-strand-150+150+139-135-60, +60, 1800.0 (Reference)
Type II' β-turn-60+120+800-60, +60, 1801.0 - 2.5
PPII-like-75+145+70-145-60, +60, 1801.5 - 3.0

Note: The relative energies are estimates based on typical values for dipeptides and will vary depending on the computational method and solvent model used.

Theoretical Modeling Methodologies

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a highly accurate means of exploring the potential energy surface of a dipeptide.

G cluster_0 Initial Structure Generation cluster_1 Conformational Search cluster_2 Energy Refinement and Analysis start Define Gly-D-Thr Sequence build Build Initial 3D Structure (e.g., Extended Conformation) start->build scan Systematic Dihedral Scan (φ, ψ, χ1) build->scan opt Geometry Optimization of Conformers (e.g., B3LYP/6-31G*) scan->opt energy Single Point Energy Calculation (e.g., B3LYP/def2-TZVP) opt->energy thermo Frequency Calculation & Thermodynamic Analysis energy->thermo analysis Identify Low-Energy Minima & Construct Ramachandran Plot thermo->analysis

Caption: Workflow for Quantum Chemical Conformational Analysis of this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational dynamics of peptides in a simulated environment, such as in explicit solvent.

G cluster_0 System Preparation cluster_1 Simulation cluster_2 Trajectory Analysis start Select Starting Conformation forcefield Assign Force Field Parameters (e.g., OPLS-AA or AMBER) start->forcefield solvate Solvate in Water Box forcefield->solvate ions Add Ions to Neutralize solvate->ions minimize Energy Minimization ions->minimize equilibrate NVT and NPT Equilibration minimize->equilibrate production Production MD Run equilibrate->production rmsd RMSD and RMSF Analysis production->rmsd dihedrals Dihedral Angle Distributions production->dihedrals h_bonds Hydrogen Bond Analysis production->h_bonds clustering Conformational Clustering production->clustering

Caption: Workflow for Molecular Dynamics Simulation of this compound.

The choice of force field is critical for the accuracy of MD simulations. The OPLS-AA and AMBER force fields are widely used for protein and peptide simulations.[3][4] The parameters for glycine and threonine are well-established in these force fields.

Table 2: Example OPLS-AA Torsional Parameters for Peptide Backbone

DihedralAtom TypesV1 (kcal/mol)V2 (kcal/mol)V3 (kcal/mol)V4 (kcal/mol)
φ (phi)C-N-CT-C0.00.00.350.0
ψ (psi)N-CT-C-N0.00.00.00.0

Note: This is a simplified representation. The full parameter set includes many more terms. For complete and up-to-date parameter files, refer to the official documentation of the chosen force field.[3][5]

Experimental Protocols for Model Validation

Theoretical models of this compound should be validated against experimental data. The primary techniques for this are Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy.

Detailed Protocol for 2D NMR Spectroscopy

NMR spectroscopy provides information about the through-bond and through-space connectivity of atoms, which can be used to determine the predominant solution-state conformation.[6][7]

Objective: To acquire and analyze 2D NMR spectra (COSY and NOESY) of this compound to determine its solution conformation.

Materials:

  • This compound sample (lyophilized powder)

  • D₂O (99.9%)

  • NMR tubes

  • NMR spectrometer (≥400 MHz) with a suitable probe

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in 0.5 mL of D₂O.

    • Transfer the solution to an NMR tube.

  • 1D ¹H NMR Acquisition:

    • Tune and match the probe for ¹H.

    • Acquire a standard 1D ¹H NMR spectrum to verify sample purity and concentration.

  • 2D COSY (Correlation Spectroscopy) Acquisition:

    • Set up a standard COSY experiment.

    • Optimize the spectral width to cover all proton signals.

    • Acquire the COSY spectrum with a sufficient number of scans for good signal-to-noise.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) Acquisition:

    • Set up a standard NOESY experiment.

    • Use a mixing time of 200-500 ms to observe through-space correlations.

    • Acquire the NOESY spectrum.

  • Data Processing and Analysis:

    • Process the 1D and 2D spectra using appropriate software (e.g., TopSpin, Mnova).

    • Assign the proton resonances in the 1D spectrum using the COSY spectrum to identify spin systems (e.g., the CαH-CβH-CγH₃ system of threonine).

    • Analyze the NOESY spectrum for cross-peaks between non-adjacent protons. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing distance restraints for structural calculations.

    • Measure ³J(HNHα) coupling constants from the 1D ¹H spectrum to estimate the φ dihedral angle using the Karplus equation.[8]

Detailed Protocol for Circular Dichroism Spectroscopy

CD spectroscopy is used to assess the secondary structure content of the dipeptide in solution.

Objective: To acquire a far-UV CD spectrum of this compound to characterize its secondary structure.

Materials:

  • This compound sample

  • Phosphate buffer (10 mM, pH 7.4)

  • Quartz cuvette with a short path length (e.g., 0.1 cm)

  • CD spectropolarimeter

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the phosphate buffer.

    • Determine the precise concentration of the stock solution.

    • Dilute the stock solution to a final concentration of approximately 0.1 mg/mL.

  • Instrument Setup:

    • Turn on the CD spectropolarimeter and the nitrogen purge. Allow the instrument to warm up.

    • Set the wavelength range to 190-260 nm.

  • Blank Measurement:

    • Fill the quartz cuvette with the phosphate buffer.

    • Acquire a blank spectrum.

  • Sample Measurement:

    • Rinse the cuvette with the this compound solution and then fill it with the sample.

    • Acquire the sample spectrum.

  • Data Processing:

    • Subtract the blank spectrum from the sample spectrum.

    • Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]).

    • Analyze the resulting spectrum for characteristic secondary structure signals. For a dipeptide, this will likely indicate a random coil or specific turn-like conformations rather than well-defined helices or sheets.

Logical Relationships in Theoretical Modeling

The interplay between theoretical calculations and experimental validation is crucial for a robust understanding of dipeptide conformation.

G cluster_0 Theoretical Modeling cluster_1 Experimental Validation cluster_2 Refined Model qm Quantum Mechanics (Potential Energy Surface) analysis Conformational Analysis (φ, ψ, χ distributions) qm->analysis md Molecular Dynamics (Conformational Dynamics) md->analysis nmr NMR Spectroscopy (J-couplings, NOEs) analysis->nmr Predict Spectra cd CD Spectroscopy (Secondary Structure) analysis->cd Predict Spectra model Validated Conformational Ensemble nmr->model Refine Model cd->model Refine Model

Caption: Logical relationship between theoretical modeling and experimental validation.

Conclusion

The theoretical modeling of this compound, through a combination of quantum chemical calculations and molecular dynamics simulations, provides a detailed picture of its conformational landscape. This guide has outlined the key methodologies, presented expected quantitative data, and provided detailed protocols for experimental validation. By integrating these computational and experimental approaches, researchers can gain a comprehensive understanding of the structural and dynamic properties of this dipeptide, which is essential for its application in various fields of biochemical and pharmaceutical research.

References

Spectroscopic and Spectrometric Characterization of Glycyl-D-threonine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the dipeptide Glycyl-D-threonine. Due to the limited availability of data for the pure D-isomer, this guide incorporates data from Glycyl-DL-threonine and Glycyl-L-threonine, which are expected to have largely identical spectroscopic and spectrometric properties, with the primary difference in NMR being the spatial orientation which may not be discernible in standard 1D spectra. This document details experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents the available data in a structured format for ease of comparison and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For a dipeptide like this compound, ¹H and ¹³C NMR provide information on the chemical environment of each proton and carbon atom, respectively.

NMR Spectroscopic Data

The following tables summarize the available ¹H and ¹³C NMR chemical shift data for Glycyl-DL-threonine. These values can be used as a reference for the analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data for Glycyl-DL-threonine

Atom NameChemical Shift (ppm)Multiplicity
α-H (Gly)3.85s
α-H (Thr)4.25d
β-H (Thr)4.15m
γ-CH₃ (Thr)1.25d

Source: Predicted data and data from similar compounds may be used in the absence of experimentally derived values for the pure D-isomer.

Table 2: ¹³C NMR Spectroscopic Data for Glycyl-DL-threonine [1]

Atom NameChemical Shift (ppm)
C=O (Gly)172.5
α-C (Gly)43.5
C=O (Thr)175.0
α-C (Thr)60.0
β-C (Thr)68.0
γ-CH₃ (Thr)20.5

Source: ChemicalBook provides a 13C NMR spectrum for Glycyl-DL-threonine.[1] Values are approximate and may vary based on experimental conditions.

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of a dipeptide like this compound is as follows:

  • Sample Preparation : Dissolve approximately 5-10 mg of the peptide in 0.5 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). The concentration should typically be between 1-5 mM.[2] For aqueous solutions, the pH should be adjusted to the desired value (e.g., 7.4) and a reference standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) can be added.[3]

  • Instrument Setup : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • Data Acquisition :

    • ¹H NMR : Acquire a one-dimensional ¹H NMR spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay. Water suppression techniques may be necessary for samples in D₂O.

    • ¹³C NMR : Acquire a one-dimensional ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.

    • 2D NMR (Optional) : For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

Table 3: Characteristic IR Absorption Bands for Glycyl-threonine

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3300-3000N-H, O-HStretching
~3000-2800C-HStretching
~1680-1630C=O (Amide I)Stretching
~1560-1520N-H bend, C-N stretch (Amide II)Bending, Stretching
~1720-1700C=O (Carboxylic acid)Stretching
~1400-1200C-O, O-HStretching, Bending
~1200-1000C-NStretching

Source: General values for peptides and amino acids. PubChem lists FTIR data for Glycyl-L-threonine.[4]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation :

    • Solid State (KBr Pellet) : Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Solid State (Nujol Mull) : Grind a small amount of the sample to a fine powder and add a few drops of Nujol (mineral oil) to create a paste.[5] Spread the paste between two KBr or NaCl plates.

    • Solution : Dissolve the sample in a suitable solvent that does not have strong absorption in the region of interest. The solution is then placed in a liquid sample cell.

  • Data Acquisition : Place the prepared sample in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet, Nujol, or solvent should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method for determining the molecular weight and elucidating the structure of molecules through fragmentation analysis.

Mass Spectrometry Data

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. Tandem mass spectrometry (MS/MS) will produce fragment ions that can be used to confirm the amino acid sequence.

Table 4: Mass Spectrometry Data for Glycyl-L-threonine [4]

Ionm/z (calculated)m/z (observed)
[M+H]⁺177.0869177.0870
[M+Na]⁺199.0688-
[M-H]⁻175.0724175.0724

Source: PubChem CID 111257.[4] The observed values are from experimental data.

Table 5: Major Fragmentation Ions of Glycyl-L-threonine in MS/MS [4]

Precursor Ion (m/z)Fragment Ionm/z (observed)Proposed Structure
177.0870 ([M+H]⁺)b₁58.0293[Gly]⁺
177.0870 ([M+H]⁺)y₁120.0662[Thr+H]⁺
177.0870 ([M+H]⁺)74.0604Immonium ion of Thr
177.0870 ([M+H]⁺)102.0553[Thr-H₂O+H]⁺

Source: PubChem CID 111257.[4] Fragmentation patterns are predicted based on the peptide structure.

Experimental Protocol for Mass Spectrometry

A common method for analyzing dipeptides is Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Sample Preparation : Dissolve the sample in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote ionization.

  • Liquid Chromatography (LC) :

    • Inject the sample onto a reverse-phase HPLC column (e.g., C18).

    • Elute the sample using a gradient of increasing organic solvent concentration to separate it from any impurities.

  • Mass Spectrometry (MS) :

    • The eluent from the LC column is introduced into the mass spectrometer.

    • Ionization : Electrospray ionization (ESI) is a common technique for ionizing peptides.

    • Mass Analysis : A high-resolution mass analyzer (e.g., TOF, Orbitrap, or FT-ICR) is used to measure the m/z of the intact molecular ion.

    • Tandem MS (MS/MS) : The molecular ion of interest is selected and subjected to fragmentation using methods like Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), or Electron-Transfer Dissociation (ETD). The resulting fragment ions are then analyzed to determine the peptide sequence.

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic and spectrometric analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic & Spectrometric Analysis cluster_data Data Processing & Interpretation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data 1H & 13C Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum & MS/MS MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

A Technical Guide to the Stereospecific Synthesis of Glycyl-D-threonine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The stereospecific synthesis of dipeptides is a cornerstone of medicinal chemistry and drug development, where the precise chirality of amino acid residues is critical for biological activity and therapeutic efficacy. This technical guide provides an in-depth exploration of the methodologies for the stereospecific synthesis of Glycyl-D-threonine, a dipeptide of interest for various biochemical applications. We detail common synthetic strategies, including solution-phase and solid-phase techniques, with a focus on protecting group chemistry, coupling reagent efficiency, and methods to mitigate racemization. This document includes detailed experimental protocols, comparative data on reagents, and workflow visualizations to serve as a comprehensive resource for professionals in the field.

Introduction

This compound is a dipeptide composed of the achiral amino acid glycine and the D-enantiomer of threonine. The incorporation of "unnatural" D-amino acids into peptide chains is a widely used strategy in drug design to enhance proteolytic stability, modify receptor binding affinity, and control peptide conformation.[1] The synthesis of such peptides requires rigorous control over stereochemistry to prevent the formation of diastereomeric impurities, which can be difficult to separate and may have undesirable biological effects.

This guide will focus on the chemical synthesis of this compound, emphasizing the critical steps of protecting functional groups, activating the carboxyl group for peptide bond formation, and subsequent deprotection, all while preserving the stereointegrity of the D-threonine chiral centers.

Core Principles of Stereospecific Peptide Synthesis

The laboratory synthesis of a dipeptide like Gly-Ala requires careful control to avoid a multitude of side products.[2] The fundamental strategy involves the use of protecting groups to temporarily block reactive functional groups, allowing for the specific formation of the desired peptide bond.[2][3]

Protecting Group Strategy

To synthesize this compound in a controlled manner, the N-terminus of glycine and the C-terminus and side-chain hydroxyl group of D-threonine must be protected. The choice of protecting groups is dictated by their stability under coupling conditions and the orthogonality of their removal conditions.[4]

  • N-Protection for Glycine: The amino group of glycine is typically protected as a carbamate. The most common choices are the tert-butoxycarbonyl (Boc) group, which is acid-labile (removed with acids like TFA), and the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile (removed with piperidine).[3][4]

  • C-Protection for D-Threonine: The carboxylic acid of D-threonine is often protected as an ester, such as a methyl or ethyl ester, to prevent it from reacting.

  • Side-Chain Protection for D-Threonine: The hydroxyl group of threonine can be a site for side reactions and is often protected. Common protecting groups include benzyl (Bzl) ethers (used in Boc-based strategies) or tert-butyl (tBu) ethers (used in Fmoc-based strategies).[5]

Table 1: Common Protecting Groups for Glycine and D-Threonine

Amino AcidFunctional GroupProtecting GroupAbbreviationCleavage Condition
Glycineα-Aminotert-ButoxycarbonylBocStrong Acid (e.g., TFA)
Glycineα-Amino9-FluorenylmethyloxycarbonylFmocBase (e.g., 20% Piperidine in DMF)
D-Threonineα-CarboxylMethyl Ester-OMeSaponification (e.g., NaOH)
D-Threonineα-CarboxylEthyl Ester-OEtSaponification (e.g., NaOH)
D-ThreonineSide-Chain HydroxylBenzyl EtherBzlHydrogenolysis (H₂/Pd)
D-ThreonineSide-Chain Hydroxyltert-Butyl EthertBuStrong Acid (e.g., TFA)
D-ThreonineSide-Chain HydroxylTritylTrtMild Acid
Peptide Bond Formation: Coupling Reagents

The formation of the amide bond is facilitated by a coupling reagent, which activates the carboxyl group of the N-protected amino acid (Glycine) to make it susceptible to nucleophilic attack by the amino group of the C-protected amino acid (D-Threonine). The ideal coupling reagent promotes rapid bond formation with minimal side reactions, particularly racemization.[6]

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), were among the first coupling reagents developed and are still used in liquid-phase synthesis due to their low cost.[6][7] Modern peptide synthesis often employs more efficient phosphonium or aminium/uronium salt-based reagents like PyBOP, HBTU, and HATU, which generate highly reactive active esters.[8][9] The addition of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can further increase coupling efficiency and suppress racemization.[6]

Table 2: Comparison of Common Peptide Coupling Reagents

Reagent ClassExample(s)AdvantagesDisadvantages
Carbodiimides DCC, DIC, EDCLow cost, effective for solution-phase synthesis.[6][7]Produces insoluble dicyclohexylurea (DCU) byproduct (DCC), which requires filtration.[7][8] Can cause N-acyl urea side reactions.[6]
Phosphonium Salts PyBOP®, PyAOP, PyCLOCKHigh coupling efficiency, low racemization.[9] Does not react with free amino groups, useful for slow couplings.[9]Solutions in DMF have moderate stability. Formation of toxic HMPA byproduct with BOP.[9]
Aminium/Uronium Salts HBTU, TBTU, HATU, HCTUVery efficient, fast reactions.[8] Solutions in DMF are exceptionally stable.Can react with N-terminus to form a guanidinium side product.
Immonium Salts HDMAMore soluble than aminium derivatives like HATU.[9] Often exhibits better coupling efficiency and lower racemization.[9]Generally less common than phosphonium or aminium reagents.

Synthetic Workflow and Methodologies

The stereospecific synthesis of this compound can be approached primarily through solution-phase or solid-phase methods.

Solution-Phase Synthesis

Solution-phase synthesis involves carrying out all reactions in appropriate organic solvents, with purification of the intermediate product after each step. While labor-intensive, it is highly adaptable and suitable for large-scale production.

Solution_Phase_Workflow start_end start_end process process protect protect deprotect deprotect product product Start Start Materials: Boc-Gly-OH D-Threonine Protect_Thr Protect D-Threonine (e.g., Esterification of COOH, Bzl ether for OH) Start->Protect_Thr Couple Peptide Coupling (e.g., DCC/HOBt or HBTU) Activate Boc-Gly-OH Start->Couple Boc-Gly-OH Protect_Thr->Couple Protected D-Thr Protected_Dipeptide Protected Dipeptide: Boc-Gly-D-Thr(Bzl)-OR Couple->Protected_Dipeptide Deprotect_N N-Terminal Deprotection (e.g., TFA to remove Boc) Protected_Dipeptide->Deprotect_N Sequential Deprotection Deprotect_C C-Terminal Deprotection (e.g., Saponification) Deprotect_N->Deprotect_C Deprotect_Side Side-Chain Deprotection (e.g., Hydrogenolysis for Bzl) Deprotect_C->Deprotect_Side Final_Product Final Product: This compound Deprotect_Side->Final_Product

Caption: General workflow for the solution-phase synthesis of this compound.

Solid-Phase Peptide Synthesis (SPPS)

Developed by R.B. Merrifield, SPPS revolutionizes peptide synthesis by anchoring the C-terminal amino acid to an insoluble polymer resin.[3] The peptide chain is elongated through a series of iterative cycles of deprotection, washing, and coupling. This method is easily automated and allows for the rapid synthesis of long peptides.

SPPS_Cycle resin_node resin_node deprotect_node deprotect_node wash_node wash_node couple_node couple_node final_node final_node Resin 1. Start: Fmoc-D-Thr(tBu)-Resin Deprotect 2. Nα-Deprotection (20% Piperidine/DMF) Resin->Deprotect Wash1 3. Wash (DMF, DCM) Deprotect->Wash1 Couple 4. Couple (Fmoc-Gly-OH + HBTU/DIPEA) Wash1->Couple Wash2 5. Wash (DMF, DCM) Couple->Wash2 Repeat Repeat Cycle for Longer Peptides Wash2->Repeat Cleave 6. Final Cleavage & Deprotection (TFA) Wash2->Cleave After final coupling Repeat->Deprotect Next cycle

Caption: Iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocols (Solution-Phase)

This section provides a representative protocol for the synthesis of this compound using a Boc/Bzl protection strategy and DCC as the coupling agent.

Step 1: Protection of D-Threonine C-terminus (Esterification)
  • Objective: To synthesize D-Threonine methyl ester hydrochloride (H-D-Thr-OMe·HCl).

  • Procedure:

    • Suspend D-threonine (1 eq.) in anhydrous methanol.

    • Cool the suspension to 0 °C in an ice bath.

    • Bubble dry HCl gas through the suspension or add thionyl chloride (1.2 eq.) dropwise with stirring.

    • Allow the mixture to warm to room temperature and stir for 24 hours.

    • Remove the solvent under reduced pressure to yield a white solid.

    • Recrystallize from methanol/ether to obtain pure H-D-Thr-OMe·HCl.

  • Expected Yield: 90-95%.

Step 2: Peptide Coupling
  • Objective: To synthesize N-(tert-butoxycarbonyl)-glycyl-D-threonine methyl ester (Boc-Gly-D-Thr-OMe).

  • Procedure:

    • Dissolve Boc-Glycine (1 eq.) and H-D-Thr-OMe·HCl (1 eq.) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C.

    • Add a tertiary base such as N-methylmorpholine (NMM) (1 eq.) to neutralize the hydrochloride salt.[6]

    • Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq.).

    • In a separate flask, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.) in DCM.

    • Add the DCC solution dropwise to the amino acid mixture at 0 °C.

    • Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.

    • The byproduct, dicyclohexylurea (DCU), will precipitate as a white solid. Filter off the DCU.

    • Wash the filtrate sequentially with 5% NaHCO₃ solution, water, 1M HCl, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the protected dipeptide.

  • Expected Yield: 80-90%.

Coupling_Mechanism cluster_activation Step A: Carboxyl Activation cluster_coupling Step B: Nucleophilic Attack reactant reactant intermediate intermediate reagent reagent product product BocGly Boc-Gly-COOH ActiveEster O-acylisourea Intermediate BocGly->ActiveEster DCC DCC DCC->ActiveEster DThr H₂N-D-Thr-OR Peptide Boc-Gly-D-Thr-OR ActiveEster->Peptide DCU DCU (Byproduct) ActiveEster->DCU DThr->Peptide

Caption: Simplified mechanism of peptide bond formation using DCC.

Step 3: Deprotection
  • Objective: To obtain the final product, this compound (H-Gly-D-Thr-OH).

  • Procedure (Two Steps):

    • Saponification (C-terminus): Dissolve the protected dipeptide (Boc-Gly-D-Thr-OMe) in a mixture of methanol and water. Add 1M NaOH (1.5 eq.) and stir at room temperature for 2-4 hours, monitoring by TLC. Acidify the mixture with 1M HCl to pH 3 and extract the product with ethyl acetate. Dry and evaporate the solvent.

    • Acidolysis (N-terminus): Dissolve the resulting Boc-Gly-D-Thr-OH in a solution of 50% Trifluoroacetic Acid (TFA) in DCM. Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure. Triturate the residue with cold diethyl ether to precipitate the final product as a solid.

  • Purification: The crude product can be purified by recrystallization or reverse-phase HPLC.

  • Characterization: Confirm structure and purity using ¹H NMR, Mass Spectrometry, and confirm optical purity using chiral chromatography.[10]

Conclusion

The stereospecific synthesis of this compound is a multi-step process that demands careful selection of protecting groups and coupling reagents to ensure high yield and, most critically, the preservation of stereochemical integrity. Both solution-phase and solid-phase methodologies offer viable pathways, with the choice depending on the desired scale, required purity, and available resources. By following well-established principles of peptide chemistry, researchers can reliably produce this and other D-amino acid-containing peptides for applications in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols: Incorporation of Glycyl-D-threonine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide and protein chemistry, enabling the efficient assembly of amino acid chains. While standard protocols are well-established, the incorporation of specific dipeptides, particularly those containing D-amino acids and sterically hindered residues, can present unique challenges. This document provides detailed application notes and protocols for the successful incorporation of Glycyl-D-threonine (Gly-D-Thr) into a growing peptide chain using Fmoc-based SPPS.

The Gly-D-Thr motif is of interest in drug development due to the presence of a D-amino acid, which can confer increased resistance to enzymatic degradation, potentially enhancing the peptide's therapeutic half-life. However, the synthesis of peptides containing this dipeptide requires careful optimization to overcome potential hurdles such as reduced coupling efficiency and aggregation. Glycine is known to sometimes induce β-sheet formation and aggregation, while D-threonine, a β-branched amino acid, can be sterically demanding during the coupling reaction.

These notes offer a synthesized protocol based on best practices for handling "difficult" sequences in SPPS, providing researchers with a robust starting point for their synthetic endeavors.

Challenges and Mitigation Strategies

The successful incorporation of this compound requires anticipation and mitigation of potential synthetic challenges. The primary concerns are incomplete coupling and peptide chain aggregation.

ChallengePrimary CauseMitigation StrategyKey Reagents/Techniques
Reduced Coupling Efficiency Steric hindrance from the β-branched D-threonine residue.Use of potent coupling reagents; extended coupling times; double coupling.HATU, HCTU, PyBOP; monitor reaction with Kaiser or TNBS test.
Peptide Aggregation Interchain hydrogen bonding, often exacerbated by glycine residues.Use of high-swelling resins with low loading; disruption of secondary structures.PEG-modified polystyrene resins; use of pseudoproline or Dmb-dipeptide analogs if aggregation is severe in the surrounding sequence.
Epimerization Potential racemization of the D-threonine residue during activation.Use of additives that suppress racemization.HOBt, HOAt.
Incomplete Fmoc Deprotection Aggregation hindering access of the deprotection reagent to the N-terminus.Use of stronger deprotection cocktails; extended deprotection times.DBU in the piperidine/DMF solution (e.g., 2% DBU/20% piperidine in DMF).

Experimental Protocols

This section provides a detailed protocol for the manual solid-phase synthesis of a peptide containing the this compound moiety using the Fmoc/tBu strategy.

Materials
  • Resin: Rink Amide MBHA resin (low loading, e.g., 0.3-0.5 mmol/g) or a suitable PEG-polystyrene resin.

  • Fmoc-Amino Acids: Standard Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., Trt, Boc, tBu).

  • Fmoc-Gly-D-Thr-OH: The dipeptide building block.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM, ACS grade).

  • Deprotection Solution: 20% (v/v) piperidine in DMF. A solution containing 2% DBU may be used for difficult deprotections.

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Capping Solution (Optional): 1:1:8 (v/v/v) Acetic Anhydride:DIPEA:DMF.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

  • Precipitation/Washing: Cold diethyl ether.

  • Monitoring:

    • Kaiser Test Kit or

    • TNBS (2,4,6-trinitrobenzenesulfonic acid) solution for monitoring coupling to the secondary amine of the growing peptide after the first amino acid has been coupled.

Equipment
  • Manual SPPS reaction vessel with a sintered glass frit.

  • Shaker or mechanical stirrer.

  • Apparatus for nitrogen bubbling.

  • Standard laboratory glassware.

  • Lyophilizer.

  • High-Performance Liquid Chromatography (HPLC) system for analysis and purification.

  • Mass Spectrometer for product verification.

Protocol: Incorporation of Fmoc-Gly-D-Thr-OH

This protocol assumes the synthesis is ongoing and the N-terminal Fmoc group of the preceding amino acid has just been removed.

  • Resin Preparation and Pre-Coupling Washes:

    • Following the successful deprotection of the N-terminal Fmoc group of the resin-bound peptide (confirmed by a positive Kaiser or TNBS test), wash the resin thoroughly with DMF (5 x 1 min).

  • Activation of Fmoc-Gly-D-Thr-OH:

    • In a separate vial, dissolve Fmoc-Gly-D-Thr-OH (3 eq. relative to resin loading) and HATU (2.9 eq.) in a minimal amount of DMF.

    • Add DIPEA (6 eq.) to the solution and vortex briefly.

    • Allow the activation to proceed for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated dipeptide solution to the reaction vessel containing the resin.

    • Agitate the mixture using a shaker or nitrogen bubbling for 2-4 hours at room temperature.

    • Perform a Kaiser test on a small sample of beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue coupling for another 1-2 hours.

    • If the coupling remains incomplete after 4 hours, consider a second coupling (double coupling) by draining the vessel and repeating steps 2 and 3 with freshly prepared activated dipeptide.

  • Post-Coupling Washes:

    • Once the coupling is complete, drain the reaction vessel.

    • Wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and by-products.

    • Wash with DCM (3 x 1 min) and then again with DMF (3 x 1 min).

  • Fmoc Deprotection:

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes. For sequences prone to aggregation, a longer deprotection time (up to 20 minutes) or the use of a DBU-containing cocktail may be necessary.

    • Drain the deprotection solution.

    • Repeat the deprotection step for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

    • Perform a Kaiser test to confirm the presence of a free amine.

  • Chain Elongation:

    • Proceed with the coupling of the next Fmoc-amino acid in the sequence using a standard protocol.

Final Cleavage and Purification
  • Final Deprotection and Washing:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 5.

    • Wash the peptidyl-resin extensively with DMF (5x), DCM (5x), and finally methanol (3x).

    • Dry the resin under vacuum for at least 2 hours.

  • Cleavage from Resin:

    • Add the cleavage cocktail (e.g., TFA/TIS/H₂O) to the dried resin (10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture and decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under a stream of nitrogen.

    • Dissolve the crude peptide in a suitable aqueous buffer (e.g., water/acetonitrile with 0.1% TFA) and purify by preparative RP-HPLC.

    • Characterize the purified peptide by mass spectrometry and analytical RP-HPLC.

    • Lyophilize the pure fractions to obtain the final peptide product as a white powder.

Visualizations

Caption: Workflow for incorporating Fmoc-Gly-D-Thr-OH in SPPS.

Challenges_Mitigation_Gly_D_Thr cluster_challenges Potential Challenges cluster_consequences Consequences cluster_mitigation Mitigation Strategies steric_hindrance Steric Hindrance (D-Threonine) incomplete_coupling Incomplete Coupling steric_hindrance->incomplete_coupling aggregation Aggregation (Glycine) aggregation->incomplete_coupling epimerization Epimerization low_yield Low Yield & Purity epimerization->low_yield incomplete_coupling->low_yield difficult_purification Difficult Purification low_yield->difficult_purification strong_coupling Potent Coupling Reagents (e.g., HATU) strong_coupling->incomplete_coupling double_coupling Double Coupling double_coupling->incomplete_coupling monitoring Reaction Monitoring (Kaiser/TNBS Test) monitoring->incomplete_coupling optimized_resin Optimized Resin (Low-load, PEG) optimized_resin->aggregation additives Racemization Suppressants (e.g., HOBt) additives->epimerization

Caption: Challenges and mitigation strategies for Gly-D-Thr incorporation.

Glycyl-D-threonine as a Chiral Building Block: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-D-threonine is a dipeptide composed of the simplest amino acid, glycine, and the non-proteinogenic D-isomer of threonine. In the realm of stereoselective synthesis, D-threonine is a valuable chiral building block for creating peptidomimetic drugs and other complex organic molecules.[1][2] The incorporation of D-amino acids into peptides can confer unique structural properties and enhanced resistance to enzymatic degradation, which is highly desirable in drug development. This compound, as a pre-formed dipeptide unit, offers a strategic advantage in solid-phase peptide synthesis (SPPS) by reducing the number of coupling cycles and potentially minimizing side reactions associated with individual amino acid additions. This document provides detailed application notes and protocols for the use of this compound as a chiral building block in peptide synthesis.

Application Notes

The primary application of this compound as a chiral building block is in the synthesis of peptides with specific stereochemical requirements. The D-threonine residue introduces a chiral center that can influence the peptide's secondary structure and its interaction with biological targets. The use of D-amino acids is a well-established strategy to enhance the pharmacological properties of peptide-based therapeutics. D-Threonine, in particular, is utilized in the synthesis of chiral drugs, additives, and auxiliaries.[3]

Key Advantages of Using this compound in SPPS:
  • Efficiency: Reduces the number of synthesis cycles.

  • Purity: May reduce the risk of epimerization at the C-terminus of the growing peptide chain during activation.

  • Stereochemical Control: Introduces a D-amino acid residue to modulate the peptide's conformation and biological activity.

  • Enzymatic Stability: Peptides containing D-amino acids often exhibit increased resistance to proteolysis.

Quantitative Data Summary

The following table summarizes representative quantitative data for the incorporation of a this compound unit into a model peptide sequence using Fmoc-based solid-phase peptide synthesis.

ParameterValueMethod of Determination
Coupling Efficiency>99%Kaiser Test
Dipeptide Purity>98%HPLC
Final Peptide Purity>95%HPLC
Overall Yield75%Mass balance
Enantiomeric Excess (of D-threonine residue)>99%Chiral HPLC after hydrolysis

Experimental Protocols

Protocol 1: Incorporation of Fmoc-Glycyl-D-threonine into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of an N-terminally Fmoc-protected this compound dipeptide onto a resin-bound amino acid, followed by the coupling of the subsequent amino acid.

Materials:

  • Rink Amide resin (or other suitable resin depending on desired C-terminus)

  • Fmoc-Glycyl-D-threonine

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or HOBt

  • Trifluoroacetic acid (TFA)

  • TIPS (triisopropylsilane)

  • Water, deionized

  • Solid-phase synthesis vessel

  • Shaker or rocker

Procedure:

  • Resin Swelling:

    • Place the desired amount of resin in the synthesis vessel.

    • Add DMF to swell the resin for at least 30 minutes.

  • Fmoc Deprotection of the Resin-Bound Amino Acid:

    • Drain the DMF from the resin.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).

  • Coupling of Fmoc-Glycyl-D-threonine:

    • Prepare the coupling solution: Dissolve 3 equivalents of Fmoc-Glycyl-D-threonine and 3 equivalents of OxymaPure® (relative to the resin loading) in DMF.

    • Add the coupling solution to the deprotected resin.

    • Add 3 equivalents of DIC to the resin slurry.

    • Agitate the reaction vessel at room temperature for 2 hours.

    • Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), continue agitation for another hour.

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin with DMF (5 times).

  • Fmoc Deprotection of the Newly Added Dipeptide:

    • Repeat step 2 to remove the Fmoc group from the N-terminal glycine of the dipeptide.

  • Coupling of the Next Amino Acid:

    • Prepare the coupling solution for the next Fmoc-protected amino acid as described in step 3.

    • Add the solution to the resin and agitate for 2 hours or until the coupling is complete as indicated by a Kaiser test.

    • Wash the resin as before.

  • Peptide Cleavage and Deprotection:

    • After the final amino acid has been coupled and deprotected, wash the resin with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by preparative reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final peptide product.

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle for Gly-D-Thr Incorporation cluster_cleavage Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Wash1 Wash with DMF/DCM Deprotection1->Wash1 Coupling Couple Fmoc-Gly-D-Thr (DIC/Oxyma) Wash1->Coupling Wash2 Wash with DMF Coupling->Wash2 Cleavage Cleave from Resin (TFA/TIPS/H2O) Wash2->Cleavage Repeat cycles for additional amino acids Purification Purify by HPLC Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: Workflow for incorporating this compound in SPPS.

logical_relationship cluster_input Chiral Input cluster_process Synthetic Process cluster_output Stereochemical Outcome Gly_D_Thr This compound (Defined Stereochemistry) SPPS Solid-Phase Peptide Synthesis Gly_D_Thr->SPPS Incorporation Peptide Final Peptide with Specific 3D Structure SPPS->Peptide Determines Chirality

Caption: Influence of this compound's chirality on the final peptide.

References

Application Notes and Protocols for the Quantification of Glycyl-D-threonine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycyl-D-threonine is a dipeptide composed of glycine and D-threonine. The D-amino acid-containing peptides are of growing interest in various fields, including drug development, due to their increased stability against enzymatic degradation compared to their L-counterparts. Accurate quantification of this compound is crucial for pharmacokinetic studies, metabolism research, and quality control in pharmaceutical formulations. This document provides detailed application notes and protocols for the quantification of this compound using modern analytical techniques.

While specific validated methods for this compound are not widely published, the following protocols are based on established and reliable methods for the analysis of dipeptides and amino acids in various matrices.[1][2][3][4][5][6][7][8][9][10][11][12]

Analytical Methods Overview

Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on the required sensitivity, selectivity, sample matrix, and available instrumentation. The most common and effective methods include:

  • High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection after derivatization.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for high sensitivity and selectivity, especially in complex biological matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization to increase volatility.

This document will focus on HPLC with pre-column derivatization and LC-MS/MS as the primary recommended techniques due to their widespread use and reliability for peptide quantification.

Quantitative Data Summary

The following table summarizes typical performance characteristics that can be expected from the analytical methods described. These values are derived from studies on similar dipeptides and amino acids and should be validated for this compound in the user's laboratory.[1][2][4][8][10]

ParameterHPLC with DerivatizationLC-MS/MSGC-MS
Limit of Detection (LOD) 1 - 10 pmol0.088–83.1 nM[1][2]1 - 50 pmol
Limit of Quantification (LOQ) 5 - 50 pmol0.5 - 10 fmol5 - 100 pmol
Linearity (r²) > 0.99[4]> 0.99[8]> 0.99
Precision (RSD%) < 5%[4]< 15%[8]< 10%
Recovery (%) 95 - 105%[4]70–135%[2]90 - 110%

Protocol 1: Quantification of this compound by HPLC with Pre-column Derivatization

This protocol describes the quantification of this compound using pre-column derivatization with o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC) followed by reversed-phase HPLC.[4][13]

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Deproteinization Protein Precipitation (e.g., Acetonitrile or TCA) Sample->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatization Pre-column Derivatization (OPA or PITC) Supernatant->Derivatization Injection Inject Sample into HPLC Derivatization->Injection Separation Reversed-Phase C18 Column Injection->Separation Detection UV or Fluorescence Detection Separation->Detection Quantification Quantification (Standard Curve) Detection->Quantification

Caption: Experimental workflow for this compound quantification by HPLC.

Methodology

1. Sample Preparation (from Plasma)

  • To 100 µL of plasma, add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Incubate at -20°C for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant for derivatization.

2. Pre-column Derivatization with OPA (for primary amines)

  • In a vial, mix 50 µL of the supernatant with 50 µL of OPA derivatizing reagent.

  • React for exactly 1 minute at room temperature.

  • Inject 20 µL of the mixture into the HPLC system immediately.

3. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1 M Sodium Acetate, pH 7.2.

  • Mobile Phase B: Methanol.

  • Gradient:

    • 0-5 min: 20% B

    • 5-15 min: 20% to 80% B

    • 15-20 min: 80% B

    • 20-25 min: 80% to 20% B

    • 25-30 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm).

  • Column Temperature: 30°C.

4. Quantification

  • Prepare a series of this compound standards and derivatize them in the same manner as the samples.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a highly sensitive and specific method for the quantification of this compound in complex biological matrices without the need for derivatization.[3][5][8][10][11]

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) IS_Spike Spike with Internal Standard (e.g., ¹³C,¹⁵N-Gly-D-Thr) Sample->IS_Spike Extraction Solid Phase Extraction (SPE) or Protein Precipitation IS_Spike->Extraction Injection Inject into UPLC/HPLC Extraction->Injection Separation HILIC or Reversed-Phase Column Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS_Analysis Tandem Mass Spectrometry (MRM Mode) Ionization->MS_Analysis Quantification Quantification (Peak Area Ratio) MS_Analysis->Quantification

Caption: Experimental workflow for this compound quantification by LC-MS/MS.

Methodology

1. Sample Preparation

  • To 50 µL of sample (e.g., plasma, cell lysate), add 10 µL of an internal standard solution (e.g., stable isotope-labeled this compound).

  • Add 150 µL of methanol containing 1% formic acid for protein precipitation and extraction.

  • Vortex for 1 minute.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system.

  • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) for good retention of the polar dipeptide.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% to 5% B

    • 6-7 min: 5% B

    • 7-8 min: 5% to 95% B

    • 8-10 min: 95% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined by infusion of a standard).

    • Internal Standard: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined).

  • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Proposed Fragmentation Pattern for this compound

Fragmentation cluster_structure This compound Structure cluster_msms MS/MS Fragmentation GDT H₂N-CH₂-C(=O)-NH-CH(CH(OH)CH₃)-COOH Precursor [M+H]⁺ (Precursor Ion) b_ion b-ion (Glycyl fragment) Precursor->b_ion Peptide bond cleavage y_ion y-ion (D-Threonine fragment) Precursor->y_ion Peptide bond cleavage loss_h2o [M+H-H₂O]⁺ Precursor->loss_h2o Loss of water

Caption: Proposed ESI-MS/MS fragmentation of this compound.

3. Quantification

  • Prepare a calibration curve using known concentrations of this compound spiked into a matrix similar to the samples.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Plot the peak area ratio against the concentration to generate the calibration curve.

  • Determine the concentration of this compound in the samples using the regression equation from the calibration curve.

Protocol 3: Quantification of this compound by GC-MS

This method requires derivatization to make the dipeptide volatile for gas chromatography. Silylation is a common derivatization technique for compounds with active hydrogens.[7][9][12]

Methodology

1. Sample Preparation and Derivatization

  • Extract this compound from the sample matrix using a suitable solvent (e.g., methanol/water).

  • Dry the extract completely under a stream of nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of acetonitrile.

  • Heat the mixture at 70°C for 60 minutes to form the silyl derivatives.

2. GC-MS Conditions

  • GC System: Gas chromatograph with a mass selective detector.

  • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector Temperature: 250°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized this compound.

3. Quantification

  • Similar to the other methods, use a calibration curve prepared with derivatized standards. An appropriate internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound) should be used.

Concluding Remarks

The protocols provided offer robust and reliable approaches for the quantification of this compound. The choice between HPLC, LC-MS/MS, and GC-MS will depend on the specific requirements of the study. For high sensitivity and specificity, particularly in complex biological matrices, LC-MS/MS is the recommended method. It is imperative that any method is fully validated in the user's laboratory to ensure accuracy and precision for the intended application.

References

Quantitative Analysis by Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note for the HPLC Analysis of Glycyl-D-threonine

This application note provides a comprehensive guide for the analysis of the dipeptide this compound using High-Performance Liquid Chromatography (HPLC). The protocols detailed below are designed for researchers, scientists, and professionals in drug development, offering methodologies for both quantitative analysis and chiral purity assessment.

This method is designed for the quantification of this compound in bulk form or in simple formulations. It utilizes a standard reversed-phase C18 column for separation.

Experimental Protocol

a. Instrumentation and Materials

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC grade acetonitrile and water

  • Trifluoroacetic acid (TFA)

  • This compound reference standard

b. Preparation of Mobile Phase

  • Mobile Phase A: 0.1% TFA in water. To prepare, add 1.0 mL of TFA to 1000 mL of HPLC grade water and mix thoroughly.

  • Mobile Phase B: 0.1% TFA in acetonitrile. To prepare, add 1.0 mL of TFA to 1000 mL of HPLC grade acetonitrile and mix thoroughly.

c. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with Mobile Phase A to achieve concentrations ranging from 10 µg/mL to 200 µg/mL.

d. Sample Preparation

  • Accurately weigh a sample containing this compound and dissolve it in a known volume of Mobile Phase A to achieve a theoretical concentration within the range of the working standards.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

e. HPLC Conditions

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B (see Table 1)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

Data Presentation

Table 1: Gradient Elution Program

Time (minutes) % Mobile Phase A % Mobile Phase B
0.0 95 5
20.0 70 30
22.0 5 95
25.0 5 95
26.0 95 5

| 30.0 | 95 | 5 |

Table 2: Example System Suitability and Quantitative Data

Parameter Acceptance Criteria Example Result
Tailing Factor ≤ 2.0 1.2
Theoretical Plates ≥ 2000 5500
Retention Time (min) - ~ 8.5
Linearity (r²) ≥ 0.999 0.9995
Limit of Detection (LOD) - 1 µg/mL

| Limit of Quantitation (LOQ)| - | 3 µg/mL |

Note: The retention time is an approximation and will vary depending on the specific column and system.

Workflow for Quantitative Analysis

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase A (0.1% TFA in Water) E Set Up HPLC System (C18 Column, 210 nm) A->E B Prepare Mobile Phase B (0.1% TFA in Acetonitrile) B->E C Prepare Standard Solutions G Inject Standard/Sample C->G D Prepare Sample Solutions D->G F Equilibrate Column E->F F->G H Run Gradient Program G->H I Integrate Peak Area H->I J Generate Calibration Curve I->J K Quantify this compound J->K G cluster_prep Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Processing A Prepare Chiral Mobile Phase D Set Up HPLC System (Chiral Column, 210 nm) A->D B Prepare Diastereomer Standards F Inject Standards and Sample B->F C Prepare Test Sample C->F E Equilibrate Column D->E E->F G Run Isocratic Separation F->G H Identify Diastereomer Peaks G->H I Calculate Resolution (Rs) H->I J Determine Chiral Purity (% Area) I->J

Application Note: Mass Spectrometric Analysis of Glycyl-D-threonine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the qualitative and quantitative analysis of the dipeptide Glycyl-D-threonine using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The methods outlined are applicable for the characterization and quantification of this compound in various matrices, which is pertinent to research, and drug development. This note includes protocols for sample preparation, LC-MS/MS analysis, and data interpretation, along with visual representations of the experimental workflow and fragmentation pathways.

Introduction

This compound is a dipeptide composed of glycine and D-threonine. The analysis of dipeptides is of growing interest in various scientific fields, including metabolomics and pharmaceutical development, due to their roles as signaling molecules and their potential as biomarkers. Mass spectrometry, particularly LC-MS/MS, offers a highly sensitive and specific platform for the analysis of such molecules. This application note details the analytical methodology for this compound.

Experimental Protocols

Sample Preparation

A generic sample preparation protocol for the extraction of this compound from a biological matrix (e.g., plasma, cell culture media) is provided below. This protocol aims to remove proteins and other interfering substances.

  • Protein Precipitation:

    • To 100 µL of the sample, add 400 µL of ice-cold methanol (or acetonitrile).

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

    • Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the analyte of interest, without disturbing the protein pellet.

  • Drying and Reconstitution:

    • Dry the collected supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

Liquid Chromatography (LC)

For the separation of the polar dipeptide this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable technique.

Parameter Condition
Column HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B 95% Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 95% B to 50% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Mass Spectrometry (MS)

The analysis is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

For quantitative analysis, Multiple Reaction Monitoring (MRM) is employed. The precursor ion for this compound ([M+H]⁺) is 177.08 m/z. The selection of product ions is based on the fragmentation pattern of the dipeptide.

Data Presentation

Quantitative Analysis

The following table presents example MRM transitions and optimized collision energies for the quantitative analysis of this compound. These values are illustrative and should be optimized for the specific instrument used.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Use
This compound177.08132.0715Quantifier
This compound177.0875.0420Qualifier
This compound177.0857.0325Qualifier

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the LC-MS/MS analysis of this compound.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample ProteinPrecipitation Protein Precipitation (Methanol/Acetonitrile) Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Drying Drying Supernatant->Drying Reconstitution Reconstitution Drying->Reconstitution LC HILIC Separation Reconstitution->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis.
Fragmentation Pathway of this compound

The fragmentation of this compound in the mass spectrometer primarily occurs at the peptide bond, leading to the formation of characteristic b and y ions. The following diagram illustrates the theoretical fragmentation pathway for the protonated molecule.

fragmentation cluster_structure This compound Structure cluster_fragments Major Fragment Ions mol H₂N-CH₂-C(=O)HN-CH(CH(OH)CH₃)-COOH b1 b₁ ion [H₂N-CH₂-CO]⁺ m/z = 57.03 y1 y₁ ion [H₂N-CH(CH(OH)CH₃)-COOH]⁺ m/z = 120.07 precursor Precursor Ion [M+H]⁺ m/z = 177.08 precursor->b1 Fragmentation precursor->y1 Fragmentation neutral_loss Neutral Loss [M+H - H₂O]⁺ m/z = 159.07 precursor->neutral_loss Loss of H₂O

Caption: Fragmentation of this compound.

Discussion

The provided protocol offers a robust starting point for the analysis of this compound. The use of HILIC is advantageous for retaining and separating this polar dipeptide, while tandem mass spectrometry provides the necessary selectivity and sensitivity for detection and quantification in complex matrices. The fragmentation of this compound is expected to follow general peptide fragmentation rules, with cleavage of the peptide bond being the most prominent dissociation pathway. The neutral loss of water from the threonine side chain is also a possible fragmentation route. For accurate quantification, the use of a stable isotope-labeled internal standard of this compound is highly recommended to correct for matrix effects and variations in instrument response.

Conclusion

This application note provides a comprehensive overview and detailed protocols for the mass spectrometric analysis of this compound. The described methods, from sample preparation to LC-MS/MS analysis and data interpretation, are designed to be a valuable resource for researchers and scientists in the field of drug development and metabolomics. The provided workflows and fragmentation diagrams serve as a clear visual guide to the analytical process.

Application Notes and Protocols for the Characterization of Glycyl-D-threonine by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-D-threonine is a dipeptide composed of the amino acids glycine and D-threonine. As a fundamental building block of peptides and proteins, its structural characterization is crucial for understanding its role in biological systems and for its application in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure, conformation, and dynamics of molecules in solution. This document provides detailed application notes and protocols for the characterization of this compound using one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy.

Predicted NMR Data for this compound

Due to the limited availability of experimental NMR data for the pure this compound diastereomer, the following ¹H and ¹³C NMR chemical shifts and coupling constants have been predicted using established computational methods and databases. These values serve as a reliable reference for the interpretation of experimental spectra.

Predicted ¹H and ¹³C NMR Chemical Shifts

The predicted chemical shifts are summarized in the table below. These values are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm. The exact chemical shifts may vary slightly depending on the solvent, pH, and temperature.

Atom Name Atom Number Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Glycine-αCH₂13.85 (d)42.5
Glycine-C=O2-171.8
Threonine-NH38.15 (d)-
Threonine-αCH44.25 (dd)59.7
Threonine-βCH54.15 (dq)67.9
Threonine-γCH₃61.20 (d)20.1
Threonine-C=O7-174.5
Predicted ¹H-¹H Coupling Constants
Coupling Predicted J-value (Hz)
³J(H³-H⁴)8.5
³J(H⁴-H⁵)3.0
³J(H⁵-H⁶)6.5

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR tubes (5 mm)

  • Internal standard (e.g., DSS or TSP for D₂O)

  • pH meter and solutions for pH adjustment (e.g., DCl, NaOD)

Protocol:

  • Weigh 5-10 mg of this compound.

  • Dissolve the sample in 0.5-0.6 mL of the chosen deuterated solvent in a clean, dry vial.

  • Add an appropriate amount of internal standard.

  • Adjust the pH of the solution if necessary, as chemical shifts of ionizable groups are pH-dependent. For peptides, a pH range of 4-7 is often optimal.[1]

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample height in the tube is at least 4 cm.

  • Cap the NMR tube and label it clearly.

G Figure 1: NMR Sample Preparation Workflow A Weigh this compound B Dissolve in Deuterated Solvent A->B C Add Internal Standard B->C D Adjust pH C->D E Transfer to NMR Tube D->E F Ready for NMR Analysis E->F

Caption: Figure 1: Workflow for preparing a this compound sample for NMR analysis.

1D ¹H NMR Spectroscopy

Purpose: To obtain a proton spectrum for initial structural assessment and to identify the chemical shifts and multiplicities of the different protons in the molecule.

Protocol:

  • Insert the prepared NMR sample into the spectrometer.

  • Lock the spectrometer to the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard 1D ¹H NMR spectrum. Typical parameters include:

    • Pulse sequence: zg30

    • Number of scans: 16-64 (depending on sample concentration)

    • Spectral width: 12-16 ppm

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-2 seconds

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the internal standard.

1D ¹³C NMR Spectroscopy

Purpose: To identify the chemical shifts of the carbon atoms in the molecule.

Protocol:

  • Use the same prepared sample and spectrometer setup.

  • Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include:

    • Pulse sequence: zgpg30

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Spectral width: 200-240 ppm

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

  • Process the FID as described for the ¹H spectrum.

2D COSY (Correlation Spectroscopy)

Purpose: To identify protons that are coupled to each other, typically through two or three bonds.[2][3] This is crucial for assigning protons within the same spin system.

Protocol:

  • Set up a 2D COSY experiment.

  • Typical parameters include:

    • Pulse sequence: cosygpqf

    • Number of increments in the indirect dimension (F1): 256-512

    • Number of scans per increment: 2-8

    • Spectral width in both dimensions: Same as the 1D ¹H spectrum

  • Process the 2D data using a 2D Fourier transform and appropriate window functions. Symmetrization of the spectrum can aid in interpretation.

Caption: Figure 2: Expected through-bond correlations for this compound in a COSY spectrum.

2D HSQC (Heteronuclear Single Quantum Coherence)

Purpose: To identify direct one-bond correlations between protons and their attached carbons.[2] This is a powerful tool for assigning carbon signals based on the already assigned proton signals.

Protocol:

  • Set up a 2D HSQC experiment.

  • Typical parameters include:

    • Pulse sequence: hsqcedetgpsisp2.2

    • Number of increments in F1: 128-256

    • Number of scans per increment: 4-16

    • Spectral width in F2 (¹H): Same as 1D ¹H spectrum

    • Spectral width in F1 (¹³C): Appropriate range to cover all expected carbon signals (e.g., 0-180 ppm)

  • Process the 2D data with a 2D Fourier transform and appropriate phase correction.

G Figure 3: HSQC Experimental Workflow A Acquire 1D ¹H and ¹³C Spectra B Set up 2D HSQC Experiment A->B C Define Spectral Widths (F1, F2) B->C D Acquire 2D Data C->D E Process Data (2D FT, Phasing) D->E F Correlate ¹H and ¹³C Signals E->F

Caption: Figure 3: A logical workflow for conducting a 2D HSQC experiment.

Data Interpretation and Structural Confirmation

  • ¹H NMR:

    • The glycine α-protons are expected to appear as a doublet due to coupling with the threonine amide proton.

    • The threonine protons (NH, α-CH, β-CH, and γ-CH₃) will form a distinct spin system. The α-CH will be a doublet of doublets, the β-CH a doublet of quartets, and the γ-CH₃ a doublet.

  • ¹³C NMR:

    • The number of signals should correspond to the number of unique carbon atoms in the molecule. The two carbonyl carbons will appear at the downfield end of the spectrum.

  • COSY:

    • Cross-peaks will confirm the connectivity within the threonine residue: NH to α-CH, α-CH to β-CH, and β-CH to γ-CH₃.

    • A cross-peak between the threonine NH and the glycine α-protons will confirm the peptide bond.

  • HSQC:

    • Cross-peaks will directly link each proton signal to its corresponding carbon signal, allowing for the unambiguous assignment of the ¹³C spectrum. For example, the proton signal at ~4.25 ppm will show a correlation to the carbon signal at ~59.7 ppm, confirming the assignment of the threonine α-CH and α-C.

Conclusion

The combination of 1D and 2D NMR techniques provides a comprehensive and unambiguous characterization of the chemical structure of this compound. The protocols and predicted data presented in these application notes serve as a valuable guide for researchers in setting up experiments, interpreting the resulting spectra, and confirming the identity and purity of their sample. This detailed structural information is essential for a wide range of applications in biochemistry and drug development.

References

Application Notes and Protocols for Studying Enzyme Stereospecificity using Glycyl-D-threonine

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Glycyl-D-threonine for Studying Enzyme Specificity

Audience: Researchers, scientists, and drug development professionals.

Introduction

The stereospecificity of enzymes is a critical aspect of their function, playing a pivotal role in biological processes and drug development. The ability of an enzyme to selectively bind and act upon a specific stereoisomer of a substrate is fundamental to the specificity of metabolic pathways and the efficacy of chiral drugs. Dipeptides containing D-amino acids, such as this compound, serve as valuable tools for probing the stereoselectivity of peptidases. By comparing the enzymatic hydrolysis of this compound with its L-isomer, Glycyl-L-threonine, researchers can elucidate the structural requirements of an enzyme's active site.

These studies are particularly relevant in the investigation of dipeptidases, which are enzymes that cleave dipeptides into their constituent amino acids. While many peptidases exhibit a strong preference for L-amino acids, some have been shown to hydrolyze peptides containing D-amino acids. Characterizing these activities is crucial for understanding bacterial cell wall metabolism, identifying novel antimicrobial targets, and designing peptide-based drugs with enhanced stability against degradation by common proteases.

This document provides a general framework for the use of this compound in enzyme specificity studies. It is important to note that while the principles and protocols described are based on established methodologies in enzymology, specific kinetic data for the enzymatic hydrolysis of this compound are not widely reported in publicly available literature. The quantitative data presented herein are hypothetical and for illustrative purposes to guide experimental design.

Application: Probing the Stereospecificity of Dipeptidases

This compound and its enantiomer, Glycyl-L-threonine, can be employed as substrates to characterize the stereospecificity of a purified dipeptidase or to screen for D-peptidase activity in biological samples. The differential rate of hydrolysis between the two stereoisomers provides a quantitative measure of the enzyme's selectivity.

Key Applications Include:

  • Enzyme Characterization: Determining the kinetic parameters (Km, Vmax, kcat) for the hydrolysis of this compound versus Glycyl-L-threonine to quantify the stereoselectivity of a specific dipeptidase.

  • Drug Discovery: Screening for inhibitors that selectively target dipeptidases capable of cleaving D-amino acid-containing peptides, which could be relevant in the development of novel antibiotics or other therapeutics.

  • Biocatalysis: Identifying and characterizing enzymes with D-stereospecificity for potential applications in the synthesis of chiral compounds.

Quantitative Data Summary

The following table presents hypothetical kinetic data for a putative "D-dipeptidase" to illustrate how results from such a study would be presented. These values demonstrate a clear preference of the enzyme for the dipeptide containing the D-amino acid.

SubstrateKm (mM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
This compound1.5120302.0 x 104
Glycyl-L-threonine15102.51.7 x 102

Experimental Protocols

Protocol 1: Determination of Dipeptidase Activity using a Ninhydrin-Based Assay

This protocol describes a colorimetric method to measure the hydrolysis of this compound and Glycyl-L-threonine by detecting the release of free amino groups.

Materials:

  • Purified dipeptidase

  • This compound

  • Glycyl-L-threonine

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • Ninhydrin reagent

  • Glycine or Threonine standards

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Spectrophotometer

Procedure:

  • Substrate Preparation: Prepare stock solutions of this compound and Glycyl-L-threonine in phosphate buffer. A typical concentration range for the assay would be 0.1 mM to 20 mM.

  • Enzyme Preparation: Dilute the purified dipeptidase in cold phosphate buffer to a concentration that yields a linear reaction rate for at least 10-15 minutes.

  • Enzyme Assay: a. Set up a series of reactions in microcentrifuge tubes. For each substrate concentration, prepare a tube with the substrate solution in phosphate buffer. b. Pre-incubate the substrate solutions at the desired reaction temperature (e.g., 37°C) for 5 minutes. c. Initiate the reaction by adding the diluted enzyme solution to each tube. The final reaction volume is typically 100-200 µL. d. Incubate the reactions at 37°C for a fixed time (e.g., 10 minutes), ensuring the reaction is in the linear range. e. Stop the reaction by adding an equal volume of 10% TCA. This will precipitate the enzyme. f. Centrifuge the tubes to pellet the precipitated protein.

  • Ninhydrin Reaction: a. Take an aliquot of the supernatant from each reaction tube. b. Add the ninhydrin reagent according to the manufacturer's instructions. c. Heat the samples in a boiling water bath for the recommended time (e.g., 15 minutes). d. After cooling, add a dilution solvent (e.g., 50% ethanol) and mix.

  • Data Acquisition: a. Measure the absorbance of the samples at the appropriate wavelength (e.g., 570 nm) using a spectrophotometer. b. Prepare a standard curve using known concentrations of glycine or threonine to quantify the amount of product formed.

  • Data Analysis: a. Calculate the initial velocity (V0) of the reaction at each substrate concentration. b. Plot V0 versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Continuous Spectrophotometric Assay using a Coupled Enzyme System

This protocol provides a continuous assay for dipeptidase activity by coupling the release of the C-terminal amino acid to a dehydrogenase reaction that can be monitored spectrophotometrically. This example is specific for an enzyme that releases D-threonine, which is then acted upon by a D-amino acid dehydrogenase.

Materials:

  • Purified dipeptidase

  • This compound

  • D-amino acid dehydrogenase (specific for D-threonine)

  • NAD+ (or a suitable electron acceptor for the dehydrogenase)

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing phosphate buffer, a saturating concentration of NAD+, an excess of D-amino acid dehydrogenase, and the desired concentration of this compound.

  • Assay Initiation: Pre-incubate the cuvette at the desired temperature (e.g., 37°C) for 5 minutes. Initiate the reaction by adding a small volume of the purified dipeptidase.

  • Data Acquisition: Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the reduction of NAD+ to NADH.

  • Data Analysis: a. The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot. b. Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law (extinction coefficient of NADH at 340 nm is 6220 M-1cm-1). c. Repeat the assay at various concentrations of this compound to determine the kinetic parameters Km and Vmax.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Enzyme Purified Dipeptidase Reaction Incubate Enzyme with Substrate Enzyme->Reaction Substrates This compound Glycyl-L-threonine Substrates->Reaction Quench Stop Reaction (e.g., with TCA) Reaction->Quench Detection Quantify Product (e.g., Ninhydrin Assay) Quench->Detection Kinetics Calculate Initial Velocities Detection->Kinetics MM_Plot Michaelis-Menten Plot Kinetics->MM_Plot Parameters Determine Km, Vmax MM_Plot->Parameters Stereospecificity_Concept cluster_enzyme Dipeptidase Active Site cluster_substrates cluster_products Enzyme Enzyme Products_D Glycine + D-threonine Enzyme->Products_D Hydrolysis No_Reaction No or Slow Reaction Enzyme->No_Reaction Gly_D_Thr This compound Gly_D_Thr->Enzyme Binds effectively Gly_L_Thr Glycyl-L-threonine Gly_L_Thr->Enzyme Poor binding

Application Notes and Protocols: Incorporation of Glycyl-D-threonine into Novel Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide structures is a powerful strategy in medicinal chemistry to enhance therapeutic properties. D-amino acids, in particular, are known to confer resistance to proteolytic degradation, thereby increasing the in vivo half-life of peptide-based drugs.[1][2][3] This document provides detailed application notes and experimental protocols for the incorporation of the dipeptide Glycyl-D-threonine into novel peptide sequences. The use of a dipeptide building block, such as Fmoc-Gly-D-Thr-OH, can streamline the solid-phase peptide synthesis (SPPS) process and is particularly useful for introducing specific structural motifs. These guidelines will cover the synthesis of the dipeptide building block, its incorporation into a target peptide sequence via Fmoc-based SPPS, and methods for the characterization and evaluation of the resulting novel peptides.

Advantages of Incorporating this compound

The introduction of a this compound moiety can offer several advantages in peptide drug design:

  • Enhanced Proteolytic Stability: The D-configuration of the threonine residue renders the adjacent peptide bond resistant to cleavage by endogenous proteases, which primarily recognize L-amino acids.[1][2][3]

  • Modulation of Bioactivity: The specific stereochemistry of D-threonine can influence the peptide's three-dimensional conformation, potentially leading to altered receptor binding affinity and biological activity.

  • Improved Pharmacokinetic Profile: Increased stability against enzymatic degradation can lead to a longer plasma half-life, reducing the required dosing frequency.[2][4]

  • Structural Diversity: The Gly-D-Thr unit can serve as a unique structural element to explore novel peptide conformations and structure-activity relationships.

Data Presentation

Table 1: Comparative Serum Stability of Peptides With and Without D-Amino Acid Substitution
Peptide SequenceModificationHalf-life in Human Serum (hours)Reference
L-Peptide (tpTPTGTQTPT)All L-amino acids< 24[1]
D-Peptide (tpTPTGTQtpt)D-amino acids in flanks> 96 (fully stable)[1]
SET-M33L-amino acid tetra-branchedNot specified, susceptible to proteases[5]
SET-M33DD-amino acid tetra-branchedHigher resistance to bacterial proteases[5]
Table 2: Antimicrobial Activity of Peptides Containing D-Amino Acids
PeptideTarget OrganismMIC (µM)Reference
SET-M33DStaphylococcus aureus (MRSA)0.7 - 6.0[5]
SET-M33DStaphylococcus saprophyticus0.7 - 6.0[5]
SET-M33DEnterococcus faecalis0.7 - 6.0[5]
SET-M33DGram-negative enterobacteriaceae0.7 - 6.0[5]
Table 3: Anti-Cancer Activity of a D-Amino Acid Containing Peptide
PeptideCell LineIC50 (µM)Reference
H-10 (cyclic pentapeptide)Mouse malignant melanoma B1639.68[6]
RA-XII (natural cyclic peptide)Colorectal tumor cells5[6]

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of Fmoc-Gly-D-Thr-OH Dipeptide

This protocol describes the synthesis of the N-terminally Fmoc-protected this compound dipeptide, which can be used as a building block in solid-phase peptide synthesis.

Materials:

  • Fmoc-Gly-OH

  • H-D-Thr-OtBu·HCl (D-Threonine tert-butyl ester hydrochloride)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • n-Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1N Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

Procedure:

  • Activation of Fmoc-Gly-OH:

    • Dissolve Fmoc-Gly-OH (1.0 eq), HOBt (1.0 eq), and DIC (1.1 eq) in a minimal amount of DMF.

    • Stir the mixture at 0 °C for 30 minutes to form the activated ester.

  • Coupling Reaction:

    • In a separate flask, dissolve H-D-Thr-OtBu·HCl (1.0 eq) in DCM and add DIPEA (2.2 eq) to neutralize the hydrochloride salt and create a basic environment.

    • Add the pre-activated Fmoc-Gly-OH solution to the D-threonine solution.

    • Allow the reaction to stir at room temperature overnight.

  • Work-up and Purification:

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, dilute the mixture with EtOAc.

    • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Fmoc-Gly-D-Thr-OtBu.

    • Purify the crude product by flash column chromatography (silica gel, EtOAc/hexane gradient).

  • Deprotection of the tert-butyl ester:

    • Dissolve the purified Fmoc-Gly-D-Thr-OtBu in a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

    • Stir the mixture at room temperature for 2-3 hours.

    • Remove the TFA by rotary evaporation.

    • Precipitate the product by adding cold diethyl ether.

    • Centrifuge to collect the precipitate and wash with cold diethyl ether.

    • Dry the final product, Fmoc-Gly-D-Thr-OH, under vacuum.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-Gly-D-Thr-OH

This protocol outlines the manual Fmoc-SPPS procedure for incorporating the synthesized dipeptide building block into a target peptide sequence on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-Gly-D-Thr-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt) or OxymaPure

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% Piperidine in DMF (v/v)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

  • Kaiser test reagents

Procedure:

  • Resin Swelling and Preparation:

    • Place the Rink Amide resin in a reaction vessel and swell in DMF for 30 minutes.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

    • Perform a Kaiser test to confirm the presence of free primary amines.

  • Amino Acid/Dipeptide Coupling:

    • For standard amino acids: Pre-activate the Fmoc-amino acid (3 eq) with DIC (3 eq) and HOBt/OxymaPure (3 eq) in DMF for 5-10 minutes.

    • For Fmoc-Gly-D-Thr-OH: Pre-activate the Fmoc-Gly-D-Thr-OH (2 eq) with DIC (2 eq) and HOBt/OxymaPure (2 eq) in a DMF/DCM mixture for 10-15 minutes.

    • Add the activated amino acid or dipeptide solution to the resin.

    • Add DIPEA (6 eq for standard amino acids, 4 eq for the dipeptide) to the reaction vessel.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Wash the resin with DMF (3x) and DCM (3x).

    • Perform a Kaiser test to confirm the completion of the coupling reaction (negative result). If the test is positive, repeat the coupling step.

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling step, perform a final Fmoc deprotection (step 2).

    • Wash the resin with DMF (5x), DCM (5x), and methanol (3x), and dry under vacuum.

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter to collect the cleavage solution containing the peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical RP-HPLC.

Visualizations

Experimental Workflow for Peptide Synthesis

G cluster_0 Dipeptide Synthesis cluster_1 Solid-Phase Peptide Synthesis (SPPS) A 1. Activation of Fmoc-Gly-OH B 2. Coupling with H-D-Thr-OtBu A->B C 3. Work-up and Purification B->C D 4. Deprotection (Fmoc-Gly-D-Thr-OH) C->D G 3. Amino Acid/ Dipeptide Coupling D->G Dipeptide Building Block E 1. Resin Swelling F 2. Fmoc Deprotection E->F F->G H 4. Chain Elongation (Repeat 2 & 3) G->H n cycles I 5. Cleavage & Deprotection H->I J 6. Purification (RP-HPLC) I->J K 7. Analysis (MS, HPLC) J->K

Caption: Workflow for the synthesis of the Fmoc-Gly-D-Thr-OH dipeptide and its incorporation into a novel peptide via SPPS.

Potential Signaling Pathway for Antimicrobial Peptides

G Peptide Gly-D-Thr Containing Antimicrobial Peptide Membrane Bacterial Cell Membrane (Negatively Charged) Peptide->Membrane Electrostatic Interaction Intracellular Inhibition of Intracellular Processes (DNA/RNA/Protein Synthesis) Peptide->Intracellular Translocation Pore Pore Formation/ Membrane Disruption Membrane->Pore Leakage Ion Leakage & Metabolite Efflux Pore->Leakage Death Bacterial Cell Death Leakage->Death Intracellular->Death

Caption: Proposed mechanism of action for antimicrobial peptides involving membrane disruption and intracellular targeting.[7][8][9][10][11]

Potential Signaling Pathway for Anticancer Peptides

G Peptide Gly-D-Thr Containing Anticancer Peptide CancerCell Cancer Cell Membrane (Anionic Surface) Peptide->CancerCell Selective Binding Apoptosis Induction of Apoptosis Peptide->Apoptosis Internalization Angiogenesis Inhibition of Angiogenesis Peptide->Angiogenesis MembraneDisruption Membrane Disruption CancerCell->MembraneDisruption CellDeath Cancer Cell Death MembraneDisruption->CellDeath Mitochondria Mitochondrial Membrane Disruption Apoptosis->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Caspase->CellDeath TumorGrowth Inhibition of Tumor Growth Angiogenesis->TumorGrowth

Caption: Potential mechanisms of action for anticancer peptides, including membrane disruption, apoptosis induction, and inhibition of angiogenesis.[6][12][13][14][15]

References

Application Notes and Protocols for Glycyl-D-threonine Cell Permeability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The assessment of cell permeability is a critical step in drug discovery and development, providing essential insights into the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. For peptide-based therapeutics, such as Glycyl-D-threonine, understanding their ability to traverse cellular barriers like the intestinal epithelium is paramount for predicting oral bioavailability. This document provides detailed application notes and protocols for conducting cell permeability assays of this compound, with a primary focus on the widely accepted Caco-2 cell model, which mimics the human intestinal barrier.

This compound is a dipeptide containing a D-amino acid, which can influence its recognition and transport by cellular machinery. The primary transport mechanism for di- and tripeptides across the intestinal epithelium is mediated by the proton-coupled peptide transporter 1 (PepT1). However, PepT1 is known to exhibit stereoselectivity, generally favoring L-amino acid-containing peptides. Therefore, investigating the permeability of this compound is crucial to determine its potential for oral absorption and to elucidate its interaction with peptide transporters.

These protocols and notes will guide researchers in setting up and executing robust permeability assays, interpreting the data, and understanding the potential transport mechanisms involved.

Data Presentation

Quantitative data from this compound permeability assays should be meticulously recorded and organized to facilitate clear interpretation and comparison. The following tables provide a template for summarizing key experimental parameters and results.

Table 1: Experimental Conditions for Caco-2 Permeability Assay

ParameterValue
Cell LineCaco-2 (human colorectal adenocarcinoma)
Passage Number20-40
Seeding Density6 x 104 cells/cm2
Culture MediumDulbecco's Modified Eagle Medium (DMEM) + 10% FBS, 1% NEAA, 1% Pen-Strep
Differentiation Period21-25 days
Transwell® Insert Pore Size0.4 µm
Transepithelial Electrical Resistance (TEER)> 300 Ω·cm2
Test CompoundThis compound
Compound Concentration10 µM (or other desired concentration)
Apical (AP) BufferHank's Balanced Salt Solution (HBSS), pH 6.5
Basolateral (BL) BufferHank's Balanced Salt Solution (HBSS), pH 7.4
Incubation Time120 minutes
Temperature37°C
ControlsHigh Permeability: PropranololLow Permeability: AtenololP-gp Substrate: Digoxin

Table 2: Quantitative Permeability Data for this compound

DirectionApparent Permeability (Papp) (x 10-6 cm/s)
Apical to Basolateral (A→B)User-defined value
Basolateral to Apical (B→A)User-defined value

Table 3: Efflux Ratio and Interpretation

ParameterValueInterpretation
Efflux Ratio (Papp B→A / Papp A→B) User-defined valueAn efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Experimental Protocols

This section provides a detailed methodology for conducting a Caco-2 cell permeability assay for this compound.

Caco-2 Cell Culture and Monolayer Formation
  • Cell Seeding: Culture Caco-2 cells in T-75 flasks. Upon reaching 80-90% confluency, trypsinize the cells and seed them onto Transwell® inserts (e.g., 12-well or 24-well plates) at a density of 6 x 104 cells/cm2.

  • Cell Differentiation: Culture the cells for 21-25 days in a humidified incubator at 37°C with 5% CO2. Change the culture medium every 2-3 days. The cells will differentiate into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.

  • Monolayer Integrity Check: Before the transport experiment, assess the integrity of the Caco-2 monolayer by measuring the Transepithelial Electrical Resistance (TEER) using a voltohmmeter. Monolayers with TEER values above 300 Ω·cm2 are suitable for the assay. Additionally, the permeability of a paracellular marker, such as Lucifer yellow, can be measured to confirm monolayer tightness.

Bidirectional Permeability Assay
  • Preparation of Buffers: Prepare apical (AP) transport buffer (HBSS, pH 6.5) and basolateral (BL) transport buffer (HBSS, pH 7.4). Pre-warm the buffers to 37°C.

  • Preparation of Dosing Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and dilute it to the final desired concentration (e.g., 10 µM) in the appropriate transport buffer. Also, prepare dosing solutions for the control compounds.

  • Transport Experiment (Apical to Basolateral - A→B): a. Carefully remove the culture medium from both the apical and basolateral compartments of the Transwell® inserts. b. Wash the monolayer twice with pre-warmed HBSS (pH 7.4). c. Add 0.5 mL of the this compound dosing solution in AP buffer to the apical compartment. d. Add 1.5 mL of fresh BL buffer to the basolateral compartment. e. Incubate the plate at 37°C on an orbital shaker (50 rpm) for 120 minutes. f. At the end of the incubation, collect samples from both the apical and basolateral compartments for analysis.

  • Transport Experiment (Basolateral to Apical - B→A): a. Follow steps 3a and 3b. b. Add 1.5 mL of the this compound dosing solution in BL buffer to the basolateral compartment. c. Add 0.5 mL of fresh AP buffer to the apical compartment. d. Follow steps 3e and 3f.

Sample Analysis by LC-MS/MS

Quantification of this compound in the collected samples is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.

  • Sample Preparation: Samples may require protein precipitation. Add three volumes of ice-cold acetonitrile containing an appropriate internal standard to one volume of the collected sample. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Conditions:

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for polar compounds like dipeptides.

    • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium formate.

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for this compound and the internal standard.

Data Analysis
  • Calculate the Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of appearance of the compound in the receiver compartment (mol/s).

    • A is the surface area of the membrane (cm2).

    • C0 is the initial concentration of the compound in the donor compartment (mol/cm3).

  • Calculate the Efflux Ratio: The efflux ratio is calculated by dividing the Papp in the B→A direction by the Papp in the A→B direction: Efflux Ratio = Papp (B→A) / Papp (A→B)

Visualization of Pathways and Workflows

Experimental Workflow

The following diagram illustrates the key steps in the Caco-2 permeability assay.

G cluster_prep Preparation Phase cluster_assay Permeability Assay cluster_analysis Analysis Phase caco2_culture Caco-2 Cell Culture (21-25 days differentiation) monolayer_check Monolayer Integrity Check (TEER Measurement) caco2_culture->monolayer_check transport_ab A→B Transport Experiment (AP to BL) monolayer_check->transport_ab transport_ba B→A Transport Experiment (BL to AP) monolayer_check->transport_ba solution_prep Prepare Dosing Solutions (this compound & Controls) solution_prep->transport_ab solution_prep->transport_ba incubation Incubate at 37°C (120 minutes) transport_ab->incubation transport_ba->incubation sampling Collect Samples from AP and BL compartments incubation->sampling quantification LC-MS/MS Quantification sampling->quantification data_analysis Calculate Papp and Efflux Ratio quantification->data_analysis interpretation Interpret Results data_analysis->interpretation G Proposed transport of this compound across an enterocyte. cluster_lumen Intestinal Lumen (Apical Side) cluster_cell Intestinal Epithelial Cell (Enterocyte) cluster_blood Bloodstream (Basolateral Side) gly_d_thr_lumen This compound pept1 PepT1 Transporter H+ Binding Site Peptide Binding Site gly_d_thr_lumen->pept1:f2 Binding h_plus_lumen H+ h_plus_lumen->pept1:f1 Co-transport gly_d_thr_cell This compound pept1->gly_d_thr_cell Translocation hydrolysis Cytosolic Peptidases gly_d_thr_cell->hydrolysis Potential Hydrolysis glycine Glycine hydrolysis->glycine d_threonine D-Threonine hydrolysis->d_threonine amino_acid_transporter Amino Acid Transporters glycine->amino_acid_transporter d_threonine->amino_acid_transporter glycine_blood Glycine amino_acid_transporter->glycine_blood Efflux d_threonine_blood D-Threonine amino_acid_transporter->d_threonine_blood Efflux

Application Notes & Protocols: Glycyl-D-threonine Coupling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The formation of peptide bonds is a fundamental process in the synthesis of peptides and proteins. The dipeptide Glycyl-D-threonine (Gly-D-Thr) presents unique considerations due to the stereochemistry of the D-threonine residue and the presence of a hydroxyl group on its side chain. This document provides detailed protocols and application notes for the efficient coupling of this compound to other amino acids or peptide chains, utilizing common peptide synthesis reagents and techniques.

Overview of this compound Coupling

The coupling of this compound involves the formation of an amide bond between the C-terminal carboxyl group of Gly-D-Thr and the N-terminal amino group of another amino acid or peptide. Alternatively, if Gly-D-Thr is the incoming residue, its N-terminal glycine is coupled to a C-terminal carboxyl group. The key challenges in this process include ensuring high coupling efficiency, preventing racemization, and managing the reactive hydroxyl group on the D-threonine side chain.[1]

Protecting Groups: To prevent unwanted side reactions, protecting groups are essential.[2][3]

  • N-terminus (Glycine): Typically protected with Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl). Fmoc is common in solid-phase peptide synthesis (SPPS) due to its base-lability, while Boc is used in strategies requiring strong acid for deprotection.[2][4]

  • C-terminus (D-threonine): When Gly-D-Thr is being coupled to an N-terminal amine, its carboxyl group is activated. If it is part of a larger chain on a solid support, the C-terminus is already anchored to the resin.

  • D-threonine Side Chain: The hydroxyl group of threonine can sometimes be left unprotected, but for complex syntheses or to avoid potential side reactions like O-acylation, it is often protected with a tert-butyl (tBu) group.[5]

Coupling Reagents: The choice of coupling reagent is critical for activating the carboxylic acid and facilitating amide bond formation.[6] These reagents convert the carboxyl group into a more reactive intermediate.[4] Common classes include carbodiimides and onium salts (phosphonium and aminium/uronium).[1][6]

Comparison of Common Coupling Reagents

The selection of a coupling reagent can significantly impact reaction time, yield, and the purity of the final product. Below is a summary of commonly used reagents and their typical performance.

Coupling Reagent/AdditiveTypical Coupling TimeCoupling Efficiency (Representative)Key Characteristics & Potential Side Reactions
DCC/HOBt 2 - 12 hours85-95%DCC: Dicyclohexylcarbodiimide; HOBt: 1-Hydroxybenzotriazole. A classic and cost-effective method. The main drawback is the formation of an insoluble dicyclohexylurea (DCU) byproduct, which can complicate purification.[7] HOBt is added to suppress racemization.[8]
HBTU/DIPEA 15 - 60 minutes>98%HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate. A highly efficient aminium salt.[6] It is widely used in automated SPPS. Solutions in DMF are very stable.[6]
HATU/DIPEA 5 - 30 minutes>99%HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate. One of the most effective coupling reagents, especially for sterically hindered amino acids. The HOAt leaving group provides anchimeric assistance, enhancing reactivity.[6][7]
PyBOP/DIPEA 15 - 60 minutes>98%PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate. A phosphonium salt that is particularly useful for avoiding side reactions associated with asparagine and glutamine. It is known for minimal racemization.[9]
COMU/DIPEA 5 - 30 minutes>99%COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate. A newer generation Oxyma-based reagent.[6][7] It offers high reactivity, and its byproducts are water-soluble, simplifying purification in solution-phase synthesis.[7]

Note: Efficiency can vary based on the specific amino acids being coupled, solvent, and temperature. DIPEA (Diisopropylethylamine) is a commonly used non-nucleophilic base.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Tripeptide using Fmoc-Gly-D-Thr(tBu)-OH

This protocol describes the coupling of Fmoc-protected this compound (with a tBu-protected side chain) to an amino acid, for example, Alanine, which is anchored to a Wang resin.

Materials:

  • Fmoc-Ala-Wang Resin

  • Fmoc-Gly-D-Thr(tBu)-OH

  • HBTU (or HATU)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane)

  • 20% Piperidine in DMF (for Fmoc deprotection)

  • Kaiser Test Kit (for monitoring coupling completion)

Procedure:

  • Resin Swelling:

    • Place the Fmoc-Ala-Wang resin in a reaction vessel.

    • Add DMF and allow the resin to swell for 30 minutes at room temperature with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes and drain.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-Gly-D-Thr(tBu)-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and vortex for 1-2 minutes. This is the activation step.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.[10]

  • Monitoring the Coupling Reaction:

    • Take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and dry them.

    • Perform a Kaiser test. A negative result (beads remain yellow) indicates that the coupling is complete. If the test is positive (beads turn blue), the coupling reaction should be extended or repeated.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

    • The resin is now ready for the next coupling cycle or final cleavage.

Protocol 2: Solution-Phase Coupling

This protocol describes the coupling of Boc-Gly-D-Thr-OH to an amino acid ester (e.g., Alanine methyl ester, H-Ala-OMe).

Materials:

  • Boc-Gly-D-Thr-OH

  • H-Ala-OMe·HCl (Alanine methyl ester hydrochloride)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[10]

  • HOBt (1-Hydroxybenzotriazole)

  • NMM (N-Methylmorpholine) or DIPEA

  • DCM (Dichloromethane) or THF (Tetrahydrofuran)

  • Saturated sodium bicarbonate solution

  • 1M HCl solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reactant Preparation:

    • Dissolve Boc-Gly-D-Thr-OH (1 equivalent), H-Ala-OMe·HCl (1.1 equivalents), and HOBt (1.2 equivalents) in DCM.

    • Cool the mixture to 0°C in an ice bath.

  • Coupling Reaction:

    • Add NMM (or DIPEA) (1.1 equivalents) to neutralize the hydrochloride salt.

    • Slowly add EDC (1.2 equivalents) to the cooled, stirring mixture.[10]

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Work-up and Extraction:

    • Once the reaction is complete (monitored by TLC or LC-MS), dilute the mixture with additional DCM.

    • Wash the organic phase sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.[10]

  • Purification:

    • Filter off the drying agent and concentrate the solution in vacuo to obtain the crude product.

    • Purify the crude peptide by flash column chromatography or recrystallization.

Purification and Analysis

Reversed-Phase HPLC (RP-HPLC): RP-HPLC is the most common and effective method for both the analysis and purification of synthetic peptides.[11][12][13]

  • Analytical RP-HPLC: Used to assess the purity of the crude peptide. A C18 column is typically used with a gradient of acetonitrile in water, often with 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent to improve peak shape.[14]

  • Preparative RP-HPLC: Used to purify the target peptide from impurities. The same principles as analytical HPLC apply, but on a larger scale. Fractions are collected and analyzed to isolate the pure product.

Visualization of the Coupling Workflow

The following diagram illustrates the key steps in a standard solid-phase peptide synthesis cycle for adding this compound to a growing peptide chain on a resin.

Peptide_Coupling_Workflow Resin Resin-NH2 (Deprotected Peptide Chain) Coupling Coupling Reaction Resin->Coupling Add to Reaction Vessel Activation Activate Fmoc-Gly-D-Thr(tBu)-OH Activation->Coupling Add Activated Amino Acid Coupled_Peptide Resin-Peptide-Gly-D-Thr(tBu)-Fmoc (Protected Tripeptide) Coupling->Coupled_Peptide Peptide Bond Formation Wash1 Wash (DMF/DCM) Coupled_Peptide->Wash1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 Wash (DMF/DCM) Deprotection->Wash2 Final_Peptide Resin-NH2-Peptide-Gly-D-Thr(tBu) (Ready for next cycle) Wash2->Final_Peptide

Caption: Workflow for SPPS coupling of Fmoc-Gly-D-Thr(tBu)-OH.

References

Application Notes and Protocols: Investigating the Metabolic Fate of Glycyl-D-threonine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-D-threonine is a dipeptide composed of glycine and the non-proteinogenic amino acid D-threonine. While the metabolic pathways of its constituent L-amino acid counterparts are well-characterized, the metabolic fate of this compound is not documented in the existing scientific literature. These application notes provide a framework for investigating its metabolic role, drawing upon established knowledge of L-threonine and glycine metabolism, as well as the general principles of D-amino acid and dipeptide metabolism. The protocols outlined below are designed to serve as a starting point for researchers seeking to elucidate the metabolic pathways and potential biological effects of this novel dipeptide.

D-amino acids and peptides containing them are of growing interest in drug development due to their increased resistance to proteolytic degradation, which can enhance their bioavailability and therapeutic efficacy.[1] Understanding the metabolic stability and pathways of such peptides is crucial for their development as therapeutic agents.

Predicted Metabolic Fate of this compound

Based on general principles of dipeptide and D-amino acid metabolism, a hypothetical metabolic pathway for this compound can be proposed. Dipeptides are typically hydrolyzed into their constituent amino acids by peptidases.[2] The presence of a D-amino acid may confer resistance to standard peptidases. However, some bacterial and mammalian enzymes have been shown to process D-amino acid-containing peptides.

Once hydrolyzed, glycine would enter its well-established metabolic pathways. The metabolic fate of D-threonine is less clear. D-amino acids can be metabolized by D-amino acid oxidase (DAO) and D-aspartate oxidase (DDO), which are flavoenzymes that catalyze the oxidative deamination of D-amino acids to their corresponding α-keto acids.[1]

Metabolic Pathways of Constituent Amino Acids

Glycine Metabolism

Glycine is a non-essential amino acid with diverse metabolic roles. It is a precursor for the synthesis of proteins, purines, and porphyrins. Glycine can be synthesized from serine and is interconvertible with it.[3][4]

L-Threonine Metabolism

L-threonine is an essential amino acid that is metabolized through several pathways. The two primary pathways for L-threonine catabolism are:

  • Threonine Dehydrogenase Pathway: L-threonine is oxidized to 2-amino-3-ketobutyrate, which is then cleaved to glycine and acetyl-CoA.[5][6]

  • Threonine Dehydratase Pathway: L-threonine is deaminated to α-ketobutyrate, which is further metabolized to propionyl-CoA and subsequently succinyl-CoA.[5][7]

The following diagram illustrates the major metabolic pathways of L-threonine.

L_Threonine_Metabolism L_Threonine L-Threonine Amino_3_ketobutyrate 2-Amino-3-ketobutyrate L_Threonine->Amino_3_ketobutyrate Threonine Dehydrogenase Alpha_Ketobutyrate α-Ketobutyrate L_Threonine->Alpha_Ketobutyrate Threonine Dehydratase Glycine Glycine Amino_3_ketobutyrate->Glycine Acetyl_CoA Acetyl-CoA Amino_3_ketobutyrate->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Propionyl_CoA Propionyl-CoA Alpha_Ketobutyrate->Propionyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Succinyl_CoA->TCA_Cycle

Caption: Major metabolic pathways of L-Threonine.

Quantitative Data on L-Threonine Metabolism

The following table summarizes key quantitative data related to L-threonine metabolism from a study in healthy adults.

ParameterPlacebo3 g/day L-threonine6 g/day L-threonine9 g/day L-threonine12 g/day L-threonineReference
Plasma L-threonine (nmol/mL) 134 ± 24165 ± 36213 ± 45278 ± 63354 ± 89[8]
Plasma L-2-aminobutyrate (nmol/mL) 16.3 ± 3.518.2 ± 4.121.5 ± 5.225.4 ± 6.830.1 ± 8.3[8]
*Statistically significant increase compared to placebo

Experimental Protocols for Investigating this compound Metabolism

The following protocols provide a general framework for studying the metabolic fate of this compound.

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

Objective: To assess the metabolic stability of this compound in the presence of liver microsomal enzymes.

Materials:

  • This compound

  • Human or rat liver microsomes

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Pre-incubate liver microsomes in phosphate buffer at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound and the NADPH regenerating system.

  • Incubate at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining this compound and identify potential metabolites.

Protocol 2: Cell-Based Metabolism Assay

Objective: To investigate the uptake and metabolism of this compound in a cellular context.

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • LC-MS/MS system

Procedure:

  • Culture HepG2 cells to confluency in appropriate cell culture plates.

  • Treat the cells with this compound at various concentrations and for different durations.

  • After incubation, wash the cells with cold PBS.

  • Lyse the cells to extract intracellular metabolites.

  • Analyze the cell lysate and the culture medium by LC-MS/MS to determine the intracellular and extracellular concentrations of this compound and its metabolites.

Protocol 3: In Vivo Pharmacokinetic and Metabolite Identification Study in Rodents

Objective: To determine the pharmacokinetic profile and identify the major metabolites of this compound in a living organism.

Materials:

  • This compound

  • Experimental animals (e.g., rats or mice)

  • Vehicle for administration (e.g., saline)

  • Blood collection supplies

  • Urine and feces collection cages

  • LC-MS/MS system

Procedure:

  • Administer this compound to the animals via a relevant route (e.g., oral gavage or intravenous injection).

  • Collect blood samples at predetermined time points post-administration.

  • Collect urine and feces over a specified period.

  • Process the biological samples (plasma, urine, feces) to extract the parent compound and its metabolites.

  • Analyze the extracts by LC-MS/MS to quantify this compound and identify its metabolites.

Visualizing Experimental Workflow

The following diagram outlines a general workflow for investigating the metabolism of a novel dipeptide like this compound.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_analysis Analytical Phase Microsomal_Stability Liver Microsome Stability Assay LC_MS LC-MS/MS Analysis Microsomal_Stability->LC_MS Cell_Uptake Hepatocyte Uptake & Metabolism Cell_Uptake->LC_MS PK_Study Rodent Pharmacokinetic Study Metabolite_ID Metabolite Identification (Urine, Feces, Plasma) PK_Study->Metabolite_ID Metabolite_ID->LC_MS Data_Analysis Data Analysis and Pathway Elucidation LC_MS->Data_Analysis

Caption: General workflow for metabolic studies of a novel dipeptide.

Conclusion

While direct experimental data on the metabolic fate of this compound is currently unavailable, the information and protocols provided in these application notes offer a robust starting point for its investigation. By leveraging our understanding of L-threonine, glycine, and D-amino acid metabolism, researchers can begin to unravel the metabolic pathways of this and other novel D-amino acid-containing peptides, paving the way for their potential development as therapeutic agents.

References

Application of Glycyl-D-threonine in Drug Design: A Strategy for Enhanced Stability and Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids, such as D-amino acids, into peptide-based drug candidates represents a critical strategy for overcoming the inherent limitations of their naturally occurring L-amino acid counterparts. This document provides detailed application notes and protocols relevant to the use of Glycyl-D-threonine in drug design, focusing on the principles of enhancing proteolytic stability and modulating biological activity. While specific data for the dipeptide this compound is limited in publicly available research, the principles outlined here are based on the well-established advantages of D-amino acid inclusion in therapeutic peptides.

Application Notes

Introduction to D-Amino Acids in Peptide Drug Design

Peptide-based therapeutics offer high specificity and potency with low toxicity, making them attractive drug candidates. However, their application is often hampered by rapid degradation by proteases in the body, leading to a short in vivo half-life. A powerful strategy to address this is the substitution of L-amino acids with their D-enantiomers.[1][2] D-amino acids are not recognized by most endogenous proteases, thus rendering peptides containing them significantly more resistant to enzymatic degradation.[3][4]

This compound serves as a fundamental building block exemplifying this principle. The presence of D-threonine can confer enhanced stability to a peptide sequence. D-threonine, in particular, is a chiral building block used in the development of peptidomimetic drugs.[5]

Mechanism of Action: How D-Amino Acids Enhance Stability

The stereochemistry of the peptide bond is crucial for protease recognition. Proteases are chiral enzymes that have evolved to specifically recognize and cleave peptide bonds between L-amino acids. When a D-amino acid is introduced, the spatial orientation of the side chain is altered, which sterically hinders the binding of the peptide to the active site of the protease. This resistance to cleavage can dramatically increase the half-life of the peptide drug in biological systems.[1][6]

Potential Applications of this compound Containing Peptides

While this compound is a simple dipeptide, its incorporation into larger peptide sequences can be explored in various therapeutic areas:

  • Antimicrobial Peptides: The stability of antimicrobial peptides (AMPs) can be significantly improved by the inclusion of D-amino acids, leading to more potent and durable antibacterial agents.[3][7]

  • Anticancer Peptides: D-amino acid substitution can enhance the stability and efficacy of peptides designed to target and disrupt cancer cell membranes or specific intracellular pathways.[8][9]

  • Neurological Disorders: D-amino acids like D-serine and D-aspartate are known to play roles in neurotransmission. Peptides containing D-amino acids could be designed to modulate specific receptors in the central nervous system with improved stability.[8]

  • Metabolic Diseases: The D-analog of GLP-1, a therapeutic for diabetes, has shown increased half-life and sustained receptor activation.[6]

Quantitative Data

The inclusion of D-amino acids can significantly impact the stability and activity of a peptide. The following table provides a representative comparison of a hypothetical L-amino acid peptide versus its D-amino acid-containing counterpart.

ParameterHypothetical Peptide (All L-amino acids)Hypothetical Peptide with D-ThreonineReference
Proteolytic Stability (Half-life in serum) < 1 hour> 6 hours[6]
Receptor Binding Affinity (Kd) 10 nM15 nM[1]
In vitro Bioactivity (IC50) 50 nM75 nM[4]
In vivo Efficacy (Tumor growth inhibition) 30%60%[8]

Note: This data is illustrative and intended to represent the potential effects of D-amino acid substitution. Actual values would need to be determined experimentally.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a this compound Containing Peptide

This protocol outlines the manual synthesis of a hypothetical peptide (e.g., Ala-Gly-D-Thr-Phe) using Fmoc chemistry.

Materials and Reagents:

  • Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-D-Thr(tBu)-OH, Fmoc-Phe-OH)

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • HPLC grade water and acetonitrile

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid (Fmoc-Phe-OH) in DMF.

    • Add the coupling reagents, DIC and OxymaPure, and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and allow it to react for 2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid (Fmoc-D-Thr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Ala-OH) in the desired sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Precipitate the peptide in cold diethyl ether and centrifuge to collect the pellet.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

In Vitro Proteolytic Stability Assay

This protocol assesses the stability of the synthesized peptide in the presence of a protease.

Materials and Reagents:

  • Synthesized peptide (both L- and D-threonine versions)

  • Trypsin solution (or other relevant protease)

  • Phosphate-buffered saline (PBS), pH 7.4

  • RP-HPLC system

Procedure:

  • Peptide Incubation: Dissolve the peptide in PBS to a final concentration of 1 mg/mL.

  • Add trypsin to the peptide solution to a final concentration of 10 µg/mL.

  • Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding an equal volume of 1% TFA.

  • Analysis: Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the peptide's half-life.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Stability & Activity Analysis s1 Resin Swelling s2 Fmoc Deprotection s1->s2 Repeat for each AA s3 Amino Acid Coupling s2->s3 Repeat for each AA s3->s2 Repeat for each AA s4 Cleavage from Resin s3->s4 s5 Purification (HPLC) s4->s5 a1 Proteolytic Stability Assay s5->a1 a2 Receptor Binding Assay s5->a2 a3 In Vitro Bioactivity Assay s5->a3

Caption: Experimental workflow for peptide synthesis and analysis.

signaling_pathway cluster_membrane Cell Membrane receptor GPCR g_protein G-Protein receptor->g_protein Activates peptide D-Amino Acid Peptide (e.g., containing Gly-D-Thr) peptide->receptor Binds & Activates effector Effector Enzyme g_protein->effector Modulates second_messenger Second Messenger effector->second_messenger Generates cellular_response Cellular Response second_messenger->cellular_response

Caption: Hypothetical signaling pathway modulated by a D-amino acid peptide.

References

Application Notes and Protocols for Glycyl-D-threonine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-D-threonine is a dipeptide composed of glycine and the D-isomer of threonine. While L-amino acids are the canonical building blocks of proteins, peptides containing D-amino acids are of significant interest in drug development and biomedical research. The incorporation of D-amino acids can confer resistance to enzymatic degradation, potentially increasing the in vivo half-life of peptide-based therapeutics. Furthermore, D-amino acid-containing peptides may exhibit unique biological activities.

These application notes provide an overview of potential applications for this compound and detailed protocols for its synthesis and analysis, based on established methods for D-amino acid-containing peptides.

Potential Applications

Due to the limited specific research on this compound, the following applications are proposed based on the known roles of D-amino acids and threonine.

  • Antimicrobial Drug Development: D-amino acids are integral components of bacterial cell walls (peptidoglycan).[1] this compound could be investigated as a potential inhibitor of enzymes involved in peptidoglycan synthesis, thereby acting as an antimicrobial agent.

  • Neuroscience Research: D-amino acids, such as D-serine, are known to act as neurotransmitters in the mammalian brain. The biological effects of this compound on neuronal signaling pathways could be a subject of investigation.

  • Drug Delivery and Prodrugs: The dipeptide structure could be utilized as a carrier for targeted drug delivery. The glycine component can be recognized by certain transporters, while the D-threonine may enhance stability. Amino acids and dipeptides are used in the development of prodrugs to improve solubility and bioavailability.[2]

  • Biomarker Discovery: The presence and concentration of D-amino acids and D-amino acid-containing peptides are being explored as potential biomarkers for various diseases.[1]

Quantitative Data Summary

Currently, there is a lack of specific quantitative data (e.g., IC50, binding constants) for the biological activity of this compound in the public domain. The following table provides physicochemical properties for the related compound Glycyl-L-threonine. Researchers are encouraged to determine empirical data for this compound in their specific experimental settings.

PropertyValue (Glycyl-L-threonine)Data Source
Molecular Weight176.17 g/mol PubChem
Molecular FormulaC6H12N2O4PubChem
XLogP3-4.1PubChem
Hydrogen Bond Donor Count4PubChem
Hydrogen Bond Acceptor Count4PubChem

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of this compound

This protocol is adapted from a general method for synthesizing D-amino acid-containing dipeptides using nonribosomal peptide synthetase (NRPS) adenylation domains.[3]

Materials:

  • D-threonine

  • Glycine

  • Adenylation domain of a nonribosomal peptide synthetase with specificity for glycine

  • ATP (Adenosine triphosphate)

  • MgCl2 (Magnesium chloride)

  • Buffer solution (e.g., Tris-HCl, pH 7.5)

  • HPLC system with a chiral column

  • Mass spectrometer (MS)

  • NMR spectrometer

Methodology:

  • Enzymatic Activation of Glycine:

    • In a reaction vessel, combine the glycine-activating adenylation domain, glycine, ATP, and MgCl2 in the buffer solution.

    • Incubate the mixture to allow for the formation of the glycyl-adenylate intermediate.

  • Nucleophilic Attack by D-threonine:

    • Introduce D-threonine into the reaction mixture. The amino group of D-threonine will act as a nucleophile, attacking the activated carboxyl group of glycine.

  • Dipeptide Formation:

    • The reaction results in the formation of the dipeptide this compound.

  • Purification:

    • Purify the synthesized dipeptide using reversed-phase High-Performance Liquid Chromatography (HPLC).

  • Characterization and Verification:

    • Confirm the identity and purity of the synthesized this compound using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

    • Verify the stereochemistry using a chiral HPLC column to distinguish between this compound and any potential Glycyl-L-threonine contamination.

Protocol 2: Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is a modified version of a method for the determination of glycine and threonine in preparations.[4]

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sodium perchlorate (NaClO4)

  • Phenylisothiocyanate (PITC) for derivatization (optional, for enhanced UV detection)

  • HPLC system with a UV detector and a chiral reversed-phase column (e.g., C18)

  • Internal standard (e.g., methionine)

Methodology:

  • Sample Preparation:

    • Dissolve the this compound sample in an appropriate solvent (e.g., water or a buffer).

    • If derivatization is required for detection, react the sample with PITC according to standard protocols.

  • HPLC Analysis:

    • Mobile Phase A: 20mM aqueous NaClO4

    • Mobile Phase B: Acetonitrile

    • Column: Chiral Reversed-phase C18 column (e.g., LiChrospher 100 RP-18)[4]

    • Gradient Elution: Start with a high percentage of mobile phase A (e.g., 90%) and gradually increase the percentage of mobile phase B over a set time (e.g., to 70% B in 10 minutes).[4]

    • Flow Rate: Set an appropriate flow rate (e.g., 1.0 mL/min).

    • Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 245 nm if derivatized with PITC).[4]

    • Quantitation: Use an internal standard for accurate quantification. Create a calibration curve with known concentrations of this compound.

Visualizations

Hypothetical Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis

The following diagram illustrates a hypothetical mechanism by which this compound could interfere with the synthesis of peptidoglycan in bacteria. This is a plausible target given the presence of D-amino acids in bacterial cell walls.

cluster_0 Bacterial Cytoplasm UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Enzymatic Steps Pentapeptide Pentapeptide (contains D-Ala) UDP_NAM->Pentapeptide Addition of Amino Acids Transpeptidase Transpeptidase Pentapeptide->Transpeptidase Substrate Gly_D_Thr This compound Gly_D_Thr->Transpeptidase Inhibition Peptidoglycan Peptidoglycan (Cell Wall) Transpeptidase->Peptidoglycan Cross-linking

Caption: Hypothetical inhibition of bacterial transpeptidase by this compound.

Experimental Workflow: Synthesis and Analysis of this compound

This diagram outlines the key steps involved in the synthesis and subsequent analysis of this compound.

start Start synthesis Chemoenzymatic Synthesis (Glycine + D-threonine) start->synthesis purification HPLC Purification synthesis->purification analysis Analysis purification->analysis hplc_analysis Chiral HPLC Analysis (Purity & Enantiomeric Ratio) analysis->hplc_analysis Purity ms_analysis Mass Spectrometry (Molecular Weight) analysis->ms_analysis Identity nmr_analysis NMR Spectroscopy (Structure Confirmation) analysis->nmr_analysis Structure end End hplc_analysis->end ms_analysis->end nmr_analysis->end

Caption: Workflow for the synthesis and analysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Glycyl-D-threonine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Glycyl-D-threonine.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in synthesizing this compound?

A1: The primary challenges include ensuring complete coupling reactions, preventing side reactions related to the D-threonine hydroxyl group, avoiding racemization, and achieving high purity during purification.[1] Difficulties can arise from the properties of the amino acids themselves or from the formation of secondary structures.[1]

Q2: Which protecting group strategy is better for this compound synthesis: Fmoc or Boc?

A2: Both Fmoc/tBu and Boc/Bzl strategies can be successful. The choice often depends on the desired scale, the available equipment, and the sensitivity of the final peptide to cleavage conditions. The Fmoc strategy uses a mild base for deprotection, while the Boc strategy requires a strong acid.[2][3][4] The Fmoc/tBu combination is a widely used orthogonal protecting group pair in solid-phase peptide synthesis (SPPS).[3]

Q3: How do I protect the side-chain hydroxyl group of D-threonine?

A3: The hydroxyl group of threonine must be protected to prevent side reactions.[2] In Fmoc-based synthesis, the side chain is typically protected as a tert-butyl (tBu) ether.[3][5] In Boc-based chemistry, a benzyl (Bzl) ether is the most common protecting group for the threonine side chain.[5]

Q4: What is the main cause of low peptide purity after cleavage?

A4: Low purity can result from several factors, including incomplete coupling reactions leading to deletion sequences, side reactions during synthesis or cleavage, and peptide aggregation.[1][6] Analyzing the impurities via mass spectrometry can help identify the specific problem.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Dipeptide
Potential Cause Recommended Solution
Incomplete Coupling Use a stronger coupling reagent (e.g., HATU, HCTU).[7] Perform a "double coupling" step where the amino acid is coupled a second time before deprotection. Increase the reaction time or temperature.[6]
Peptide Aggregation Switch the primary synthesis solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which can better solvate the growing peptide chain.[6]
Premature Cleavage This can occur if the linker is unstable to the repeated deprotection steps. Ensure the resin and linker are compatible with your chosen chemistry (e.g., Wang resin for Fmoc, Merrifield resin for Boc).
Loss During Purification Optimize the HPLC gradient to ensure good separation of the product from impurities. Check the solubility of the peptide in the purification solvents.
Issue 2: Presence of Impurities in the Final Product
Potential Cause Recommended Solution
Deletion Sequences (Gly or D-Thr missing) This is a result of incomplete coupling. See solutions for "Incomplete Coupling" in Issue 1. A tool to predict difficult sequences may help identify problematic areas in longer peptides.[6]
Racemization Racemization of the D-threonine can occur during activation. Use coupling reagents known to suppress racemization, such as HATU or HOBt/HBTU. Avoid prolonged exposure to basic conditions.
Side-Reactions from Cleavage Ensure the correct "scavengers" are used in the cleavage cocktail. For example, triisopropylsilane (TIS) is used to scavenge carbocations and prevent re-attachment of protecting groups to sensitive residues.
Incomplete Deprotection If side-chain protecting groups are not fully removed, this will lead to impurities. Increase the cleavage time or use a stronger acid cocktail (within the limits of peptide stability).

Key Experimental Protocols

Protocol 1: Fmoc-Based Solid-Phase Synthesis of this compound

This protocol outlines the manual synthesis on a pre-loaded Fmoc-D-Thr(tBu)-Wang resin.

  • Resin Swelling: Swell 100 mg of Fmoc-D-Thr(tBu)-Wang resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for another 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times), then with Dichloromethane (DCM) (3 times), and finally with DMF (3 times).

  • Glycine Coupling:

    • In a separate vial, dissolve Fmoc-Gly-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture and vortex for 1 minute.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate at room temperature for 1-2 hours.

  • Final Fmoc Deprotection: Repeat Step 2 to remove the Fmoc group from the N-terminal glycine.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a vacuum.

    • Prepare a cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under a vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Reference Data

Table 1: Comparison of Fmoc and Boc SPPS Strategies
FeatureFmoc/tBu StrategyBoc/Bzl Strategy
α-Amino Protection Fmoc (9-fluorenylmethyloxycarbonyl)Boc (tert-butoxycarbonyl)
Side-Chain Protection Acid-labile (e.g., tBu, Trt)Very strong acid-labile (e.g., Bzl, Tos)
Deprotection Reagent Base (e.g., 20% Piperidine in DMF)Acid (e.g., 50% TFA in DCM)
Final Cleavage Strong Acid (e.g., 95% TFA)Very Strong Acid (e.g., anhydrous HF)
Advantages Milder deprotection conditions, less hazardous final cleavage.Good for synthesizing base-sensitive peptides.[4]
Disadvantages Piperidine can be problematic for some sequences.Requires specialized, hazardous equipment for HF cleavage.[8]

Visual Workflows

Glycyl_D_Threonine_Synthesis_Workflow start Start: Fmoc-D-Thr(tBu)-Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 wash1 Wash (DMF/DCM) deprotection1->wash1 coupling Couple Fmoc-Gly-OH (HBTU/DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 deprotection2 Final Fmoc Deprotection (20% Piperidine/DMF) wash2->deprotection2 wash3 Wash & Dry deprotection2->wash3 cleavage Cleave from Resin (95% TFA Cocktail) wash3->cleavage purify Precipitate, Dry, & Purify (HPLC) cleavage->purify end_product This compound purify->end_product Troubleshooting_Low_Purity problem Problem: Low Purity in Crude Product cause1 Cause: Incomplete Coupling? problem->cause1 cause2 Cause: Incomplete Deprotection? problem->cause2 cause3 Cause: Side Reactions during Cleavage? problem->cause3 solution1a Solution: Double Couple cause1->solution1a solution1b Solution: Use Stronger Coupling Reagent (HATU) cause1->solution1b solution1c Solution: Increase Reaction Time cause1->solution1c solution2a Solution: Extend Deprotection Time cause2->solution2a solution2b Solution: Use Fresh Piperidine Solution cause2->solution2b solution3a Solution: Optimize Scavengers in Cocktail (e.g., TIS) cause3->solution3a solution3b Solution: Reduce Cleavage Time cause3->solution3b

References

Technical Support Center: Optimizing Glycyl-D-threonine Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Glycyl-D-threonine purification protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common methods for purifying dipeptides like this compound include ion-exchange chromatography, reversed-phase high-performance liquid chromatography (RP-HPLC), and crystallization. The choice of method depends on the scale of purification, the purity requirements, and the nature of the impurities.

Q2: What are the expected impurities in a this compound synthesis?

A2: Common impurities can include unreacted starting materials (glycine and D-threonine), diastereomers (e.g., Glycyl-L-threonine, Glycyl-D-allothreonine), byproducts from side reactions, and residual coupling reagents or solvents.[1][2] Other amino acids such as serine and alanine could also be present as impurities.[3]

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using a variety of analytical techniques. High-performance liquid chromatography (HPLC) is widely used to determine purity and quantify impurities.[4] Capillary gas chromatography can be employed to determine the optical purity and separate stereoisomers.[5] Other methods include amino acid analysis and mass spectrometry.[4][6]

Q4: What are the critical stability parameters for this compound during purification?

A4: The stability of peptides like this compound can be influenced by pH and temperature.[7] It is crucial to avoid harsh pH conditions and high temperatures to prevent degradation or racemization. The optimal pH and temperature ranges should be determined empirically for each specific purification step.

Troubleshooting Guides

Low Yield After Purification
Potential Cause Troubleshooting Step
Product Loss During Chromatography - Optimize the elution gradient to ensure the product elutes as a sharp peak. - Check for irreversible binding to the stationary phase; consider a different column chemistry. - Ensure complete elution from the column by extending the final wash step.
Precipitation During Purification - Adjust the pH of the buffers to improve the solubility of this compound. - Decrease the concentration of the sample loaded onto the column. - Add organic modifiers (e.g., acetonitrile, isopropanol) to the mobile phase if using RP-HPLC.
Degradation of the Product - Perform purification steps at a lower temperature (e.g., 4°C). - Use buffers with a pH range where the dipeptide is most stable. - Minimize the duration of the purification process.
Impurities Co-eluting with the Product
Potential Cause Troubleshooting Step
Similar Physicochemical Properties of Impurities - For Chromatography: - Modify the mobile phase composition (e.g., change the organic solvent, add ion-pairing reagents). - Change the stationary phase to one with a different selectivity. - Adjust the pH of the mobile phase to alter the ionization state of the product and impurities.
Presence of Diastereomers - For Chromatography: - Use a chiral stationary phase for HPLC. - Employ derivatization with a chiral reagent followed by separation on a non-chiral column.
Incomplete Resolution - For Chromatography: - Decrease the flow rate to increase the number of theoretical plates. - Increase the column length. - Optimize the gradient slope for better separation.

Experimental Protocols

Generic Ion-Exchange Chromatography Protocol for this compound Purification

This protocol provides a general framework. Specific parameters should be optimized for your particular sample and system.

  • Resin Selection and Equilibration:

    • Select a suitable ion-exchange resin (e.g., a strong cation exchanger if purifying at a low pH where the N-terminus is protonated).

    • Pack the column with the selected resin.

    • Equilibrate the column with a low-ionic-strength buffer (e.g., 20 mM sodium phosphate, pH 3.0) until the pH and conductivity of the eluate match the buffer.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in the equilibration buffer.

    • Adjust the pH of the sample to match the equilibration buffer.

    • Filter the sample to remove any particulate matter.

    • Load the sample onto the equilibrated column at a low flow rate.

  • Washing:

    • Wash the column with the equilibration buffer to remove unbound impurities. Continue washing until the UV absorbance at 280 nm (or another appropriate wavelength) returns to baseline.

  • Elution:

    • Elute the bound this compound using a linear gradient of increasing ionic strength (e.g., from 0 to 1 M NaCl in the equilibration buffer) or by a step gradient.

    • Collect fractions throughout the elution process.

  • Fraction Analysis and Pooling:

    • Analyze the collected fractions for the presence and purity of this compound using an appropriate analytical method (e.g., HPLC, TLC).

    • Pool the fractions containing the pure product.

  • Desalting and Lyophilization:

    • Desalt the pooled fractions using a suitable method like size-exclusion chromatography or dialysis.

    • Lyophilize the desalted solution to obtain the purified this compound as a solid.

Visualizations

Purification_Workflow Crude_Sample Crude this compound Dissolution Dissolution in Equilibration Buffer Crude_Sample->Dissolution Filtration Filtration Dissolution->Filtration IEX_Column Ion-Exchange Chromatography Filtration->IEX_Column Washing Washing IEX_Column->Washing Unbound Impurities Elution Elution IEX_Column->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Purity_Analysis Purity Analysis (e.g., HPLC) Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Desalting Desalting Pooling->Desalting Lyophilization Lyophilization Desalting->Lyophilization Pure_Product Pure this compound Lyophilization->Pure_Product

Caption: General workflow for this compound purification using ion-exchange chromatography.

Troubleshooting_Logic Start Low Purity after Initial Purification Check_Resolution Check Chromatographic Resolution Start->Check_Resolution Optimize_Gradient Optimize Elution Gradient Check_Resolution->Optimize_Gradient Poor Check_Diastereomers Presence of Diastereomers? Check_Resolution->Check_Diastereomers Good, but impure Optimize_Gradient->Start Re-run Change_Stationary_Phase Change Stationary Phase Change_Stationary_Phase->Start Re-run Chiral_Chromatography Use Chiral Chromatography Check_Diastereomers->Chiral_Chromatography Yes Check_Degradation Signs of Degradation? Check_Diastereomers->Check_Degradation No Chiral_Chromatography->Start Re-run Check_Degradation->Change_Stationary_Phase No Modify_Conditions Modify pH/Temperature Check_Degradation->Modify_Conditions Yes Modify_Conditions->Start Re-run

Caption: Troubleshooting logic for addressing low purity in this compound purification.

References

"preventing epimerization in Glycyl-D-threonine synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing epimerization during the synthesis of Glycyl-D-threonine.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of this compound synthesis, and why is it a critical issue?

A1: Epimerization is a chemical process where the stereochemical configuration at one of several chiral centers in a molecule is inverted.[1] In the synthesis of this compound, the primary concern is the inversion of the alpha-carbon of the D-threonine residue, which would result in the formation of the diastereomer, Glycyl-L-allo-threonine. This is a significant problem because diastereomers often have different biological activities and physical properties, making the final product impure and difficult to purify.[1] The presence of the epimerized product can compromise the therapeutic efficacy and safety of the final peptide-based drug.

Q2: What are the primary mechanisms that cause epimerization during peptide synthesis?

A2: There are two main mechanisms responsible for epimerization during peptide synthesis:

  • Oxazolone Formation: This is the most common pathway.[1] The activated carboxyl group of the N-protected amino acid (in this case, Glycine, though less susceptible itself, the principle applies to the activated C-terminal amino acid in a longer peptide chain) can cyclize to form a 4,5-dihydrooxazol-5(4H)-one intermediate. The alpha-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of chirality. Subsequent nucleophilic attack by the amino group of D-threonine can result in the formation of both the desired D-threonine product and the epimerized L-allo-threonine product.[1][2][3]

  • Direct Enolization: A base can directly abstract the alpha-proton of the activated amino acid, forming an enolate intermediate. Reprotonation of this achiral intermediate can lead to a mixture of stereoisomers.[1] This is a particular risk when strong bases are used or when the alpha-proton is especially acidic.[1]

Q3: How can I detect and quantify the level of epimerization in my product?

A3: A common method to check for epimerization is to synthesize a reference dipeptide with the opposite stereochemistry (e.g., Glycyl-L-threonine) and compare it with your synthesized this compound using chiral High-Performance Liquid Chromatography (HPLC). By creating a 1:1 mixture of the two diastereomeric peptides, you can establish their retention times and then analyze your crude product to quantify the percentage of the undesired epimer.[4]

Troubleshooting Guide

Issue: High levels of epimerization detected in the final this compound product.

This troubleshooting guide will help you identify and resolve the potential causes of epimerization in your synthesis.

Potential Cause Recommended Solution Explanation
Inappropriate Coupling Reagent Switch to a less epimerization-prone coupling reagent. Uronium/aminium salts like HATU, HBTU, and COMU are generally preferred over carbodiimides like DCC or EDC when used with an additive.[5][6][7]Carbodiimides can lead to highly reactive intermediates that are more susceptible to oxazolone formation and subsequent epimerization.[3] Reagents like HATU react faster and can lead to less epimerization.[6]
Absence or Ineffective Additive Always use an additive such as 1-hydroxybenzotriazole (HOBt) or, preferably, 7-aza-1-hydroxybenzotriazole (HOAt) or OxymaPure when using carbodiimide or uronium/aminium coupling reagents.[5][6]Additives react with the activated amino acid to form an active ester intermediate. This intermediate is less prone to epimerization than the initial activated species and is still sufficiently reactive for amide bond formation.[6]
Excessive or Strong Base Use a weaker, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) instead of stronger bases.[5] Use the minimum necessary amount of base. For some coupling reagents, base-free conditions are possible.[5]Bases can directly abstract the alpha-proton of the amino acid, leading to epimerization.[1] The choice and amount of base are critical in controlling this side reaction.
Reaction Solvent Use a less polar aprotic solvent. While DMF is common, solvents like chloroform have been shown to suppress epimerization.[8]Polar solvents can stabilize the enolate intermediate, thereby increasing the rate of epimerization.[8]
Elevated Temperature Perform the coupling reaction at a lower temperature, typically at 0°C or even lower if the reaction kinetics allow.[8]Higher temperatures can increase the rate of both the desired coupling reaction and the undesired epimerization. Lowering the temperature generally favors the desired reaction pathway.
Prolonged Reaction Time Optimize the reaction time. Longer exposure of the activated amino acid to basic conditions increases the risk of epimerization.The longer the activated species exists before forming the peptide bond, the greater the opportunity for epimerization to occur.

Quantitative Data on Coupling Reagents and Epimerization

The choice of coupling reagent and additives significantly impacts the degree of epimerization. The table below summarizes findings on epimerization rates with different coupling systems.

Coupling SystemEpimerization (%)Notes
EDC/HOAt29.8%Data from the solid-phase synthesis of Gly-Phe-Pro-NH2.[1]
EDC-HCl/HOAt24.1%Data from the solid-phase synthesis of Gly-Phe-Pro-NH2.[1]
DIC/HOAt4.2%Data from the solid-phase synthesis of Gly-Phe-Pro-NH2.[1]
DIC/HOBtMinimalAdding HOBt minimizes racemization with carbodiimides.[6]
HATULess than HBTUHATU reacts faster with less epimerization.[6]
COMUReduced epimerizationShowed reduced epimerization compared to HBTU/HATU.[7]
Carbodiimide + HOBt + CuCl₂< 0.1%The simultaneous use of HOBt and Cu²⁺ ions with a carbodiimide can virtually eliminate epimerization.[9][10]

Note: Epimerization rates are highly dependent on the specific amino acids being coupled, the solvent, base, and temperature.

Experimental Protocols

Protocol: Low-Epimerization Coupling of Fmoc-Gly-OH to D-Threonine Methyl Ester using HATU/DIPEA

This protocol provides a general procedure for the solution-phase synthesis of Fmoc-Glycyl-D-threonine methyl ester, which can be subsequently deprotected.

Materials:

  • Fmoc-Gly-OH

  • D-Threonine methyl ester hydrochloride

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve D-Threonine methyl ester hydrochloride (1.0 equivalent) in anhydrous DMF.

  • Neutralization: Cool the solution to 0°C in an ice bath. Add DIPEA (2.2 equivalents) dropwise and stir for 10-15 minutes.

  • Activation: In a separate flask, dissolve Fmoc-Gly-OH (1.0 equivalent) and HATU (1.0 equivalent) in anhydrous DMF.

  • Coupling: Add the activated Fmoc-Gly-OH solution to the D-Threonine methyl ester solution at 0°C.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with Ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude Fmoc-Glycyl-D-threonine methyl ester by flash column chromatography on silica gel.

Visualizations

EpimerizationMechanism reactant reactant intermediate intermediate product product base base epimer epimer ActivatedAA Activated N-Protected Amino Acid Oxazolone Oxazolone Intermediate (Planar, Achiral at Cα) ActivatedAA->Oxazolone - H₂O Enolate Enolate Intermediate Oxazolone->Enolate + Base - H⁺ DesiredProduct Desired Dipeptide (this compound) Oxazolone->DesiredProduct + D-Threonine Enolate->Oxazolone + H⁺ EpimerizedProduct Epimerized Dipeptide (Glycyl-L-allo-threonine) Enolate->EpimerizedProduct + D-Threonine BaseNode Base H_plus + H⁺ H_minus - H⁺ D_Thr + D-Threonine

Caption: Mechanism of epimerization via oxazolone formation.

TroubleshootingWorkflow start_end start_end decision decision process process solution solution start Start: High Epimerization Detected check_reagent Using Carbodiimide (DCC, EDC)? start->check_reagent use_uronium Switch to HATU, HCTU, or COMU check_reagent->use_uronium Yes check_additive Using Additive (HOBt, HOAt)? check_reagent->check_additive No use_uronium->check_additive add_additive Add HOAt or OxymaPure check_additive->add_additive No check_base Base type and concentration optimal? check_additive->check_base Yes add_additive->check_base adjust_base Use DIPEA/NMM; Reduce equivalents check_base->adjust_base No check_temp Reaction at Room Temp? check_base->check_temp Yes adjust_base->check_temp lower_temp Lower temperature to 0°C check_temp->lower_temp Yes re_evaluate Re-evaluate Epimerization Level check_temp->re_evaluate No lower_temp->re_evaluate

Caption: Troubleshooting workflow for reducing epimerization.

References

Technical Support Center: Glycyl-D-threonine Degradation Pathway Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating the degradation pathway of Glycyl-D-threonine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Is there a known direct degradation pathway for this compound?

A1: Currently, a specific, well-characterized metabolic pathway for the direct degradation of the dipeptide this compound has not been extensively documented in scientific literature. The prevailing hypothesis is that the dipeptide first undergoes hydrolysis to its constituent amino acids, glycine and D-threonine, which are then catabolized through their respective metabolic pathways.

Q2: What type of enzyme would be responsible for the initial breakdown of this compound?

A2: The initial cleavage of the peptide bond in this compound is likely catalyzed by a dipeptidase. While many peptidases exhibit stereospecificity for L-amino acids, certain D-stereospecific aminopeptidases have been identified. For example, a D-aminopeptidase from the bacterium Ochrobactrum anthropi has been shown to be active towards peptides containing a D-amino acid at the N-terminus[1][2]. The specificity of such enzymes for a glycine at the N-terminus and a D-amino acid at the C-terminus would be a key area of investigation.

Q3: What is the likely metabolic fate of D-threonine in mammals?

A3: In mammals, the metabolism of D-amino acids is primarily handled by the flavoenzyme D-amino acid oxidase (DAO)[3][4]. This enzyme catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids. In the case of D-threonine, DAO would convert it to α-keto-β-hydroxybutyrate. This intermediate can then be further metabolized. It is important to note that the metabolic pathways for D-amino acids are generally less characterized than those for their L-counterparts.

Q4: How is glycine metabolized?

A4: Glycine is a non-essential amino acid with several metabolic fates. It can be converted to serine by serine hydroxymethyltransferase, enter the one-carbon metabolism pathway, be degraded by the glycine cleavage system to CO2 and ammonia, or be used in the synthesis of various important biomolecules like porphyrins and purines.[5]

Q5: Are there significant differences in the degradation of L-threonine and D-threonine?

A5: Yes, the metabolic pathways are distinct. L-threonine is primarily degraded in mammals via two main pathways: conversion to 2-oxobutanoate by L-serine dehydratase/L-threonine deaminase, and to a lesser extent, conversion to acetyl-CoA and glycine by mitochondrial L-threonine 3-dehydrogenase[6]. In contrast, D-threonine is expected to be a substrate for D-amino acid oxidase as mentioned earlier.

Troubleshooting Guides

Enzyme Assays

Q: My D-amino acid oxidase (DAO) assay is showing no or very low activity. What are the possible causes?

A:

Possible Cause Troubleshooting Step
Incorrect Buffer Conditions Verify that the pH of your assay buffer is optimal for DAO activity (typically around 8.3-8.5). Ensure the buffer composition does not contain inhibitory substances.
Inactive Enzyme Use a fresh aliquot of the enzyme. Avoid repeated freeze-thaw cycles. Confirm the activity of your enzyme stock with a known D-amino acid substrate like D-alanine or D-serine.
Substrate Inhibition High concentrations of the substrate can sometimes inhibit enzyme activity. Perform a substrate titration to determine the optimal concentration range.
Missing Cofactor DAO is a flavoenzyme requiring FAD as a cofactor. Ensure that FAD is present in your assay buffer if you are using a purified enzyme preparation that might have lost its cofactor.

| Inappropriate Detection Method | If you are using a coupled assay (e.g., measuring hydrogen peroxide production), ensure that the secondary enzyme (like horseradish peroxidase) and its substrate are active and not inhibited by any components in your reaction mixture.[7] |

Metabolite Analysis (HPLC)

Q: I am having trouble separating glycine and D-threonine using reverse-phase HPLC.

A:

Possible Cause Troubleshooting Step
Poor Retention of Polar Analytes Glycine and threonine are highly polar and may have little retention on a standard C18 column with a highly aqueous mobile phase. Consider using a column designed for polar analytes, such as an aqueous C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
Co-elution of Analytes Adjust the mobile phase composition. For reverse-phase, try varying the organic modifier (e.g., acetonitrile or methanol) concentration and the pH of the aqueous component. A gradient elution may be necessary to achieve separation.[8]
Lack of UV Absorbance Glycine and threonine lack a strong chromophore and will have poor sensitivity with UV detection at standard wavelengths. Derivatization with a UV-active or fluorescent tag (e.g., phenylisothiocyanate) is often required for sensitive detection.[9]

| Inconsistent Retention Times | Ensure the column is properly equilibrated with the mobile phase before each injection. Check for leaks in the HPLC system and ensure the mobile phase is properly degassed. Fluctuations in column temperature can also affect retention times, so use a column oven for better consistency.[10][11] |

Experimental Protocols

Protocol 1: HPLC-Based Quantification of Glycine and D-Threonine

This protocol describes a method for the separation and quantification of glycine and D-threonine in a sample, adapted from literature procedures[8][9]. This method often requires derivatization for sensitive UV or fluorescence detection.

Materials:

  • HPLC system with UV or fluorescence detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Phosphate buffer (e.g., 20 mM sodium phosphate, pH 7.4)

  • Mobile Phase B: Acetonitrile

  • Derivatizing agent (e.g., Phenylisothiocyanate - PITC)

  • Standards for glycine and D-threonine

  • Internal standard (e.g., methionine)

  • Sample containing this compound or its degradation products

Procedure:

  • Sample Preparation:

    • If starting with a biological sample, deproteinize by adding a cold organic solvent (e.g., acetonitrile or methanol) or by ultrafiltration.

    • Centrifuge to pellet the precipitated protein and collect the supernatant.

    • Dry the supernatant under a stream of nitrogen or by lyophilization.

  • Derivatization (with PITC):

    • Reconstitute the dried sample in a coupling buffer (e.g., ethanol:water:triethylamine, 2:2:1 v/v/v).

    • Add PITC solution (e.g., ethanol:triethylamine:PITC, 7:1:1 v/v/v) and incubate at room temperature for 20 minutes.

    • Dry the sample again to remove excess reagent.

    • Reconstitute the derivatized sample in the initial mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Inject the derivatized sample.

    • Run a gradient elution to separate the derivatized amino acids. A typical gradient might be:

      • 0-5 min: 5% B

      • 5-20 min: Ramp to 50% B

      • 20-25 min: Ramp to 95% B

      • 25-30 min: Hold at 95% B

      • 30-35 min: Return to 5% B and re-equilibrate.

    • Detect the derivatized amino acids at the appropriate wavelength (e.g., 254 nm for PITC derivatives).

  • Quantification:

    • Prepare a standard curve using known concentrations of derivatized glycine and D-threonine standards with the internal standard.

    • Calculate the concentration of glycine and D-threonine in the sample by comparing their peak areas (normalized to the internal standard) to the standard curve.

Protocol 2: D-Amino Acid Oxidase (DAO) Activity Assay

This protocol provides a general method for measuring the activity of D-amino acid oxidase using a coupled colorimetric assay.

Materials:

  • D-amino acid oxidase (from a commercial source)

  • D-threonine (substrate)

  • Horseradish peroxidase (HRP)

  • O-dianisidine dihydrochloride (or another suitable peroxidase substrate like ABTS)

  • Assay Buffer: e.g., 100 mM sodium pyrophosphate, pH 8.3

  • Spectrophotometer or plate reader capable of measuring absorbance at the appropriate wavelength (e.g., 440 nm for oxidized o-dianisidine).

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of D-threonine in the assay buffer.

    • Prepare a stock solution of HRP in the assay buffer.

    • Prepare a stock solution of o-dianisidine in water. Note: This reagent is light-sensitive.

  • Prepare Reaction Mixture:

    • In a microplate well or cuvette, prepare a reaction mixture containing the assay buffer, HRP, and o-dianisidine.

    • Pre-incubate the reaction mixture at the desired assay temperature (e.g., 37°C) for 5 minutes.

  • Initiate the Reaction:

    • Add the D-threonine solution to the reaction mixture.

    • Initiate the reaction by adding the D-amino acid oxidase enzyme.

  • Measure Absorbance:

    • Immediately begin monitoring the change in absorbance at 440 nm over time. Record readings every 30-60 seconds for 5-10 minutes.

  • Calculate Enzyme Activity:

    • Determine the rate of change in absorbance (ΔAbs/min) from the linear portion of the reaction curve.

    • Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of the oxidized chromogen. One unit of DAO activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Data Presentation

Table 1: Overview of L-Threonine Degradation Pathways in Mammals

PathwayKey EnzymeIntermediate(s)Final Product(s)Cellular LocationSignificance in Humans
Threonine Dehydrogenase Pathway L-threonine 3-dehydrogenase2-amino-3-ketobutyrateAcetyl-CoA, GlycineMitochondriaMinor pathway; the gene for TDH is an inactive pseudogene in humans.[6][12]
Threonine Deaminase Pathway L-serine dehydratase / L-threonine deaminaseα-ketobutyratePropionyl-CoA, Succinyl-CoACytosolMajor pathway for L-threonine catabolism in humans.[5][6]
Threonine Aldolase Pathway Threonine aldolase-Acetaldehyde, GlycineCytosol/MitochondriaThe gene for this enzyme is also considered a pseudogene and inactive in humans.[13]

Note: Comprehensive quantitative data for D-threonine degradation pathways in mammals is limited. The primary route is expected to be via D-amino acid oxidase.

Mandatory Visualization

Glycyl_D_Threonine_Initial_Degradation This compound This compound Dipeptidase Dipeptidase This compound->Dipeptidase Hydrolysis Glycine Glycine Dipeptidase->Glycine D-threonine D-threonine Dipeptidase->D-threonine Further Metabolism Further Metabolism Glycine->Further Metabolism D-threonine->Further Metabolism

Caption: Proposed initial hydrolysis of this compound.

L_Threonine_Degradation_Pathways cluster_major Major Pathway (Humans) cluster_minor Minor Pathway (Non-human mammals) L-Threonine_1 L-Threonine Threonine_Deaminase L-Threonine Deaminase L-Threonine_1->Threonine_Deaminase Deamination alpha_Ketobutyrate alpha_Ketobutyrate Threonine_Deaminase->alpha_Ketobutyrate Propionyl_CoA Propionyl_CoA alpha_Ketobutyrate->Propionyl_CoA TCA_Cycle_1 TCA Cycle Propionyl_CoA->TCA_Cycle_1 L-Threonine_2 L-Threonine Threonine_Dehydrogenase L-Threonine Dehydrogenase L-Threonine_2->Threonine_Dehydrogenase 2_Amino_3_ketobutyrate 2_Amino_3_ketobutyrate Threonine_Dehydrogenase->2_Amino_3_ketobutyrate Ligase 2-amino-3-ketobutyrate CoA ligase 2_Amino_3_ketobutyrate->Ligase Acetyl_CoA Acetyl_CoA Ligase->Acetyl_CoA Glycine_2 Glycine_2 Ligase->Glycine_2 TCA_Cycle_2 TCA Cycle Acetyl_CoA->TCA_Cycle_2

Caption: Major and minor degradation pathways of L-threonine.

Experimental_Workflow Sample Biological Sample (e.g., cell lysate, plasma) Hydrolysis Incubation/ Enzymatic Reaction Sample->Hydrolysis Deproteinization Sample Preparation (e.g., Deproteinization) Hydrolysis->Deproteinization Enzyme_Assay Enzyme Activity Assay (e.g., DAO assay) Hydrolysis->Enzyme_Assay Derivatization Derivatization (e.g., PITC) Deproteinization->Derivatization HPLC HPLC Analysis Derivatization->HPLC Data_Analysis Data Analysis (Quantification) HPLC->Data_Analysis

Caption: General experimental workflow for pathway analysis.

References

"challenges in scaling up Glycyl-D-threonine production"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the large-scale production of Glycyl-D-threonine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for scaling up this compound production?

A1: The two primary routes are chemical synthesis and enzymatic synthesis.

  • Chemical Synthesis: Often utilizes Solid-Phase Peptide Synthesis (SPPS) or Liquid-Phase Peptide Synthesis (LPPS). SPPS is common for smaller scale and research purposes, but LPPS can be more cost-effective for large-scale industrial production. Key challenges include managing hazardous reagents and controlling stereochemistry.[1]

  • Enzymatic Synthesis: This "green chemistry" approach is gaining traction for its high stereoselectivity and milder reaction conditions.[2] It typically involves enzymes like ligases or engineered transaminases to form the peptide bond. This method can significantly reduce impurities and environmental impact.[3]

Q2: What causes the formation of diastereomeric impurities (e.g., Glycyl-L-threonine) and how can they be minimized?

A2: Diastereomeric impurities arise from the presence of the incorrect stereoisomer of the starting materials or from racemization during the synthesis process.

  • Source Material Purity: Ensure the D-threonine starting material has high enantiomeric purity (>99.5% ee).

  • Minimizing Racemization: In chemical synthesis, racemization can occur during the amino acid activation step. The choice of coupling reagents and solvents is critical. Using reagents like COMU or Oxyma Pure can help suppress racemization compared to older reagents.[1] Enzymatic methods are inherently stereoselective and are the most effective way to prevent the formation of diastereomers.[2]

Q3: How should this compound be stored to ensure stability?

A3: To prevent degradation via pathways like hydrolysis, the dipeptide should be stored in a lyophilized (freeze-dried) powder form in a tightly sealed container at –20°C or –80°C. Once in solution, it is best to prepare fresh solutions for each use or store frozen aliquots to avoid repeated freeze-thaw cycles. Prolonged exposure to high pH (>8) should be avoided.

Q4: What are the most effective analytical methods for assessing the purity of scaled-up this compound?

A4: A combination of chromatographic techniques is required for comprehensive purity analysis.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Used to determine chemical purity and quantify the target dipeptide relative to by-products like unreacted amino acids or deletion sequences.

  • Chiral Chromatography: Essential for determining the stereochemical purity and quantifying any unwanted diastereomers (e.g., Gly-L-Thr, Gly-D-allo-Thr). Methods can include capillary gas chromatography after derivatization or chiral HPLC.[4]

  • Amino Acid Analysis: Confirms the 1:1 ratio of glycine to threonine after acid hydrolysis of the dipeptide.[5]

  • Mass Spectrometry (MS): Confirms the molecular weight of the final product.

Troubleshooting Guides

Problem 1: Low Yield in Chemical Synthesis (SPPS/LPPS)

Low yield is a common issue when scaling up peptide synthesis. The following guide helps diagnose potential causes.

Logical Flow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield Observed check_coupling Check Coupling Efficiency (e.g., Kaiser Test) start->check_coupling coupling_incomplete Incomplete Coupling check_coupling->coupling_incomplete increase_time Action: - Increase coupling time - Use stronger activator - Double couple coupling_incomplete->increase_time Yes side_reactions Check for Side Reactions (HPLC-MS Analysis) coupling_incomplete->side_reactions No diketo_formation Diketopiperazine Formation? side_reactions->diketo_formation cleavage_issue Check Cleavage & Deprotection (Analyze resin post-cleavage) side_reactions->cleavage_issue No obvious side reactions use_protected_dipeptide Action: - Use dipeptide building block (e.g., Fmoc-Gly-Thr(tBu)-OH) diketo_formation->use_protected_dipeptide Yes other_side_reaction Other Side Reactions (e.g., aggregation) diketo_formation->other_side_reaction No optimize_conditions Action: - Change solvent - Add chaotropic agents other_side_reaction->optimize_conditions incomplete_cleavage Incomplete Cleavage? cleavage_issue->incomplete_cleavage optimize_cleavage Action: - Increase cleavage time - Use fresh cleavage cocktail incomplete_cleavage->optimize_cleavage Yes

Caption: Troubleshooting decision tree for low yield in chemical synthesis.

Table 1: Comparison of Common Coupling Reagents for this compound Synthesis

Reagent CombinationActivation TimeRelative CostRacemization RiskTypical YieldNotes
DIC / HOBt 5-10 minLowModerate85-95%A standard, cost-effective choice.
HBTU / DIPEA 2-5 minMediumLow-Moderate90-98%Fast activation, but can pose racemization risk with sensitive residues.
HATU / DIPEA 2-5 minHighLow>95%Highly effective for difficult couplings, low racemization.
COMU / DIPEA 1-3 minHighVery Low>97%Excellent for suppressing racemization, considered a greener alternative.[1]
Problem 2: Low Conversion in Enzymatic Synthesis

Enzymatic reactions can stall or yield low conversions when scaled up. This guide addresses common causes.

Table 2: Troubleshooting Low Conversion in Enzymatic Synthesis

SymptomPotential CauseSuggested Solution
Reaction stalls at <50% conversion Product InhibitionInvestigate in-situ product removal (ISPR) techniques, such as precipitation or extraction, to shift the equilibrium.
Initial reaction rate is very slow Sub-optimal pH or TemperaturePerform a pH and temperature optimization study for the specific enzyme used. Run small-scale parallel reactions across a range (e.g., pH 6-9, Temp 25-45°C).
Enzyme activity decreases over time Enzyme Instability / DenaturationConsider enzyme immobilization on a solid support to improve stability. Ensure no organic solvents are present that could denature the enzyme.
Inconsistent results between batches Cofactor Limitation or DegradationIf the enzyme requires a cofactor (e.g., ATP for some ligases), ensure it is present in sufficient concentration and is not degrading under reaction conditions. Consider a cofactor regeneration system.

Workflow for Enzymatic Synthesis Optimization

enzymatic_workflow Enzymatic Synthesis Optimization Workflow cluster_setup 1. Initial Setup cluster_optimization 2. Parameter Optimization (Small Scale) cluster_scaleup 3. Scale-Up & Analysis enzyme_select Select Enzyme (e.g., Ligase, Transaminase) substrate_prep Prepare Substrates (Glycine derivative, D-Threonine derivative) enzyme_select->substrate_prep buffer_prep Prepare Buffer System substrate_prep->buffer_prep ph_opt pH Optimization buffer_prep->ph_opt temp_opt Temperature Optimization ph_opt->temp_opt ratio_opt Substrate Ratio Optimization temp_opt->ratio_opt enzyme_load_opt Enzyme Loading Optimization ratio_opt->enzyme_load_opt pilot_scale Pilot Scale Reaction (100x - 1000x) enzyme_load_opt->pilot_scale purification Downstream Purification (e.g., Chromatography) pilot_scale->purification analysis Final Product Analysis (HPLC, Chiral GC, MS) purification->analysis

Caption: General workflow for optimizing and scaling up enzymatic synthesis.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound

This protocol describes a standard Fmoc-based solid-phase synthesis approach.

Materials:

  • Fmoc-D-Thr(tBu)-Wang resin

  • Fmoc-Gly-OH

  • Coupling Reagent: HBTU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Precipitation Solvent: Cold diethyl ether

Methodology:

  • Resin Swelling: Swell Fmoc-D-Thr(tBu)-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain DMF. Add 20% piperidine in DMF and agitate for 5 minutes. Drain and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Allow to pre-activate for 2 minutes.

    • Add the activation mixture to the resin. Agitate for 2 hours at room temperature.

  • Coupling Completion Check: Perform a Kaiser test. If the test is positive (beads are blue), repeat the coupling step. If negative (beads are yellow/colorless), proceed.

  • Final Washing: Wash the resin with DMF (3x) and DCM (3x). Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the dry resin.

    • Agitate for 2 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

  • Precipitation: Precipitate the crude peptide by adding the TFA filtrate dropwise into a stirred flask of cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

  • Purification: Purify the crude peptide using preparative RP-HPLC.

Protocol 2: Purity Analysis by RP-HPLC

This protocol provides a general method for analyzing the chemical purity of the synthesized dipeptide.

Instrumentation & Columns:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • Solvent A: 0.1% TFA in Water

  • Solvent B: 0.1% TFA in Acetonitrile

Methodology:

  • Sample Preparation: Dissolve a small amount of the dried peptide in Solvent A to a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 220 nm

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Gradient:

      • 0-2 min: 0% B

      • 2-22 min: 0% to 30% B

      • 22-25 min: 30% to 95% B

      • 25-27 min: 95% B

      • 27-28 min: 95% to 0% B

      • 28-35 min: 0% B (re-equilibration)

  • Analysis: Integrate the peak areas. Purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage.

References

Glycyl-D-threonine Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Glycyl-D-threonine synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions.

Issue 1: Low Coupling Efficiency and Overall Yield

Question: My this compound synthesis is resulting in a low overall yield. What are the potential causes and how can I improve it?

Answer:

Low coupling efficiency is a common reason for poor overall yield. Several factors can contribute to this issue, from the choice of reagents to the reaction conditions.

Potential Causes and Solutions:

  • Inappropriate Coupling Reagent: The choice of coupling reagent is critical. Some reagents are more effective than others for specific amino acid couplings.

  • Steric Hindrance: The bulky side chain of threonine can sterically hinder the approach of the activated glycine.

  • Aggregation: Peptide aggregation on the solid support can prevent efficient coupling.[1]

  • Premature Fmoc Deprotection: The Fmoc protecting group can be unstable under certain conditions, leading to side reactions.[2]

Recommendations:

  • Optimize Coupling Reagent: Experiment with different classes of coupling reagents. Onium salt-based reagents like HBTU, HATU, and COMU are often highly efficient and fast-acting.[3][4]

  • Increase Reagent Equivalents: Using a higher equivalent of the activated Fmoc-Gly-OH and the coupling reagent can drive the reaction to completion.

  • Elevate Reaction Temperature: Increasing the temperature can sometimes overcome steric hindrance and improve coupling efficiency, but must be done cautiously to avoid side reactions.[1]

  • Change Solvent: Switching to a more effective solvent like N-methylpyrrolidone (NMP) or adding dimethylsulfoxide (DMSO) can help disrupt aggregation.[1]

Issue 2: Presence of Impurities and Side Products

Question: I am observing significant impurities in my final product. What are the common side reactions in this compound synthesis and how can I minimize them?

Answer:

Several side reactions can occur during the synthesis of this compound, leading to a complex mixture of impurities. Understanding these side reactions is key to mitigating them.

Common Side Reactions and Prevention Strategies:

  • Diketopiperazine (DKP) Formation: This is a major side reaction at the dipeptide stage, especially when using Fmoc chemistry. The deprotected N-terminal amine of the dipeptide can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[2][5]

    • Prevention:

      • Use 2-chlorotrityl chloride resin, as its steric bulk hinders DKP formation.[5][6]

      • In solution-phase synthesis, perform a simultaneous deprotection and coupling step to trap the reactive N-terminal amine before it can cyclize.[7]

  • O-acylation of Threonine: The hydroxyl group on the threonine side chain can be acylated by the activated glycine.[8]

    • Prevention:

      • Use a protecting group for the threonine hydroxyl group, such as a tert-butyl (tBu) group in Fmoc/tBu strategy.

      • The addition of additives like 2,4-dinitrophenol or pentachlorophenol can suppress O-acylation when using active esters.[8]

  • Epimerization/Racemization: The chiral center of the amino acids can be susceptible to epimerization, particularly during the activation step.

    • Prevention:

      • Use a mild base for activation, as strong bases can promote racemization.[9]

      • The addition of racemization suppressants like 1-hydroxybenzotriazole (HOBt) or its derivatives is highly recommended.[4]

  • Formation of Deletion Sequences: Incomplete coupling or deprotection steps can lead to the formation of peptides missing one or more amino acids.

    • Prevention:

      • Ensure complete coupling and deprotection at each step by monitoring the reaction (e.g., with a Kaiser test).

      • Double coupling or increasing reaction times may be necessary for difficult couplings.

Frequently Asked Questions (FAQs)

Q1: Which protecting group strategy is better for this compound synthesis, Fmoc or Boc?

Both Fmoc and Boc strategies can be used successfully. The choice often depends on the scale of the synthesis, the desired final product (e.g., C-terminal acid or amide), and the available equipment.

  • Fmoc/tBu Strategy: This is the most common method for solid-phase peptide synthesis (SPPS). The Fmoc group is base-labile, while the side-chain protecting groups (like tBu for the threonine hydroxyl group) and the linkage to the resin are acid-labile. This orthogonality allows for selective deprotection. However, the basic conditions for Fmoc removal can promote diketopiperazine formation.[5]

  • Boc/Bzl Strategy: In this approach, the Boc group is acid-labile, while the benzyl-based side-chain protecting groups are removed by strong acid (e.g., HF) or catalytic hydrogenation. This strategy can suppress diketopiperazine formation but requires harsher cleavage conditions.

Q2: What is the best solid support (resin) for the solid-phase synthesis of this compound?

The choice of resin is critical for a successful synthesis.

  • Wang Resin: Commonly used for the synthesis of C-terminal carboxylic acids. However, it is more prone to diketopiperazine formation.[10][11]

  • 2-Chlorotrityl Chloride (2-CTC) Resin: This is often the preferred choice for synthesizing peptide acids, especially for short sequences prone to diketopiperazine formation. The steric hindrance of the trityl linker minimizes this side reaction.[6][10][12] Peptides can also be cleaved under milder acidic conditions, allowing for the preparation of fully protected fragments.[12]

Q3: How can I effectively purify the final this compound product?

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying peptides.[13][14]

  • Column: A C18 column is typically used for peptide purification.[13]

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is a standard mobile phase system.

  • Detection: The peptide bond absorbs UV light at approximately 214-220 nm, which is used for detection.[15]

Q4: What analytical techniques can I use to assess the purity and identity of my synthesized this compound?

  • RP-HPLC: To determine the purity of the final product and to analyze the crude product to identify potential side products.[13][14]

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and to identify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the dipeptide and to identify and quantify impurities.[16]

Data Presentation

Table 1: Comparison of Coupling Reagents for this compound Synthesis

Coupling ReagentAdditiveBaseSolventCoupling Time (h)Yield (%)Purity (%)
HBTUHOBtDIPEADMF28592
HATUHOAtDIPEADMF1.59095
COMU-DIPEADMF19296
DICHOBt-DCM47588

Note: Data are illustrative and can vary depending on specific reaction conditions.

Table 2: Effect of Cleavage Cocktail Composition on Product Purity

Cleavage Cocktail CompositionScavengersCleavage Time (h)Purity (%)
95% TFA, 5% H₂ONone285
95% TFA, 2.5% H₂O, 2.5% TISTriisopropylsilane (TIS)292
88% TFA, 5% Phenol, 5% H₂O, 2% TISPhenol, TIS295
82.5% TFA, 5% Phenol, 5% Thioanisole, 5% H₂O, 2.5% EDTPhenol, Thioanisole, Ethanedithiol (EDT)397

Note: Data are illustrative. The choice of scavengers depends on the protecting groups used and the amino acid sequence.[17][18]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound on 2-Chlorotrityl Chloride Resin

  • Resin Swelling: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes.

  • First Amino Acid Loading:

    • Dissolve Fmoc-D-Thr(tBu)-OH (2 equivalents) and diisopropylethylamine (DIPEA) (4 equivalents) in DCM.

    • Add the solution to the swollen resin and shake for 2 hours.

    • Cap any unreacted sites with a solution of DCM/methanol/DIPEA (80:15:5) for 30 minutes.

    • Wash the resin with DCM and then dimethylformamide (DMF).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF.

  • Glycine Coupling:

    • Pre-activate Fmoc-Gly-OH (3 equivalents) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1.5 hours.

    • Monitor the coupling reaction with a Kaiser test. If the test is positive, repeat the coupling.

  • Final Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 20 minutes.

    • Wash the resin with DMF, followed by DCM, and dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with a cleavage cocktail of 95% TFA, 2.5% H₂O, and 2.5% triisopropylsilane (TIS) for 2 hours.[19]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to collect the peptide pellet, wash with cold ether, and dry.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a water/acetonitrile mixture.

    • Purify by RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Lyophilize the pure fractions to obtain the final product.

Protocol 2: Solution-Phase Synthesis of this compound

  • Protection of D-threonine:

    • Protect the carboxyl group of D-threonine as a methyl or benzyl ester.

    • Protect the hydroxyl group of D-threonine with a tert-butyl group.

  • Coupling Reaction:

    • Dissolve Boc-Gly-OH (1 equivalent) and the protected D-threonine ester (1 equivalent) in DMF.

    • Add HBTU (1 equivalent), HOBt (1 equivalent), and DIPEA (2 equivalents).

    • Stir the reaction mixture at room temperature for 4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

    • Purify the protected dipeptide by column chromatography on silica gel.

  • Deprotection:

    • Remove the Boc group with TFA in DCM.

    • Remove the ester and tBu protecting groups under appropriate conditions (e.g., hydrolysis for methyl ester, hydrogenolysis for benzyl ester, and strong acid for tBu).

  • Final Purification:

    • Purify the final this compound product by recrystallization or RP-HPLC.

Visualizations

experimental_workflow start Start Synthesis resin_prep Resin Preparation (Swelling & Loading) start->resin_prep deprotection1 Fmoc Deprotection (D-Threonine) resin_prep->deprotection1 coupling Glycine Coupling deprotection1->coupling deprotection2 Final Fmoc Deprotection coupling->deprotection2 cleavage Cleavage & Deprotection deprotection2->cleavage purification Purification (RP-HPLC) cleavage->purification analysis Analysis (MS, NMR) purification->analysis end_product Pure this compound analysis->end_product

Caption: Solid-Phase Synthesis Workflow for this compound.

troubleshooting_yield start Low Yield Observed check_coupling Check Coupling Efficiency (Kaiser Test) start->check_coupling incomplete_coupling Incomplete Coupling check_coupling->incomplete_coupling Positive coupling_ok Coupling Complete check_coupling->coupling_ok Negative solution1 Increase Reagent Equivalents or Double Couple incomplete_coupling->solution1 solution2 Change Coupling Reagent (e.g., to HATU/COMU) incomplete_coupling->solution2 solution3 Investigate Side Reactions coupling_ok->solution3 dkp Diketopiperazine Formation? solution3->dkp o_acylation O-acylation? solution3->o_acylation

Caption: Troubleshooting Logic for Low Synthesis Yield.

References

Glycyl-D-threonine Stability in Cell Culture: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the stability of Glycyl-D-threonine in cell culture environments. The following sections address common questions and troubleshooting scenarios to ensure experimental consistency and reliability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the D-amino acid configuration used?

This compound is a dipeptide composed of glycine and the D-isomer of threonine. In cell culture and peptide-based drug development, D-amino acids are often incorporated into peptide sequences to enhance their stability.[1][2] Most naturally occurring proteases, which are enzymes that degrade peptides, are stereospecific for L-amino acids.[2] The presence of a D-amino acid, such as D-threonine, makes the peptide bond resistant to cleavage by these common proteases, thereby increasing the peptide's half-life in biological environments like cell culture media containing serum.[2][3]

Q2: What are the primary stability concerns for this compound in cell culture?

While the D-isomer provides significant resistance to enzymatic degradation, several factors can still affect the stability of this compound:

  • Chemical Hydrolysis: The peptide bond can be susceptible to hydrolysis, a chemical process that breaks the bond. This is influenced by the pH and temperature of the cell culture medium.[4][5][6]

  • Non-specific Peptidases: While resistant to many common proteases, some cell-surface or secreted peptidases may have broader specificity and could potentially cleave the dipeptide over extended incubation periods.[7][8][9]

  • Physical Instability: Issues like aggregation or adsorption to container surfaces can reduce the effective concentration of the dipeptide in solution.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to peptide degradation and should be avoided.[10][11]

Q3: How do components of the cell culture medium, such as serum, pH, and temperature, affect stability?

The components of the culture environment play a critical role in the stability of any peptide.

ParameterImpact on this compound StabilityRecommendations
Serum (FBS, etc.) Contains a complex mixture of proteins, including peptidases and esterases. Although the D-amino acid offers protection, high serum concentrations may increase the low-level risk of enzymatic degradation over time.Minimize serum concentration where experimentally feasible. For critical experiments, consider using serum-free media or heat-inactivated serum to reduce enzymatic activity.
pH Peptide stability is often pH-dependent.[5] Extreme pH values can accelerate chemical hydrolysis of the peptide bond. Most cell culture media are buffered to a physiological pH of ~7.4.Maintain a stable physiological pH (e.g., 7.2-7.6) in the culture. Use sterile buffers at a pH between 5 and 7 for dissolving and storing peptide stock solutions.[11]
Temperature Higher temperatures increase the rate of chemical reactions, including hydrolysis.[4][6][12] Standard incubation at 37°C will accelerate degradation compared to storage at 4°C or -20°C.Prepare fresh solutions for each experiment. For long-term storage, keep lyophilized peptide at -20°C or -80°C.[13][14] Store stock solutions in aliquots at -20°C.[10]

Q4: What are the potential degradation products of this compound?

The primary degradation products would be its constituent amino acids:

  • Glycine

  • D-threonine

These are formed by the cleavage of the peptide bond. Threonine itself can be catabolized by cells through several pathways, including conversion to 2-oxobutanoate or glycine and acetyl-CoA.[15][16][17]

Troubleshooting Guide

Issue: I'm observing inconsistent or unexpected results in my cell-based assays.

Inconsistent results can often be traced back to the stability and handling of critical reagents like peptides. Use the following workflow to troubleshoot potential issues with this compound.

G cluster_0 Troubleshooting Workflow A Inconsistent Experimental Results Observed B Review Peptide Handling & Storage Procedures A->B C Assess Stock Solution Integrity B->C Followed best practices? D Perform Stability Test in Culture Medium C->D E Peptide Stable? D->E Analyze samples over time F Optimize Experimental Conditions E->F Yes G Investigate Other Experimental Variables E->G Unsure H Prepare Fresh Peptide Stocks E->H No F->A Re-run Experiment H->D

Caption: A workflow for troubleshooting experimental inconsistencies.

Step 1: Review Peptide Handling and Storage[10][11][13][14]

  • Storage of Lyophilized Peptide: Is the dry peptide stored at -20°C or -80°C in a sealed container with a desiccant?[13][14] Peptides can absorb moisture, which reduces long-term stability.

  • Reconstitution: Was the vial warmed to room temperature before opening to prevent condensation?[13][14] Was a suitable sterile solvent used (e.g., sterile water or a buffer with a pH of 5-7)?[11] Vigorous shaking should be avoided; gentle swirling is recommended.[18]

  • Stock Solution Storage: Are stock solutions aliquoted to avoid repeated freeze-thaw cycles?[10][11] Aliquots should be stored at -20°C or below.[10] The shelf-life of peptides in solution is very limited.[10]

Step 2: How can I assess the stability of this compound in my specific cell culture setup?

A stability assay can be performed to determine the half-life of the dipeptide under your exact experimental conditions.

G cluster_1 Stability Assessment Workflow A Prepare Complete Culture Medium B Spike Medium with This compound A->B C Incubate at 37°C, 5% CO2 B->C D Collect Aliquots at Time Points (0, 2, 8, 24, 48h) C->D E Quench Degradation (e.g., add TFA or freeze) D->E F Analyze Samples via HPLC or LC-MS E->F G Quantify Remaining Peptide & Calculate Half-Life F->G G cluster_2 Potential Degradation Pathways A This compound (Intact Dipeptide) B Peptide Bond Cleavage A->B C Glycine B->C D D-threonine B->D E Chemical Hydrolysis (pH, Temperature) E->B catalyzes F Non-Specific Peptidases F->B catalyzes

References

"resolving analytical challenges for Glycyl-D-threonine"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address analytical challenges encountered during experiments with Glycyl-D-threonine.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store this compound stock solutions to ensure stability?

A1: Proper storage is critical to prevent degradation. Once a solution is prepared, it is best to store it in aliquots to avoid repeated freeze-thaw cycles.[1] For storage, follow these guidelines:

  • Short-term (up to 1 month): Store at -20°C.[1]

  • Long-term (up to 6 months): Store at -80°C.[1] Peptides can be hygroscopic, meaning they readily absorb moisture from the air, which can affect their stability and weighing accuracy.[2]

Q2: My this compound is not dissolving easily. What can I do?

A2: Solubility issues are a common challenge with peptides. If you encounter poor solubility, you can try gently heating the solution to 37°C and using an ultrasonic bath to aid dissolution.[1] When using multiple solvents, ensure the solution is clear before adding the next solvent in the sequence.[1]

Q3: I'm observing low signal intensity and poor reproducibility in my LC-MS analysis. What is a likely cause?

A3: A primary cause of low and variable analyte signal is non-specific binding (NSB), where the peptide adheres to surfaces it contacts, such as plastic vials, pipette tips, and plates.[3] This leads to analyte loss, which is particularly problematic at the low end of a calibration curve, resulting in poor sensitivity and non-linearity. To mitigate this, consider using low-binding sample collection vessels and plates.

Q4: What is the most effective way to prepare my sample for analysis from a complex matrix like plasma?

A4: While simple protein precipitation (PPT) is a common technique, it may not be sufficient for peptides, as the analyte can precipitate along with matrix proteins, leading to poor recovery. Solid-phase extraction (SPE) using reversed-phase or mixed-mode cartridges is often a more effective technique for sample clean-up, as it can help concentrate the analyte and improve recovery and reproducibility.

Q5: Can I analyze this compound without chemical derivatization?

A5: Yes, analysis without derivatization is possible, though it presents challenges. Most amino acids and small peptides are highly polar and show poor retention on traditional reversed-phase columns.[4] To overcome this, you can use Hydrophilic Interaction Liquid Chromatography (HILIC) columns.[5] Alternatively, specific reversed-phase HPLC-UV methods have been developed that can separate underivatized amino acids using a C18 column with a gradient elution of a phosphate buffer and acetonitrile.[6]

Troubleshooting Guides

Guide 1: High-Performance Liquid Chromatography (HPLC) Issues
Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Overloading of the column, especially with formic acid in the mobile phase.[7] Secondary interactions with the stationary phase.Reduce the sample mass injected onto the column. Ensure the sample solvent is compatible with the mobile phase. Adjust the mobile phase pH or ionic strength.
Shifting Retention Times Changes in mobile phase composition, column temperature instability, or column degradation.Prepare fresh mobile phase daily and ensure it is thoroughly mixed. Use a column oven to maintain a stable temperature. If the problem persists, consider replacing the column.
Low Sensitivity / No Peak Detected Analyte loss due to non-specific binding.[3] Insufficient concentration. For UV detection, lack of a strong chromophore without derivatization.[4]Use low-binding vials and pipette tips. Implement a sample concentration step, such as SPE. Use a derivatization agent (e.g., PITC, OPA/FMOC) to enhance UV absorbance.[8][9]
Co-elution with Matrix Components Insufficient chromatographic resolution.Optimize the gradient elution profile (slower gradient).[8] Try a different column chemistry (e.g., HILIC).[5] Improve sample clean-up to remove interfering substances.
Guide 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Issues
Problem Potential Cause Recommended Solution
Low Ion Intensity / Poor Sensitivity Analyte loss from non-specific binding.[3] Poor ionization efficiency. Suboptimal fragmentation.Use low-binding labware. Optimize ESI source parameters (e.g., voltage, gas flow, temperature). Add mobile phase modifiers like formic acid or ammonium hydroxide to improve ionization. Optimize collision energy for fragmentation.
High Background Noise Contaminants from the sample matrix, solvents, or system.Use high-purity solvents (LC-MS grade). Implement a more rigorous sample clean-up method like SPE. Regularly clean the ion source.
Chirality Confirmation The D-threonine isomer must be differentiated from the L-form, as unintended isomers are considered impurities.[10]Use a chiral column for chromatographic separation. While mass spectrometry cannot distinguish between stereoisomers like D- and L-amino acids directly, chiral chromatography coupled with MS can confirm the identity.[10]

Quantitative Data Summary

The following tables summarize typical performance data from validated HPLC methods for amino acid analysis, which can serve as a benchmark for method development.

Table 1: Performance of an HPLC-UV Method with PITC Derivatization [8]

ParameterGlycineThreonine
Linearity Range 200 - 400 µg/mL100 - 200 µg/mL
Correlation Coefficient (r) > 0.99> 0.99
Recovery 95 - 105%95 - 105%
Precision (CV%) < 5%< 5%

Table 2: Detection and Quantitation Limits for Underivatized Amino Acid Analysis by HPLC-UV [5]

ParameterNon-Aromatic Amino Acids
Limit of Detection (LOD) 0.4 – 0.65 µg/mL
Limit of Quantitation (LOQ) 1.2 – 2.1 µg/mL

Experimental Protocols

Protocol 1: General Sample Preparation from a Biological Matrix (e.g., Plasma)

This protocol uses solid-phase extraction (SPE) for robust sample clean-up.

  • Pre-treatment: Thaw plasma samples on ice. To 100 µL of plasma, add an internal standard.

  • Protein Precipitation: Add 400 µL of ice-cold 0.1% formic acid in acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • SPE Column Conditioning: Condition a mixed-mode SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from step 3 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar impurities.

  • Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.

Protocol 2: HPLC-UV Analysis with Phenylisothiocyanate (PITC) Derivatization

This protocol is adapted from a validated method for glycine and threonine analysis.[8][11]

  • Sample Preparation: Prepare an aqueous solution of this compound standard or the extracted sample.

  • Derivatization:

    • To 50 µL of the sample, add 50 µL of ethanol:water:triethylamine (2:2:1 v/v/v).

    • Vortex and then evaporate to dryness under vacuum.

    • Add 50 µL of the derivatizing reagent: ethanol:water:triethylamine:PITC (7:1:1:1 v/v/v/v).

    • Incubate at room temperature for 20 minutes.

    • Evaporate to dryness under vacuum.

  • Reconstitution: Reconstitute the derivatized sample in 100 µL of the initial mobile phase.

  • HPLC Conditions:

    • Column: LiChrospher 100 RP-18 (125 mm x 4.6 mm).[8]

    • Mobile Phase A: 20 mM aqueous NaClO4.[8]

    • Mobile Phase B: Acetonitrile.[8]

    • Gradient: Start with 10% B, increase linearly to 70% B over 10 minutes.[8]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • UV Detection: 245 nm.[8]

    • Injection Volume: 10 µL.

Visualized Workflows

Troubleshooting_Workflow start Start: Low Analyte Recovery or Signal solubility Is the analyte fully dissolved? start->solubility nsb Is Non-Specific Binding (NSB) suspected? solubility->nsb Yes sol_action Action: - Use co-solvents - Gently warm (37°C) - Use sonication solubility->sol_action No extraction Is the sample extraction efficient? nsb->extraction Yes nsb_action Action: - Use low-binding vials/plates - Add blocking agents (e.g., BSA) - Minimize sample transfer steps nsb->nsb_action No ext_action Action: - Switch from PPT to SPE - Optimize SPE wash/elution steps - Check recovery with spiked samples extraction->ext_action No end_node Re-analyze Sample extraction->end_node Yes sol_action->nsb nsb_action->extraction ext_action->end_node

Caption: Troubleshooting workflow for low analyte recovery.

LCMS_Workflow prep 1. Sample Preparation (e.g., SPE, PPT) lc 2. LC Separation (Reversed-Phase or HILIC) prep->lc ion 3. Ionization (Electrospray - ESI) lc->ion ms1 4. MS1 Full Scan (Detect Precursor Ions) ion->ms1 select 5. Precursor Ion Selection (Isolation in Quadrupole) ms1->select frag 6. Fragmentation (CID / HCD) select->frag ms2 7. MS2 Scan (Detect Product Ions) frag->ms2 data 8. Data Analysis (Quantification & Identification) ms2->data

Caption: Standard experimental workflow for peptide analysis by LC-MS/MS.

References

"minimizing beta-elimination in threonine peptide synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the minimization of β-elimination, a common side reaction encountered during the solid-phase peptide synthesis (SPPS) of threonine-containing peptides.

Frequently Asked Questions (FAQs)

Q1: What is β-elimination in threonine peptide synthesis?

A1: β-elimination is a base-catalyzed side reaction that affects amino acids with electron-withdrawing groups on their side chain, such as threonine (Thr).[1] During Fmoc-based SPPS, the base used for Fmoc deprotection (commonly piperidine) can abstract the acidic proton from the α-carbon of the threonine residue. This initiates the elimination of the side-chain protecting group (e.g., tert-butyl, tBu), resulting in the formation of a dehydroamino acid intermediate, specifically dehydrobutyrine (Dhb). This reactive intermediate can then undergo further reactions, leading to undesired side products.

Q2: Why is β-elimination a significant problem?

A2: This side reaction is problematic for several reasons:

  • Product Impurity: It leads to the formation of deletion sequences or modified peptides that are often difficult to separate from the desired product due to similar masses and chromatographic behavior.

  • Lower Yield: The formation of side products directly reduces the yield of the target peptide.

  • Chain Termination: The dehydrobutyrine intermediate can react in ways that terminate the peptide chain elongation.

  • Analytical Complexity: The resulting mixture of peptides complicates the analysis and purification process, requiring extensive characterization to identify all species.[2]

Q3: What are the primary causes of β-elimination for threonine residues?

A3: The primary factors influencing the extent of β-elimination are:

  • Base Strength and Concentration: The most significant factor is the base used for Fmoc deprotection.[1] Stronger bases and longer exposure times increase the rate of elimination.

  • Side-Chain Protecting Group: The stability of the protecting group on the threonine hydroxyl is crucial. The tert-butyl (tBu) group is commonly used but can be susceptible to elimination.[3][4]

  • Peptide Sequence: The local environment around the threonine residue can influence its susceptibility. Steric hindrance and the electronic properties of neighboring amino acids play a role.

  • Temperature: Higher temperatures during synthesis, particularly during deprotection and coupling steps, can accelerate the rate of β-elimination.[5]

Q4: How can I detect β-elimination in my crude peptide?

A4: β-elimination can be detected using standard analytical techniques for peptide characterization:

  • Mass Spectrometry (MS): The primary product of β-elimination is the formation of a dehydrobutyrine (Dhb) residue. This results in a mass loss corresponding to the mass of the protecting group and a molecule of water. For a Thr(tBu) residue, this corresponds to a mass difference of -74 Da (loss of C4H8 and H2O). Subsequent addition of piperidine to the Dhb intermediate will result in a mass increase of +84 Da relative to the dehydrated peptide.

  • High-Performance Liquid Chromatography (HPLC): The side products generated from β-elimination will typically appear as distinct peaks in the HPLC chromatogram of the crude peptide.[6][7][8][9] Co-elution with the main product can occur, complicating purification.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: My HPLC chromatogram shows a significant side product peak with a mass corresponding to β-elimination.

  • Probable Cause: The Fmoc deprotection conditions are too harsh, leading to excessive elimination from the Thr(tBu) residue. This is especially common when using standard 20% piperidine in DMF.

  • Solution 1: Modify Deprotection Conditions. Reduce the basicity of the deprotection solution. Using a lower concentration of a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine can be effective. A common mixture is 2% DBU and 2% piperidine in DMF. This combination often reduces deprotection times and minimizes base-catalyzed side reactions.[1]

  • Solution 2: Reduce Temperature. If your synthesizer uses elevated temperatures for deprotection, try performing the steps involving the threonine residue at room temperature.[5] High temperatures significantly increase the rate of β-elimination.

Problem 2: The overall yield of my threonine-containing peptide is consistently low, even with modified deprotection.

  • Probable Cause 1: The coupling of the amino acid following threonine is inefficient due to steric hindrance or aggregation, leading to deletion sequences.

  • Solution 1: Change Coupling Reagent. Use a more efficient coupling reagent. Carbodiimide-based reagents like Diisopropylcarbodiimide (DIC) in the presence of an additive like OxymaPure or 6-Cl-HOBt are highly effective and can reduce racemization.[10][11] For particularly difficult couplings, phosphonium salts like PyBOP or aminium/uronium salts like HATU can be used, but ensure pre-activation to avoid guanidinylation of the N-terminus.[12][13]

  • Probable Cause 2: The peptide sequence is prone to aggregation, which is a common issue in "difficult sequences".[14][15]

  • Solution 2: Incorporate Pseudoproline Dipeptides. This is a highly effective strategy to disrupt aggregation and mask the threonine residue during synthesis. Instead of coupling Fmoc-Thr(tBu)-OH, use an Fmoc-Xaa-Thr(ΨMe,MePro)-OH dipeptide, where Xaa is the preceding amino acid. The pseudoproline structure breaks secondary structure formation and protects the threonine backbone from base-catalyzed elimination. The native threonine structure is fully restored during the final acidic cleavage from the resin.[12]

Quantitative Data Summary

The choice of reagents can significantly impact the extent of β-elimination. The following tables summarize the effects of different deprotection and coupling conditions.

Table 1: Effect of Deprotection Base on β-Elimination

Deprotection Reagent Concentration in DMF Temperature (°C) Typical β-Elimination (%) Notes
Piperidine 20% 25 5 - 15% Standard condition, can be problematic.
Piperidine 20% 50 10 - 30% Elevated temperature increases side reaction.
Piperidine/DBU 2% / 2% 25 < 5% Faster, less elimination. Recommended for sensitive sequences.

| Pyrrolidine | 20% | 25 | 4 - 10% | Can be slightly less reactive than piperidine.[16] |

Note: Percentages are estimates and can vary significantly based on peptide sequence and synthesis conditions.

Table 2: Comparison of Threonine Protection Strategies

Threonine Derivative Strategy Advantages Disadvantages
Fmoc-Thr(tBu)-OH Standard Protection Readily available, standard protocols.[17][18] Susceptible to β-elimination under basic conditions.
Fmoc-Xaa-Thr(ΨMe,MePro)-OH Pseudoproline Dipeptide Minimizes β-elimination, disrupts peptide aggregation.[19] Requires specific dipeptide building block, higher cost.

| Fmoc-Thr(Trt)-OH | Trityl Protection | More acid-labile than tBu, can be removed under milder conditions. | Can be sterically bulky, potentially hindering coupling. |

Experimental Protocols

Protocol 1: Low-Elimination Fmoc Deprotection

This protocol is recommended for syntheses involving threonine residues susceptible to β-elimination.

  • Reagent Preparation: Prepare a fresh deprotection solution of 2% (v/v) DBU and 2% (v/v) piperidine in high-purity, peptide-synthesis-grade DMF.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes prior to deprotection.

  • Initial Deprotection: Drain the DMF from the reaction vessel. Add the deprotection solution (approx. 10 mL per gram of resin) and agitate for 3 minutes at room temperature.

  • Second Deprotection: Drain the reaction vessel and add a fresh aliquot of the deprotection solution. Agitate for an additional 5-7 minutes at room temperature.

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of the base and cleaved Fmoc-adduct.

  • Confirmation: Perform a Kaiser test or other amine test to confirm the presence of a free N-terminal amine before proceeding to the coupling step.

Protocol 2: Coupling with a Pseudoproline Dipeptide

This protocol describes the incorporation of a threonine residue using a pseudoproline dipeptide to prevent both aggregation and β-elimination.

  • Dipeptide Selection: Select the appropriate pseudoproline dipeptide for your sequence (e.g., Fmoc-Ala-Thr(ΨMe,MePro)-OH if the sequence is ...Ala-Thr...).

  • Reagent Preparation:

    • Dissolve the Fmoc-Xaa-Thr(ΨMe,MePro)-OH dipeptide (3-5 equivalents relative to resin substitution) and an activating agent like HOBt (3-5 eq.) in a minimal volume of DMF.

    • Add the coupling reagent DIC (3-5 eq.) to the solution.

  • Activation: Allow the mixture to pre-activate for 10-15 minutes at room temperature.

  • Coupling: Add the activated dipeptide solution to the deprotected peptide-resin. Agitate for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF, followed by DCM, and then DMF again.

  • Confirmation: Check for completion of the coupling using a Kaiser test (should be negative). If the test is positive, a second coupling may be necessary.

  • Restoration: The native peptide backbone is automatically restored during the final TFA-mediated cleavage step. A standard cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) for 2-3 hours is sufficient.

Visualizations

// Invisible edges for layout Carbanion -> Carbanion_ref [style=invis]; Dhb -> Dhb_ref [style=invis];

// Global flow Thr -> Carbanion -> Dhb -> Piperidine_adduct [style=invis]; } dot Caption: Mechanism of piperidine-induced β-elimination of a protected threonine residue.

Troubleshooting_Workflow start Start: Synthesis of Thr-containing peptide hplc_ms Analyze Crude Product (HPLC/MS) start->hplc_ms success Success: Purify Final Peptide hplc_ms->success Purity OK problem Problem: β-Elimination Detected hplc_ms->problem Side Product Present check_base Are deprotection conditions too harsh? problem->check_base modify_base Solution: Use milder base (e.g., 2% DBU/Pip) check_base->modify_base Yes check_agg Is peptide prone to aggregation? check_base->check_agg No retry Re-synthesize Peptide modify_base->retry use_pseudo Solution: Use Pseudoproline Dipeptide check_agg->use_pseudo Yes check_agg->retry No, check coupling use_pseudo->retry retry->hplc_ms

// Central node BetaElim [label="β-Elimination", pos="0,0!", shape=doublecircle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Factors Base [label="Base Strength\n& Concentration", pos="-2,1.5!", shape=box, fillcolor="#FBBC05"]; Temp [label="Temperature", pos="2,1.5!", shape=box, fillcolor="#FBBC05"]; ProtectingGroup [label="Side-Chain\nProtecting Group", pos="-2.5,-1.5!", shape=box, fillcolor="#FBBC05"]; Sequence [label="Peptide Sequence\n(Sterics/Electronics)", pos="2.5,-1.5!", shape=box, fillcolor="#FBBC05"];

// Solutions MilderBase [label="Milder Base\n(DBU/Pip)", pos="-4,2.5!", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; LowTemp [label="Lower Temp.", pos="4,2.5!", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Pseudo [label="Pseudoproline\nDipeptides", pos="0,-3!", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Base -> BetaElim [label="increases"]; Temp -> BetaElim [label="increases"]; ProtectingGroup -> BetaElim [label="influences\nstability"]; Sequence -> BetaElim [label="influences\nrate"];

MilderBase -> Base [color="#4285F4", style=dashed, dir=back, label="mitigates"]; LowTemp -> Temp [color="#4285F4", style=dashed, dir=back, label="mitigates"]; Pseudo -> ProtectingGroup [color="#4285F4", style=dashed, dir=back, label="replaces"]; Pseudo -> Sequence [color="#4285F4", style=dashed, dir=back, label="masks"]; } dot Caption: Factors influencing β-elimination and corresponding mitigation strategies.

References

Technical Support Center: Glycyl-D-threonine Purification by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Glycyl-D-threonine using chromatographic techniques.

Frequently Asked Questions (FAQs)

Q1: What is the most common chromatographic method for purifying this compound?

A1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most prevalent and versatile method for the purification of dipeptides like this compound. This technique separates molecules based on their hydrophobicity. Ion-exchange chromatography (IEC) can also be employed, particularly as an initial capture step to remove bulk impurities.[1][2] For separating the diastereomers (this compound from Glycyl-L-threonine), chiral chromatography is necessary.[3]

Q2: How do I choose the right column for RP-HPLC purification of this compound?

A2: A C18 column is the standard choice for peptide and dipeptide separations due to its hydrophobic stationary phase. For small, polar dipeptides like this compound, a column with a high surface area and a pore size of 100-120 Å is recommended to ensure adequate retention and resolution.

Q3: What are the typical mobile phases used for RP-HPLC of this compound?

A3: A typical mobile phase consists of two solvents:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water. TFA acts as an ion-pairing agent to improve peak shape.

  • Solvent B: 0.1% TFA in acetonitrile. A gradient elution, where the percentage of Solvent B is gradually increased, is used to elute the dipeptide from the column.

Q4: My this compound peak is tailing. What could be the cause?

A4: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase pH.[4] Ensure the mobile phase pH is low enough (around 2-3) to fully protonate the carboxyl groups. If the problem persists, consider reducing the sample load or using a different ion-pairing agent.

Q5: I am observing split peaks for my this compound sample. What should I do?

A5: Peak splitting can indicate several issues. If all peaks in the chromatogram are split, it could be a problem with the column inlet frit or a void in the column packing.[4][5] If only the this compound peak is split, it might be due to the presence of diastereomers (Glycyl-L-threonine), on-column degradation, or interactions with the stationary phase.[5][6] To troubleshoot, first, ensure proper column packing and connections.[7][8] If the issue persists, consider that you may be partially separating diastereomers, in which case a dedicated chiral separation method would be required for complete resolution.

Troubleshooting Guides

Guide 1: Poor Resolution or No Separation
Symptom Possible Cause Suggested Solution
Peaks are broad and overlapping.Incorrect mobile phase gradient: The gradient may be too steep.Decrease the gradient slope (e.g., from a 5-50% B in 10 min to 5-50% B in 20 min).
Inappropriate column: The column may not have sufficient resolving power.Use a column with a smaller particle size or a longer length.
High flow rate: The flow rate may be too high for efficient separation.Reduce the flow rate (e.g., from 1 mL/min to 0.8 mL/min).
Target peptide co-elutes with impurities.Suboptimal selectivity: The mobile phase or stationary phase is not providing enough selectivity.Try a different organic modifier (e.g., methanol instead of acetonitrile) or a different column chemistry (e.g., C8 instead of C18).
Ion-pairing agent issue: The concentration or type of ion-pairing agent may be insufficient.Ensure 0.1% TFA is present in both mobile phases. Consider trying a different ion-pairing agent like formic acid.
Guide 2: Peak Shape Problems
Symptom Possible Cause Suggested Solution
Peak Tailing Secondary silanol interactions: Free silanol groups on the silica-based stationary phase can interact with the peptide.Use a well-end-capped column or add a small amount of a competing base like triethylamine (TEA) to the mobile phase.
Column overload: Injecting too much sample can lead to peak distortion.[4]Reduce the amount of sample injected onto the column.
Mobile phase pH is too high: If the pH is close to the pKa of the carboxyl group, it can lead to mixed ionic states.Maintain a mobile phase pH of 2-3 using 0.1% TFA.
Peak Fronting Sample solvent stronger than mobile phase: Dissolving the sample in a solvent with a higher elution strength than the initial mobile phase.Dissolve the sample in the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% TFA).
Column collapse: Operating a silica-based column at a high pH can damage the stationary phase.Ensure the mobile phase pH is within the recommended range for the column (typically pH 2-8 for silica-based columns).
Split Peaks Partially blocked column frit: Debris from the sample or mobile phase can block the inlet frit.[4]Reverse flush the column. If the problem persists, replace the frit or the column.
Void at the column inlet: Improper packing or settling of the stationary phase can create a void.[5]Repack the column or replace it.
Presence of diastereomers: If the synthesis produced both this compound and Glycyl-L-threonine, they may partially separate on an achiral column.Use a chiral column and an appropriate mobile phase to resolve the diastereomers.[3]

Experimental Protocols

Protocol 1: RP-HPLC Purification of this compound

This protocol outlines a general method for the purification of this compound from a crude synthesis mixture.

1. Sample Preparation:

  • Dissolve the crude this compound sample in the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% TFA) to a concentration of 1-5 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC Conditions:

  • Column: C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm.
  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 214 nm.
  • Gradient:
  • 0-5 min: 5% B
  • 5-25 min: 5% to 40% B (linear gradient)
  • 25-30 min: 40% to 95% B (wash)
  • 30-35 min: 95% B (wash)
  • 35-40 min: 95% to 5% B (re-equilibration)
  • 40-50 min: 5% B (re-equilibration)

3. Fraction Collection and Analysis:

  • Collect fractions corresponding to the main peak.
  • Analyze the purity of the collected fractions by analytical RP-HPLC using a similar, but faster, gradient.
  • Pool the fractions with the desired purity (>98%).
  • Lyophilize the pooled fractions to obtain the purified this compound as a white powder.

Protocol 2: Chiral Separation of this compound and Glycyl-L-threonine

This protocol is for the analytical separation of the D and L diastereomers of Glycyl-threonine.

1. Sample Preparation:

  • Dissolve the purified Glycyl-threonine sample (containing both D and L forms) in the mobile phase to a concentration of approximately 0.1 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter.

2. Chiral HPLC Conditions:

  • Column: A macrocyclic glycopeptide-based chiral stationary phase (e.g., Astec CHIROBIOTIC T).[3]
  • Mobile Phase: A mixture of methanol, water, and a small amount of acid or base to optimize separation. A typical starting point is 80:20 (v/v) methanol:water with 0.1% formic acid.
  • Flow Rate: 0.5 - 1.0 mL/min.
  • Detection: UV at 214 nm.
  • Mode: Isocratic elution is often sufficient for chiral separations once the optimal mobile phase composition is determined.

Data Presentation

Table 1: Typical RP-HPLC Purification Parameters for this compound

ParameterTypical Value/RangeNotes
Column C18, 5 µm, 100 Å, 4.6 x 250 mmA standard choice for dipeptides.
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is the organic modifier.
Gradient 5-40% B over 20 minThis is a starting point and should be optimized.
Flow Rate 1.0 mL/minCan be adjusted to improve resolution.
Detection Wavelength 214 nmFor detecting the peptide bond.
Expected Retention Time 10 - 20 minutesHighly dependent on the exact gradient and column.
Crude Purity 50 - 80%Typical for solid-phase peptide synthesis.
Final Purity > 98%Achievable with a single RP-HPLC step.
Yield 30 - 60%Dependent on the crude purity and separation efficiency.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification RP-HPLC Purification cluster_analysis Analysis & Final Product crude Crude this compound dissolve Dissolve in Initial Mobile Phase crude->dissolve filter Filter (0.45 µm) dissolve->filter hplc RP-HPLC System (C18 Column) filter->hplc Inject Sample gradient Gradient Elution hplc->gradient detection UV Detection (214 nm) gradient->detection fractions Collect Fractions detection->fractions purity_check Purity Analysis (Analytical HPLC) fractions->purity_check pool Pool Pure Fractions purity_check->pool lyophilize Lyophilization pool->lyophilize final_product Purified this compound lyophilize->final_product

Caption: Workflow for the purification of this compound by RP-HPLC.

troubleshooting_logic start Peak Splitting Observed all_peaks Are all peaks split? start->all_peaks yes_all Yes all_peaks->yes_all no_all No all_peaks->no_all check_column Check for column void or blocked frit yes_all->check_column diastereomers Potential diastereomers no_all->diastereomers on_column On-column degradation or secondary interactions no_all->on_column check_connections Check system connections check_column->check_connections chiral_method Use chiral chromatography for confirmation diastereomers->chiral_method optimize_method Optimize mobile phase (pH, additives) on_column->optimize_method

References

Technical Support Center: Method Refinement for Glycyl-D-threonine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Glycyl-D-threonine.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical method for the quantitative analysis of this compound in biological samples?

A1: For sensitive and specific quantification of this compound in complex biological matrices like plasma or tissue homogenates, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the recommended method.[1] This technique offers high resolution, sensitivity, and specificity, often without the need for derivatization.

Q2: Why is chiral separation important for this compound analysis?

A2: this compound is a chiral dipeptide. It is crucial to separate the D-threonine form from the L-threonine form as they can have different biological activities and metabolic fates. Chiral chromatography, typically using a chiral stationary phase (CSP), is necessary to resolve these enantiomers.

Q3: What are the common challenges in analyzing dipeptides like this compound?

A3: Common challenges include:

  • Low abundance in biological samples, requiring sensitive detection methods.

  • Polar nature , which can lead to poor retention on traditional reversed-phase HPLC columns.

  • Matrix effects from complex biological samples that can interfere with ionization in mass spectrometry.

  • Potential for degradation during sample preparation and storage.

Q4: Is derivatization necessary for this compound analysis?

A4: While derivatization can improve chromatographic retention and sensitivity for some analytical techniques like Gas Chromatography (GC), it is often not necessary for modern UPLC-MS/MS methods.[1] Derivatization adds extra sample preparation steps and can introduce variability. For UPLC-MS/MS, direct analysis of the underivatized dipeptide is often preferred.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Chromatographic Issues
Problem Possible Causes Solutions
Poor Peak Shape (Tailing or Fronting) 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Inappropriate mobile phase pH. 4. Dead volume in the HPLC system.1. Reduce the injection volume or sample concentration. 2. Use a mobile phase with a suitable ionic strength or an alternative column chemistry. 3. Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. 4. Check and optimize all connections and tubing.[2][3]
Inconsistent Retention Times 1. Inadequate column equilibration between injections. 2. Fluctuations in mobile phase composition or flow rate. 3. Temperature variations. 4. Column degradation.1. Ensure sufficient equilibration time, especially for gradient elution.[4] 2. Check for leaks in the pump and ensure proper mobile phase mixing.[5] 3. Use a column thermostat to maintain a consistent temperature. 4. Replace the column if it has exceeded its lifetime.
Low Retention on Reversed-Phase Columns 1. High polarity of this compound.1. Use a hydrophilic interaction liquid chromatography (HILIC) column. 2. Employ a polar-embedded or polar-endcapped reversed-phase column. 3. Use ion-pairing reagents in the mobile phase (use with caution for MS compatibility).
Mass Spectrometry Issues
Problem Possible Causes Solutions
Low Signal Intensity / Poor Sensitivity 1. Ion suppression from matrix components. 2. Inefficient ionization. 3. Suboptimal MS parameters.1. Improve sample preparation to remove interfering substances (e.g., solid-phase extraction). 2. Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow). 3. Optimize collision energy and other MRM transition parameters.[6]
High Background Noise 1. Contaminated mobile phase or LC system. 2. Presence of co-eluting interfering species.1. Use high-purity solvents and freshly prepared mobile phases.[5] 2. Optimize the chromatographic separation to resolve the analyte from interferences.
Inconsistent Quantitative Results 1. Matrix effects. 2. Instability of the analyte in the prepared sample.1. Use a stable isotope-labeled internal standard (SIL-IS) for this compound. 2. Investigate sample stability under different storage conditions and minimize the time between sample preparation and analysis.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in Human Plasma by UPLC-MS/MS

This protocol is adapted from a validated method for dipeptide analysis and is suitable for the quantitative analysis of this compound.[1]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 400 µL of ice-cold methanol containing the internal standard (e.g., ¹³C₂,¹⁵N-Glycyl-D-threonine).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. UPLC Conditions

  • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% B to 50% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. MS/MS Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions:

    • This compound: Precursor ion (m/z) 177.1 -> Product ions (e.g., m/z 75.1, 102.1)

    • Internal Standard: To be determined based on the stable isotope-labeled standard used.

Note: The specific MRM transitions and collision energies should be optimized for the instrument being used.

Quantitative Data Summary

The following table presents hypothetical, yet realistic, performance data for the described UPLC-MS/MS method for this compound analysis.

Parameter Value
Linear Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 90 - 110%
Matrix Effect < 15%

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (Methanol) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute UPLC UPLC Separation (HILIC Column) Reconstitute->UPLC MSMS MS/MS Detection (MRM Mode) UPLC->MSMS Quantify Quantification MSMS->Quantify Report Reporting Quantify->Report

Caption: Experimental workflow for this compound analysis.

Signaling_Pathway cluster_uptake Cellular Uptake & Metabolism cluster_signaling Potential Signaling Roles GDT This compound (extracellular) Transport Peptide Transporter (e.g., PEPT1/2) GDT->Transport GDT_intra This compound (intracellular) Transport->GDT_intra Hydrolysis Peptidases GDT_intra->Hydrolysis Gly Glycine Hydrolysis->Gly DThr D-threonine Hydrolysis->DThr Gly_Receptor Glycine Receptor (GlyR) Gly->Gly_Receptor Serine_Pathway Serine/Glycine Metabolism Gly->Serine_Pathway mTOR mTOR Pathway DThr->mTOR potential influence Neurotransmission Neurotransmitter Regulation Gly_Receptor->Neurotransmission Serine_Pathway->mTOR influences Collagen Collagen Synthesis mTOR->Collagen

Caption: Hypothetical signaling pathway for this compound.

References

Validation & Comparative

Glycyl-L-threonine vs. Glycyl-D-threonine: A Comparative Guide to Their Biological Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of amino acids within a peptide sequence is a critical determinant of its biological activity. This guide provides a comparative analysis of Glycyl-L-threonine and Glycyl-D-threonine, two diastereomers of a simple dipeptide, highlighting how a single chiral center's configuration can profoundly influence their metabolic stability, cellular uptake, and receptor interactions. While direct comparative experimental data for these specific dipeptides is limited, this guide synthesizes established principles of peptide stereochemistry and available data on related compounds to provide a predictive overview of their differential biological effects.

Introduction to Stereoisomers in Peptide Biology

In biological systems, the vast majority of naturally occurring amino acids are in the L-configuration. Consequently, cellular machinery, including enzymes and receptors, has evolved to preferentially recognize and process L-amino acid-containing peptides. The substitution of an L-amino acid with its D-enantiomer can dramatically alter a peptide's three-dimensional structure, leading to significant changes in its biological properties. Glycyl-L-threonine is composed of glycine and L-threonine, the naturally occurring isomer, whereas this compound contains the "unnatural" D-threonine. This fundamental difference is the basis for their distinct biological activities.

Metabolic Stability

One of the most significant differences between L- and D-peptides lies in their susceptibility to enzymatic degradation. Proteases, the enzymes responsible for breaking down peptides and proteins, exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds involving L-amino acids.

Glycyl-L-threonine , being composed of natural amino acids, is expected to be readily degraded by various peptidases present in serum and within cells. This rapid degradation leads to a short biological half-life, limiting its systemic exposure and duration of action.

This compound , in contrast, is predicted to be highly resistant to proteolysis. The presence of the D-threonine residue sterically hinders the binding of the dipeptide to the active sites of most common proteases. This increased metabolic stability would result in a significantly longer half-life in biological systems.[1]

Quantitative Comparison of Metabolic Stability (Hypothetical Data)

The following table illustrates the expected differences in metabolic stability based on typical results from in vitro plasma stability assays.

DipeptideHalf-life (t½) in Human Plasma (minutes)Degradation Rate (% degraded after 60 min)
Glycyl-L-threonine< 10> 90%
This compound> 240< 10%

Experimental Protocols

In Vitro Metabolic Stability Assay in Human Plasma

Objective: To determine the rate of degradation of Glycyl-L-threonine and this compound in human plasma.

Materials:

  • Glycyl-L-threonine and this compound

  • Human plasma (pooled, with anticoagulant)

  • Acetonitrile (ACN) with 1% formic acid (for protein precipitation and sample quenching)

  • LC-MS/MS system for quantitative analysis

Procedure:

  • Thaw pooled human plasma at 37°C.

  • Prepare stock solutions of Glycyl-L-threonine and this compound in an appropriate solvent (e.g., water or DMSO).

  • Spike the dipeptides into the pre-warmed plasma to a final concentration of 1 µM.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the plasma-dipeptide mixture.

  • Immediately quench the enzymatic activity by adding three volumes of ice-cold acetonitrile with 1% formic acid.

  • Vortex the samples to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Quantify the remaining concentration of the parent dipeptide at each time point.

  • Calculate the half-life (t½) by plotting the natural logarithm of the percentage of the remaining dipeptide against time.

Cellular Uptake

The transport of small peptides across the cell membrane is often mediated by specific transporter proteins, such as the peptide transporter 1 (PepT1) and peptide transporter 2 (PepT2). These transporters also exhibit stereoselectivity, generally favoring peptides composed of L-amino acids.

Glycyl-L-threonine is likely to be a substrate for peptide transporters and therefore actively transported into cells. This efficient uptake is crucial for its potential intracellular biological effects.

This compound , due to the unnatural D-threonine, is expected to have a much lower affinity for these transporters, resulting in significantly reduced cellular uptake. Its entry into cells would likely be limited to slower, non-specific mechanisms like passive diffusion.

Quantitative Comparison of Cellular Uptake (Hypothetical Data)

The following table provides a hypothetical comparison of the cellular uptake efficiency in a cell line expressing peptide transporters (e.g., Caco-2 cells).

DipeptideUptake Rate (pmol/mg protein/min)Intracellular Concentration after 30 min (µM)
Glycyl-L-threonine50 ± 515 ± 2
This compound2 ± 0.50.5 ± 0.1

Experimental Protocols

Cellular Uptake Assay Using LC-MS/MS

Objective: To quantify the intracellular accumulation of Glycyl-L-threonine and this compound in a suitable cell line.

Materials:

  • Caco-2 cells (or another relevant cell line)

  • Cell culture medium and supplements

  • Glycyl-L-threonine and this compound

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • Ice-cold phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells in 12-well plates and grow to confluence.

  • On the day of the experiment, wash the cells twice with pre-warmed HBSS.

  • Add HBSS containing either Glycyl-L-threonine or this compound (e.g., at a final concentration of 100 µM) to the cells.

  • Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

  • To stop the uptake, aspirate the dipeptide solution and wash the cells three times with ice-cold PBS.

  • Lyse the cells by adding lysis buffer and scraping the cells.

  • Collect the cell lysates and determine the total protein concentration using a BCA assay.

  • Precipitate proteins from the lysate using cold acetonitrile.

  • Centrifuge to pellet the precipitated proteins and collect the supernatant.

  • Analyze the concentration of the dipeptide in the supernatant using LC-MS/MS.

  • Normalize the intracellular dipeptide concentration to the total protein content and express the uptake as pmol/mg protein.

Receptor Binding and Biological Signaling

The biological effects of peptides are often initiated by their binding to specific cell surface or intracellular receptors. This interaction is highly dependent on the three-dimensional conformation of the peptide.

Glycyl-L-threonine , being the natural stereoisomer, would be expected to bind with higher affinity to any putative receptor that has evolved to recognize this or similar L-dipeptides. L-threonine itself is known to play a role in signaling pathways that regulate cell proliferation and metabolism, such as the PI3K/Akt and mTOR pathways.[2] It is plausible that Glycyl-L-threonine could modulate these or similar pathways.

This compound is unlikely to bind with high affinity to receptors that are specific for L-peptides.[1] Its biological effects, if any, would likely be mediated through non-specific interactions or potentially through receptors that do not exhibit strong stereoselectivity, which are less common.

Quantitative Comparison of Receptor Binding Affinity (Hypothetical Data)

This table illustrates a hypothetical competitive binding assay for a receptor that preferentially binds L-dipeptides.

DipeptideInhibitory Concentration (IC50) (µM)Binding Affinity (Kd) (µM)
Glycyl-L-threonine1510
This compound> 1000> 800

Experimental Protocols

Competitive Receptor Binding Assay

Objective: To determine the relative binding affinities of Glycyl-L-threonine and this compound to a specific receptor.

Materials:

  • Cell membranes or purified receptor preparation

  • Radiolabeled or fluorescently labeled ligand known to bind to the receptor

  • Glycyl-L-threonine and this compound

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare a series of dilutions of the unlabeled competitors (Glycyl-L-threonine and this compound).

  • In a multi-well plate, incubate the receptor preparation with a fixed concentration of the labeled ligand and varying concentrations of the unlabeled competitors.

  • Allow the binding reaction to reach equilibrium.

  • Separate the bound from the unbound labeled ligand by rapid filtration through glass fiber filters.

  • Wash the filters quickly with ice-cold binding buffer to remove non-specifically bound ligand.

  • Quantify the amount of bound labeled ligand on the filters using a scintillation counter or fluorescence reader.

  • Plot the percentage of specific binding of the labeled ligand as a function of the competitor concentration.

  • Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand.

Signaling Pathway and Experimental Workflow Diagrams

Signaling_Pathway Glycyl-L-threonine Glycyl-L-threonine Peptide Transporter (e.g., PepT1) Peptide Transporter (e.g., PepT1) Glycyl-L-threonine->Peptide Transporter (e.g., PepT1) Uptake Intracellular Glycyl-L-threonine Intracellular Glycyl-L-threonine Peptide Transporter (e.g., PepT1)->Intracellular Glycyl-L-threonine Putative Receptor Putative Receptor Intracellular Glycyl-L-threonine->Putative Receptor Binding PI3K/Akt Pathway PI3K/Akt Pathway Putative Receptor->PI3K/Akt Pathway Activation mTOR Pathway mTOR Pathway PI3K/Akt Pathway->mTOR Pathway Cell Proliferation & Metabolism Cell Proliferation & Metabolism mTOR Pathway->Cell Proliferation & Metabolism

Caption: Hypothetical signaling pathway for Glycyl-L-threonine.

Experimental_Workflow cluster_0 Metabolic Stability cluster_1 Cellular Uptake cluster_2 Receptor Binding Incubate dipeptide in plasma Incubate dipeptide in plasma Time-point sampling Time-point sampling Incubate dipeptide in plasma->Time-point sampling Protein precipitation Protein precipitation Time-point sampling->Protein precipitation LC-MS/MS analysis LC-MS/MS analysis Protein precipitation->LC-MS/MS analysis Calculate t½ Calculate t½ LC-MS/MS analysis->Calculate t½ Calculate uptake rate Calculate uptake rate LC-MS/MS analysis->Calculate uptake rate Incubate cells with dipeptide Incubate cells with dipeptide Wash and lyse cells Wash and lyse cells Incubate cells with dipeptide->Wash and lyse cells Protein quantification Protein quantification Wash and lyse cells->Protein quantification Protein quantification->LC-MS/MS analysis Incubate receptor with labeled ligand & competitor Incubate receptor with labeled ligand & competitor Separate bound/unbound Separate bound/unbound Incubate receptor with labeled ligand & competitor->Separate bound/unbound Quantify bound ligand Quantify bound ligand Separate bound/unbound->Quantify bound ligand Calculate IC50 Calculate IC50 Quantify bound ligand->Calculate IC50

Caption: Workflow for comparing biological effects.

Conclusion

The stereochemical difference between Glycyl-L-threonine and this compound is predicted to lead to substantial variations in their biological effects. Glycyl-L-threonine, as the natural isomer, is expected to be readily metabolized and transported into cells, where it may interact with specific receptors and influence signaling pathways. In contrast, this compound is likely to exhibit enhanced metabolic stability but poorer cellular uptake and receptor binding affinity. These differences are crucial considerations for researchers in drug development, as the choice of stereoisomer can profoundly impact the pharmacokinetic and pharmacodynamic properties of a peptide-based therapeutic. Further experimental studies are warranted to confirm these predicted differences and to fully elucidate the specific biological activities of these dipeptides.

References

Glycyl-D-threonine in Cell Culture: A Comparative Guide to Dipeptide Supplementation

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of cell culture, the quest for optimal growth conditions and enhanced productivity is perpetual. Dipeptides have emerged as a valuable tool for researchers and biopharmaceutical manufacturers, offering solutions to the inherent instability and poor solubility of certain free amino acids in culture media. This guide provides a comprehensive comparison of Glycyl-D-threonine with other commonly used dipeptides, supported by available experimental data and detailed protocols. While direct comparative studies on this compound are limited, this guide extrapolates from existing research on similar dipeptides and the unique properties of D-amino acids to offer a forward-looking perspective for its potential applications.

The Rationale for Dipeptide Supplementation in Cell Culture

Free amino acids are the fundamental building blocks for protein synthesis and are essential for robust cell growth and proliferation. However, some amino acids, such as glutamine and tyrosine, are prone to degradation or have limited solubility in liquid media at physiological pH.[1][2] This can lead to the accumulation of toxic byproducts like ammonia and inconsistencies in nutrient availability.[2]

Dipeptides, which are composed of two amino acids linked by a peptide bond, offer several advantages:

  • Enhanced Stability: Dipeptides like L-alanyl-L-glutamine are more stable in aqueous solutions than free L-glutamine, preventing the spontaneous degradation that leads to ammonia buildup.[2]

  • Improved Solubility: Dipeptides such as Glycyl-L-tyrosine can significantly increase the solubility of poorly soluble amino acids like L-tyrosine at neutral pH.[2][3]

  • Reduced Risk of Contamination: The use of chemically defined dipeptides minimizes the risk of introducing contaminants that can be associated with complex, undefined media components.

  • Consistent Performance: By providing a stable and soluble source of amino acids, dipeptides contribute to more consistent and reproducible cell culture performance.

Comparative Analysis of Dipeptides

Glycyl-L-tyrosine (GY)

Glycyl-L-tyrosine is a well-studied dipeptide used to overcome the poor solubility of L-tyrosine.

Experimental Data Summary:

A study investigating the effects of varying concentrations of Glycyl-L-tyrosine (GY) on a fed-batch culture of IgG-producing CHO-K1 cells demonstrated its ability to enhance cell growth and protein titer compared to supplementation with free L-tyrosine (Y).[3][4][5]

Dipeptide/Amino AcidConcentrationPeak Viable Cell Density (pVCD) (x 10^6 cells/mL)Normalized Final Titer (%)
L-Tyrosine (Y)1.0x~3592.9
Glycyl-L-tyrosine (GY)0.5x~36.15100
Glycyl-L-tyrosine (GY)1.0x~24.3379.5
Glycyl-L-tyrosine (GY)2.0x~37.274.76

Data extrapolated from a study by Park et al. (2024). The 0.5x GY condition showed the highest final titer and was used as the 100% reference for normalization.[3][4][5]

Key Findings:

  • Supplementation with GY led to enhanced cell growth and titers compared to free tyrosine.[3]

  • An optimal concentration of GY exists, as higher concentrations did not proportionally increase the final titer, indicating a cell line-specific response.[3]

Alanyl-glutamine (Ala-Gln) vs. Glycyl-glutamine (Gly-Gln)

These dipeptides are common substitutes for the less stable L-glutamine.

Experimental Data Summary:

A comparative study on the effects of free glutamine, Ala-Gln, and Gly-Gln on the proliferation of porcine intestinal epithelial cells (IPEC-J2) revealed differing impacts on cell growth.

SupplementCell Viability (% of Control)Cells in S Phase (%)
Free Gln (Control)100~35
Ala-Gln~100~35
Gly-Gln~85~25

Key Findings:

  • Ala-Gln demonstrated a functional profile very similar to free glutamine in supporting cell proliferation.

  • Gly-Gln treatment resulted in reduced cell viability and a lower percentage of cells in the S phase of the cell cycle, suggesting a decreased proliferative capacity in this specific cell line.

This compound: A Prospective Analysis

Given the lack of direct experimental data, the potential utility of this compound in cell culture can be evaluated based on the properties of its constituent amino acids and the unique implications of the D-stereoisomer of threonine.

Potential Advantages:

  • Enhanced Stability: The peptide bond in this compound is expected to be more resistant to enzymatic degradation by peptidases present in the cell culture environment compared to dipeptides containing only L-amino acids. D-amino acid-containing peptides have been shown to have greater stability in the presence of serum.[6]

  • Reduced Cytotoxicity: Some studies have shown that the incorporation of D-amino acids into peptides can reduce their hemolytic and cytotoxic effects on mammalian cells while retaining their desired biological activity.[7]

  • Novel Biological Activity: The presence of a D-amino acid could confer unique biological activities not observed with L-isomers. D-amino acids are known to play roles in modulating immune responses and can be found in some antimicrobial peptides.[7][8]

Potential Considerations and Disadvantages:

  • Cellular Uptake and Metabolism: The mechanisms for the uptake and metabolism of D-amino acid-containing dipeptides by mammalian cells are not as well understood as those for L-isomers. It is possible that this compound may be taken up less efficiently or may not be as readily hydrolyzed to release its constituent amino acids for cellular use.

  • Biological Incompatibility: While L-threonine is the biologically active form used in protein synthesis, the utility of D-threonine for mammalian cells is unclear.[] It may not be incorporated into proteins and its metabolic fate is not well-defined in this context.

  • Unpredictable Effects: The introduction of a non-canonical amino acid isomer could have unforeseen effects on cellular metabolism, protein folding, and overall cell health.

Experimental Protocols

The following protocols provide a framework for evaluating the performance of this compound in comparison to other dipeptides in a CHO cell line.

Protocol 1: Evaluation of Dipeptide Supplementation on CHO Cell Growth and Viability in Batch Culture

Objective: To assess the impact of this compound on the growth and viability of CHO cells compared to a control (no dipeptide) and other dipeptides (e.g., Glycyl-L-threonine, Alanyl-glutamine).

Materials:

  • Suspension-adapted CHO cell line (e.g., CHO-K1)

  • Chemically defined, serum-free CHO cell culture medium

  • Dipeptide stock solutions (e.g., 100 mM this compound, Glycyl-L-threonine, Alanyl-glutamine in sterile water or PBS)

  • Shake flasks or spinner flasks

  • Cell counter (e.g., Vi-CELL XR)

  • Incubator (37°C, 5-8% CO2, humidified atmosphere)

Procedure:

  • Cell Seeding: Seed CHO cells at a density of 0.3 x 10^6 viable cells/mL in shake flasks containing the desired volume of culture medium.

  • Dipeptide Supplementation: Add the dipeptide stock solutions to the flasks to achieve the desired final concentrations (e.g., 2 mM, 4 mM, 8 mM). Include a control flask with no dipeptide supplementation.

  • Incubation: Place the flasks in an incubator at 37°C with orbital shaking (e.g., 120 rpm).

  • Sampling: Aseptically collect samples daily for 7-10 days.

  • Cell Counting: Determine the viable cell density (VCD) and cell viability using a cell counter.

  • Data Analysis: Plot VCD and viability over time for each condition. Calculate the specific growth rate (µ) and the integral of viable cell density (IVCD).

Protocol 2: Analysis of Metabolite Profiles

Objective: To analyze the effect of this compound on key metabolite concentrations in the cell culture supernatant.

Materials:

  • Cell culture supernatants collected from Protocol 1

  • Metabolite analyzer (e.g., BioProfile FLEX2) or HPLC for amino acid analysis

Procedure:

  • Sample Preparation: Centrifuge the collected cell culture samples to pellet the cells and collect the supernatant.

  • Metabolite Analysis: Analyze the supernatant for concentrations of glucose, lactate, glutamine, glutamate, and ammonia. If using HPLC, amino acid concentrations can also be determined.

  • Data Analysis: Plot the concentration of each metabolite over time for each experimental condition.

Signaling Pathways

Amino acids and their derivatives, including dipeptides, are not only nutrients but also signaling molecules that can influence various cellular pathways.

Amino Acid Sensing and the mTOR Pathway

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism.[10] mTORC1, a complex within this pathway, is activated by amino acids, particularly leucine and arginine.[11][12] This activation promotes protein synthesis and inhibits autophagy.[10] It is plausible that the intracellular release of glycine and threonine from this compound could contribute to the amino acid pool that influences mTORC1 activity, although the direct signaling effects of D-threonine are unknown.

mTOR_Signaling AminoAcids Amino Acids (e.g., from Dipeptide Hydrolysis) mTORC1 mTORC1 AminoAcids->mTORC1 Activates ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits CellGrowth Cell Growth & Proliferation ProteinSynthesis->CellGrowth Autophagy->CellGrowth Affects

Fig. 1: Simplified overview of the mTORC1 signaling pathway activated by amino acids.
Experimental Workflow for Dipeptide Evaluation

The process of evaluating a novel dipeptide like this compound involves a series of systematic experiments to determine its efficacy and optimal usage.

Dipeptide_Evaluation_Workflow DipeptideSelection Dipeptide Selection (this compound) StockSolution Stock Solution Preparation & Sterilization DipeptideSelection->StockSolution BatchCulture Batch Culture Evaluation (Growth, Viability) StockSolution->BatchCulture MetaboliteAnalysis Metabolite Analysis (Glucose, Lactate, Ammonia) BatchCulture->MetaboliteAnalysis ProductTiter Product Titer & Quality Analysis (for producer cell lines) BatchCulture->ProductTiter Optimization Fed-batch/Perfusion Process Optimization MetaboliteAnalysis->Optimization ProductTiter->Optimization

Fig. 2: A typical experimental workflow for the evaluation of a novel dipeptide in cell culture.

Conclusion

The use of dipeptides in cell culture media is a well-established strategy to enhance the stability and solubility of critical amino acids, leading to improved process consistency and performance. While this compound remains a largely unexplored dipeptide, a prospective analysis suggests it may offer unique advantages, particularly in terms of stability due to the presence of the D-amino acid. However, significant research is required to understand its uptake, metabolism, and overall impact on cell physiology. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers and drug development professionals to systematically evaluate this compound and other novel dipeptides for their specific cell culture applications. Future studies directly comparing the performance of this compound with its L-counterpart and other established dipeptides will be crucial in determining its true potential in the biopharmaceutical industry.

References

A Comparative Guide to the Synthesis and Validation of Glycyl-D-threonine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary methods for synthesizing the dipeptide Glycyl-D-threonine, a crucial building block in various research and pharmaceutical applications. We will delve into the intricacies of Solid-Phase Peptide Synthesis (SPPS), Solution-Phase Peptide Synthesis (LPPS), and Enzymatic Synthesis, offering a comparative analysis of their performance based on key metrics such as yield, purity, reaction time, and cost. Detailed experimental protocols for both synthesis and validation are provided to facilitate practical application in the laboratory.

Method Comparison: A Quantitative Overview

The selection of a synthesis method for this compound is a critical decision that impacts not only the efficiency and cost-effectiveness of the process but also the purity of the final product. The following table summarizes the key performance indicators for each of the three primary synthesis routes.

Synthesis MethodTypical Yield (%)Typical Purity (%)Typical Reaction TimeEstimated Cost per Residue
Solid-Phase Peptide Synthesis (SPPS) 85 - 95%[1]>95% (after purification)[2]2 - 4 hours per coupling cycle$3.50 - $31.79+[3][4]
Solution-Phase Peptide Synthesis (LPPS) 70 - 85%>98% (after purification)Days to weeksGenerally higher for short peptides due to labor-intensive purification[5]
Enzymatic Synthesis >90%[6]>99% (stereospecific)[7]Hours to daysPotentially lower due to milder conditions and fewer protecting groups

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound via SPPS, LPPS, and Enzymatic Synthesis, followed by a comprehensive protocol for the validation of the synthesized dipeptide.

Solid-Phase Peptide Synthesis (SPPS) of this compound

SPPS is a widely adopted method due to its efficiency and amenability to automation.[5] The synthesis is performed on a solid resin support, allowing for easy removal of excess reagents and byproducts through simple filtration and washing steps.

Materials:

  • Fmoc-D-Thr(tBu)-Wang resin

  • Fmoc-Gly-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 20% Piperidine in Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (TFA/H2O/Triisopropylsilane, 95:2.5:2.5)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-D-Thr(tBu)-Wang resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the D-threonine.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Coupling of Glycine:

    • Dissolve Fmoc-Gly-OH, DIC, and HOBt in DMF.

    • Add the coupling solution to the resin and agitate for 2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Final Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin with DMF and DCM.

  • Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2 hours to cleave the dipeptide from the resin and remove the side-chain protecting group.

  • Precipitation and Purification: Precipitate the crude this compound in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

Solution-Phase Peptide Synthesis (LPPS) of this compound

LPPS involves the coupling of amino acids in a homogenous solution. While it can be more time-consuming due to the need for purification after each step, it is often preferred for large-scale synthesis and for peptides with complex modifications.[5]

Materials:

  • Boc-Gly-OH

  • H-D-Thr-OMe·HCl (D-threonine methyl ester hydrochloride)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • 1 M HCl

  • Brine

  • Anhydrous sodium sulfate

  • 1 M NaOH

  • Dowex 50WX8 resin

Procedure:

  • Coupling:

    • Dissolve Boc-Gly-OH, H-D-Thr-OMe·HCl, EDC·HCl, and HOBt in DCM.

    • Add DIPEA and stir the mixture at room temperature overnight.

  • Work-up:

    • Wash the reaction mixture with saturated sodium bicarbonate solution, 1 M HCl, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the crude Boc-Gly-D-Thr-OMe by flash chromatography.

  • Saponification: Dissolve the purified dipeptide in a mixture of methanol and 1 M NaOH and stir at room temperature for 2 hours.

  • Boc Deprotection:

    • Neutralize the solution with 1 M HCl and concentrate.

    • Treat the residue with a solution of HCl in dioxane to remove the Boc protecting group.

  • Final Purification: Purify the crude this compound by ion-exchange chromatography using Dowex 50WX8 resin.

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a green and highly specific alternative to chemical methods, often proceeding without the need for protecting groups and under mild reaction conditions.[7] This method can lead to products with high enantiomeric purity.

Materials:

  • Glycine methyl ester

  • D-threonine

  • Immobilized Papain or another suitable protease/ligase

  • Phosphate buffer (pH 8.0)

  • Acetonitrile

Procedure:

  • Reaction Setup:

    • Dissolve glycine methyl ester and D-threonine in phosphate buffer.

    • Add a small amount of acetonitrile as a co-solvent.

  • Enzymatic Reaction:

    • Add the immobilized enzyme to the solution.

    • Incubate the mixture at a controlled temperature (e.g., 37°C) with gentle agitation for 24-48 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by HPLC.

  • Enzyme Removal: Separate the immobilized enzyme by filtration.

  • Product Purification: Purify the this compound from the reaction mixture using preparative reverse-phase HPLC.

Validation of this compound

Rigorous analytical validation is essential to confirm the identity and purity of the synthesized this compound. The following protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of the synthesized dipeptide.

Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210-220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the synthesized peptide in the mobile phase A.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized this compound.

Instrumentation and Conditions:

  • Ionization Source: Electrospray Ionization (ESI) is commonly used for peptides.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]+.

  • Expected Mass: The monoisotopic mass of this compound (C6H12N2O4) is 176.0797 Da. The expected m/z for the protonated molecule [M+H]+ is approximately 177.0875.

  • Tandem MS (MS/MS): Fragmentation analysis can be performed to confirm the amino acid sequence. Characteristic fragment ions for dipeptides include b- and y-ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the connectivity of the atoms and the stereochemistry of the dipeptide.

Instrumentation and Conditions:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Solvent: Deuterated water (D2O) or Dimethyl sulfoxide-d6 (DMSO-d6).

  • Experiments:

    • 1H NMR: To observe the chemical shifts and coupling constants of the protons.

    • 13C NMR: To observe the chemical shifts of the carbon atoms.

    • 2D NMR (e.g., COSY, HSQC): To establish correlations between protons and carbons and confirm the structure.

Expected Chemical Shifts (in D2O, approximate):

  • Glycine α-CH2: ~3.8 ppm

  • D-threonine α-CH: ~4.2 ppm

  • D-threonine β-CH: ~4.0 ppm

  • D-threonine γ-CH3: ~1.2 ppm

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the synthesis and validation of this compound.

sps_workflow Resin Fmoc-D-Thr(tBu)-Wang Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF, DCM) Deprotect1->Wash1 Couple Couple Fmoc-Gly-OH (DIC, HOBt) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Deprotect2 Final Fmoc Deprotection Wash2->Deprotect2 Wash3 Wash (DMF, DCM) Deprotect2->Wash3 Cleave Cleave from Resin (TFA Cocktail) Wash3->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify HPLC Purification Precipitate->Purify FinalProduct This compound Purify->FinalProduct lpps_workflow Reactants Boc-Gly-OH + H-D-Thr-OMe Couple Couple (EDC, HOBt, DIPEA) Reactants->Couple Workup Aqueous Work-up Couple->Workup Purify1 Flash Chromatography Workup->Purify1 Saponify Saponification (NaOH) Purify1->Saponify Deprotect Boc Deprotection (HCl/Dioxane) Saponify->Deprotect Purify2 Ion-Exchange Chromatography Deprotect->Purify2 FinalProduct This compound Purify2->FinalProduct enzymatic_workflow Substrates Glycine Methyl Ester + D-threonine Reaction Enzymatic Reaction (Immobilized Enzyme) Substrates->Reaction Filter Remove Enzyme Reaction->Filter Purify HPLC Purification Filter->Purify FinalProduct This compound Purify->FinalProduct validation_workflow SynthesizedPeptide Synthesized this compound HPLC HPLC Analysis (Purity Assessment) SynthesizedPeptide->HPLC MS Mass Spectrometry (Identity Confirmation) SynthesizedPeptide->MS NMR NMR Spectroscopy (Structural Elucidation) SynthesizedPeptide->NMR Purity Purity > 95% HPLC->Purity CorrectMass Correct Molecular Weight MS->CorrectMass CorrectStructure Correct Structure NMR->CorrectStructure

References

Confirming the Structure of Synthesized Glycyl-D-threonine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, rigorous structural confirmation of synthesized peptides is a critical step to ensure the integrity of their research and the safety and efficacy of potential therapeutics. This guide provides a comprehensive comparison of standard analytical techniques for the structural elucidation of the dipeptide Glycyl-D-threonine.

The correct covalent structure and stereochemistry of a synthesized peptide are fundamental to its biological activity. This document outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy for the unambiguous confirmation of this compound's structure. We present a comparative summary of the expected data from each technique, detailed experimental protocols, and a visual workflow to guide researchers through the confirmation process.

Data Presentation: A Comparative Overview

The following tables summarize the expected quantitative data from the primary analytical techniques used to confirm the structure of this compound.

Table 1: Expected ¹H NMR Chemical Shifts
Proton Expected Chemical Shift (ppm) Multiplicity Notes
Glycine α-CH₂3.8 - 4.0Doublet of doubletsCoupling to the amide proton and the D-threonine α-CH.
D-threonine α-CH4.2 - 4.4DoubletCoupling to the D-threonine β-CH.
D-threonine β-CH4.0 - 4.2MultipletCoupling to the α-CH and the γ-CH₃.
D-threonine γ-CH₃1.2 - 1.4DoubletCoupling to the β-CH.
Amide NH8.0 - 8.5TripletCoupling to the Glycine α-CH₂.
N-terminal NH₂7.5 - 8.0Broad singletExchangeable with D₂O.
C-terminal COOH10.0 - 12.0Broad singletExchangeable with D₂O.
Table 2: Expected ¹³C NMR Chemical Shifts
Carbon Expected Chemical Shift (ppm) Notes
Glycine α-C42 - 44
Glycine C=O170 - 173
D-threonine α-C58 - 60
D-threonine β-C66 - 68
D-threonine γ-C19 - 21
D-threonine C=O173 - 176
Table 3: Mass Spectrometry Data
Technique Parameter Expected Value
ESI-MS[M+H]⁺m/z 177.08
ESI-MS[M+Na]⁺m/z 199.06
ESI-MS/MSKey Fragment Ions (b- and y-ions)b₁: m/z 58.03 (Gly) y₁: m/z 120.05 (D-Thr)
Table 4: FTIR Spectroscopy Data
Vibrational Mode Expected Frequency (cm⁻¹) Functional Group
N-H stretch (amide)3250 - 3350Amide
O-H stretch2500 - 3300 (broad)Carboxylic acid
C-H stretch2850 - 3000Aliphatic
C=O stretch (amide I)1630 - 1680Amide
N-H bend (amide II)1510 - 1570Amide
C=O stretch1700 - 1730Carboxylic acid

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols serve as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the connectivity and stereochemistry of the dipeptide.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). For observation of exchangeable protons (NH, OH), initial spectra can be recorded in a non-deuterated solvent mixture (e.g., 90% H₂O/10% D₂O).

  • ¹H NMR:

    • Acquire a 1D ¹H NMR spectrum.

    • Typical parameters: 400-600 MHz spectrometer, 32-64 scans, relaxation delay of 1-2 seconds.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling constants to assign the protons to the this compound structure.

  • ¹³C NMR:

    • Acquire a 1D ¹³C NMR spectrum.

    • Typical parameters: 100-150 MHz spectrometer, 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Assign the carbon signals based on their chemical shifts.

  • 2D NMR (COSY and HSQC):

    • Acquire a 2D Correlation Spectroscopy (COSY) spectrum to establish proton-proton coupling networks within each amino acid residue.

    • Acquire a 2D Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate protons with their directly attached carbons, aiding in the unambiguous assignment of both ¹H and ¹³C spectra.[1]

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and fragmentation pattern of the dipeptide.[2]

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid).

  • Electrospray Ionization (ESI)-MS:

    • Infuse the sample solution into the ESI source of the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and other adducts like [M+Na]⁺.

    • The high-resolution mass measurement should be within 5 ppm of the theoretical exact mass.

  • Tandem Mass Spectrometry (MS/MS):

    • Select the [M+H]⁺ ion as the precursor ion.

    • Fragment the precursor ion using collision-induced dissociation (CID).

    • Acquire the MS/MS spectrum and identify the characteristic b- and y-fragment ions to confirm the amino acid sequence.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the dipeptide.[4][5]

Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

    • KBr Pellet: Mix a small amount of the dried sample with dry KBr powder and press into a thin, transparent pellet.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands for the amide, carboxylic acid, and aliphatic functional groups.[6]

Mandatory Visualization

The following diagrams illustrate the logical workflow for the structural confirmation of synthesized this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_confirmation Structural Confirmation cluster_analysis Data Analysis & Final Confirmation synthesis Chemical Synthesis of This compound purification Purification (e.g., HPLC) synthesis->purification nmr NMR Spectroscopy (1H, 13C, COSY, HSQC) purification->nmr ms Mass Spectrometry (ESI-MS, MS/MS) purification->ms ftir FTIR Spectroscopy purification->ftir data_analysis Comparative Data Analysis nmr->data_analysis ms->data_analysis ftir->data_analysis final_confirmation Structure Confirmed data_analysis->final_confirmation

Caption: Experimental workflow for the synthesis and structural confirmation of this compound.

signaling_pathway cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_ftir FTIR Analysis cluster_info Structural Information H1_NMR 1H NMR Connectivity Connectivity H1_NMR->Connectivity Stereochem Stereochemistry H1_NMR->Stereochem C13_NMR 13C NMR C13_NMR->Connectivity COSY COSY COSY->Connectivity HSQC HSQC HSQC->Connectivity ESI_MS ESI-MS MolWeight Molecular Weight ESI_MS->MolWeight MS_MS MS/MS Sequence Amino Acid Sequence MS_MS->Sequence FTIR FTIR FuncGroups Functional Groups FTIR->FuncGroups

References

A Comparative Analysis of Glycyl-D-threonine and Free D-threonine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

D-threonine is recognized as a valuable chiral building block in the synthesis of peptidomimetic drugs, particularly for applications such as managing peripheral opioid side effects and for analgesic purposes.[1] The incorporation of D-amino acids into peptides is a known strategy to enhance their stability and resistance to enzymatic degradation.[2][3][4] This guide will explore the theoretical advantages of delivering D-threonine in a dipeptide form, as Glycyl-D-threonine, compared to its free amino acid counterpart.

Data Presentation: A Comparative Overview

The following tables summarize the anticipated properties of this compound versus free D-threonine based on general knowledge of peptide and amino acid biochemistry.

Table 1: Physicochemical and Pharmacokinetic Properties

PropertyThis compound (Predicted)Free D-threonineCitation
Molecular Weight HigherLower
Bioavailability Potentially higher due to peptide transportersSubject to amino acid transporters[5][6]
Enzymatic Stability High (resistant to proteases)Potentially susceptible to D-amino acid oxidase[3][4]
Cellular Uptake May utilize peptide transporters (e.g., PEPT1)Utilizes amino acid transporters[5][7]
Half-life in vivo Expected to be longerExpected to be shorter[4]

Table 2: Potential Biological Efficacy

Efficacy ParameterThis compound (Predicted)Free D-threonineCitation
Target Residence Time Potentially longer due to sustained release from dipeptideShorter
Metabolic Load Gradual release of D-threonine and glycineBolus delivery of D-threonine
Side Effect Profile Potentially more favorable due to controlled releaseDependent on concentration and metabolism

Experimental Protocols: Foundational Methodologies

While specific protocols for this compound are unavailable, the following methodologies are standard for evaluating the efficacy and pharmacokinetics of amino acids and peptides.

In Vitro Enzymatic Stability Assay

Objective: To determine the stability of the test compound in the presence of proteolytic enzymes.

Protocol:

  • Prepare solutions of this compound and free D-threonine in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubate the solutions with relevant enzymes, such as pronase or specific proteases found in serum or intestinal fluid, at 37°C.

  • Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Stop the enzymatic reaction by adding a quenching agent (e.g., trichloroacetic acid).

  • Analyze the concentration of the intact compound at each time point using High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

  • Calculate the degradation rate and half-life of each compound.

Cellular Uptake Assay using Caco-2 Cells

Objective: To assess the intestinal permeability and transport mechanism of the test compounds.

Protocol:

  • Culture Caco-2 cells on permeable supports until they form a differentiated monolayer, mimicking the intestinal epithelium.

  • Add solutions of this compound and free D-threonine to the apical (AP) side of the cell monolayer.

  • Collect samples from the basolateral (BL) side at various time points.

  • To investigate transport mechanisms, perform competition assays by co-incubating with known substrates of peptide transporters (for this compound) or amino acid transporters (for D-threonine).

  • Analyze the concentration of the compounds in the BL samples using HPLC or MS.

  • Calculate the apparent permeability coefficient (Papp) to compare the transport rates.

Mandatory Visualization: Signaling Pathways and Logical Relationships

Hypothesized Cellular Uptake and Metabolism

The following diagram illustrates the predicted pathways for the cellular uptake and subsequent metabolism of this compound compared to free D-threonine.

cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Peptide Transporter (e.g., PEPT1) Peptide Transporter (e.g., PEPT1) This compound->Peptide Transporter (e.g., PEPT1) Uptake Intracellular Peptidases Intracellular Peptidases This compound->Intracellular Peptidases Hydrolysis Free D-threonine Free D-threonine Amino Acid Transporter Amino Acid Transporter Free D-threonine->Amino Acid Transporter Uptake Peptide Transporter (e.g., PEPT1)->this compound D-threonine (direct uptake) D-threonine (direct uptake) Amino Acid Transporter->D-threonine (direct uptake) D-threonine (from Gly-D-Thr) D-threonine (from Gly-D-Thr) Intracellular Peptidases->D-threonine (from Gly-D-Thr) Glycine Glycine Intracellular Peptidases->Glycine Metabolic Pathways Metabolic Pathways D-threonine (from Gly-D-Thr)->Metabolic Pathways Glycine->Metabolic Pathways D-threonine (direct uptake)->Metabolic Pathways

Caption: Predicted cellular uptake and metabolic fate of this compound vs. free D-threonine.

Logical Flow for Efficacy Comparison

This diagram outlines the logical workflow for a comparative efficacy study.

cluster_invitro In Vitro cluster_invivo In Vivo Start Start In Vitro Characterization In Vitro Characterization Start->In Vitro Characterization In Vivo Pharmacokinetics In Vivo Pharmacokinetics In Vitro Characterization->In Vivo Pharmacokinetics Promising results Stability Assay Stability Assay In Vitro Characterization->Stability Assay Permeability Assay Permeability Assay In Vitro Characterization->Permeability Assay Efficacy Studies Efficacy Studies In Vivo Pharmacokinetics->Efficacy Studies Animal Model Animal Model In Vivo Pharmacokinetics->Animal Model Data Analysis & Comparison Data Analysis & Comparison Efficacy Studies->Data Analysis & Comparison Efficacy Studies->Animal Model Conclusion Conclusion Data Analysis & Comparison->Conclusion Dosage Regimen Dosage Regimen Animal Model->Dosage Regimen

Caption: Logical workflow for comparing the efficacy of this compound and free D-threonine.

References

Comparative Analysis of Glycyl-D-threonine in Cross-Reactivity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of Glycyl-D-threonine. In the absence of direct experimental data on this specific dipeptide, this document offers a framework based on the immunogenicity of peptides containing D-amino acids and the immunomodulatory roles of its constituent amino acids, glycine and L-threonine.

Executive Summary

Direct cross-reactivity studies on this compound are not publicly available at present. However, the inclusion of a D-amino acid is known to significantly alter the immunological profile of a peptide compared to its L-enantiomer. Peptides containing D-amino acids can be immunogenic, but the resulting immune response is often highly specific to the D-isomer with limited cross-reactivity to the L-form.[1][2][3][4] Both glycine and L-threonine, the constituent amino acids of the L-form of this dipeptide, possess immunomodulatory properties that could influence the overall immune response to such molecules.[5][6][7][8][9][10] This guide synthesizes these principles to provide a comparative perspective for researchers investigating small peptides in drug development.

Comparison of L-Peptides vs. D-Peptide Analogs in Immunogenicity

The stereochemistry of amino acids is a critical determinant of a peptide's immunogenicity and antigenicity. The introduction of a D-amino acid, such as in this compound, can lead to distinct immunological outcomes compared to its natural L-counterpart.

FeatureL-PeptidesPeptides with D-Amino AcidsSupporting Evidence
Immunogenicity Generally immunogenic, processed through standard antigen presentation pathways.Can be immunogenic, but the response may differ in magnitude and character.[3] Polypeptides of only D-amino acids are often thymus-independent antigens.[2][2][3]
Antigenicity Recognized by the immune system, leading to antibody production and T-cell activation.Introduction of D-amino acids can drastically alter antigenicity.[1][1]
Cross-Reactivity Antibodies raised against an L-peptide may cross-react with related L-peptides.Immune responses to D-amino acid containing peptides are often highly stereospecific, with limited cross-reactivity with the L-enantiomer.[1][2][1][2]
Metabolism Susceptible to degradation by proteases.Generally resistant to proteolysis, leading to longer persistence in vivo.[2][2]
T-Cell Recognition Presented by MHC molecules to T-cells.Cross-reaction at the T-cell level between L- and D-peptides is limited, likely due to different conformations of the peptide-MHC-TCR complex.[2][2]

Immunomodulatory Properties of Constituent Amino Acids

The individual amino acids, glycine and L-threonine, have well-documented effects on the immune system that may be relevant when considering the biological activity of a dipeptide containing them.

Amino AcidKnown Immunomodulatory EffectsSupporting Evidence
Glycine Exerts anti-inflammatory and immunomodulatory effects.[6] Can inhibit inflammatory responses and modulate cytokine production by immune cells.[6] Acts as a precursor for key metabolites like glutathione.[7][6][7][9]
L-Threonine Essential for maintaining immune function.[5] Plays a role in antibody production and the secretion of immunoglobulins.[5] Can upregulate the expression of β-defensins, which are antimicrobial peptides.[5][8][10]

Experimental Protocols

While no specific protocols for this compound exist, a general workflow for assessing the cross-reactivity of a novel dipeptide would involve the following key experiments:

Antibody Production and Specificity Testing
  • Immunization: Immunize cohorts of laboratory animals (e.g., mice, rabbits) with this compound conjugated to a carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH) and an adjuvant. A control group would be immunized with the carrier protein alone.

  • Titer Determination: Collect sera at regular intervals and determine the antibody titer against the this compound conjugate using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Specificity ELISA: Coat ELISA plates with this compound, Glycyl-L-threonine, the carrier protein, and other control peptides. Use the collected sera to assess the specificity of the antibody response.

  • Competitive ELISA: To further assess cross-reactivity, perform a competitive ELISA where the binding of the antibody to coated this compound is inhibited by increasing concentrations of this compound, Glycyl-L-threonine, and other related peptides in solution.

T-Cell Proliferation Assay
  • Immunization and Lymphocyte Isolation: Immunize animals as described above. Isolate splenocytes or peripheral blood mononuclear cells (PBMCs).

  • In Vitro Stimulation: Culture the isolated cells in the presence of this compound, Glycyl-L-threonine, and control antigens.

  • Proliferation Measurement: Measure T-cell proliferation using methods such as [³H]-thymidine incorporation or CFSE dilution assays by flow cytometry.

Visualizations

Experimental Workflow for Cross-Reactivity Assessment

G cluster_0 Antibody Response Assessment cluster_1 T-Cell Response Assessment cluster_2 Data Analysis A Immunization with This compound-KLH B Serum Collection A->B C Titer ELISA B->C D Specificity ELISA (vs. L-isomer, controls) B->D E Competitive ELISA B->E J Determine Antibody Specificity and Cross-Reactivity E->J F Immunization G Lymphocyte Isolation F->G H In Vitro Stimulation (D- and L-isomers) G->H I Proliferation Assay H->I K Assess Specific T-Cell Proliferation I->K G Threonine Dietary L-Threonine Mucin Mucin Synthesis Threonine->Mucin NFkB NF-κB Signaling Threonine->NFkB activates ImmuneCells Immune Cell Differentiation Threonine->ImmuneCells Cytokines Cytokine Expression Threonine->Cytokines GutBarrier Intestinal Barrier Function Mucin->GutBarrier supports Defensins β-defensin Expression Defensins->GutBarrier strengthens NFkB->Defensins upregulates G Glycine Glycine GlyR Glycine Receptor (GlyR) on Macrophages Glycine->GlyR binds to Ca_influx Inhibition of Ca2+ Influx GlyR->Ca_influx leads to Cytokine_prod Reduced Pro-inflammatory Cytokine Production Ca_influx->Cytokine_prod results in

References

Benchmarking Glycyl-D-threonine: A Comparative Guide to Evaluating Novel Peptide Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for benchmarking the novel dipeptide Glycyl-D-threonine against known peptide inhibitors. Due to the limited publicly available data on the inhibitory properties of this compound, this guide presents a hypothetical yet scientifically rigorous approach to its evaluation as a potential modulator of the Glycine Receptor (GlyR), a key player in inhibitory neurotransmission.

This compound is a dipeptide composed of glycine and the D-isomer of threonine. While the biological functions of its constituent L-amino acids are well-documented, with glycine acting as a primary inhibitory neurotransmitter in the central nervous system and L-threonine being an essential amino acid involved in protein synthesis and metabolism, the specific inhibitory activities of the D-dipeptide are largely unexplored. The incorporation of a D-amino acid is known to confer resistance to proteolytic degradation, a desirable characteristic for peptide-based therapeutics. This guide outlines the necessary experimental procedures to characterize the inhibitory potential of this compound, using a known peptide modulator of the Glycine Receptor complex as a benchmark.

Comparative Analysis of Inhibitory Potency

To quantitatively assess the inhibitory efficacy of this compound, a direct comparison with a well-characterized peptide inhibitor is essential. For the purpose of this guide, we will use a synthetic peptide derived from the intracellular loop of the Glycine Receptor β-subunit (GlyRβ), which is known to interact with the scaffolding protein gephyrin, as a benchmark. While not a direct inhibitor of the ion channel, its well-defined binding characteristics provide a relevant comparison for a novel peptide targeting the GlyR complex.

InhibitorTargetAssay TypeReported IC50/Ki
This compound Glycine Receptor (Hypothetical)Radioligand Binding AssayTo be determined
GlyRβ-loop Peptide Gephyrin (GlyR-associated)Surface Plasmon ResonanceReported in literature
Strychnine Glycine Receptor (α-subunit)Radioligand Binding Assay~10 nM (Ki)

Note: The data for this compound is hypothetical and represents the objective of the proposed experimental workflow. The GlyRβ-loop peptide's interaction with gephyrin serves as a benchmark for engagement with the GlyR complex. Strychnine, a well-known antagonist, is included for reference.

Experimental Protocols

A systematic evaluation of a novel peptide inhibitor requires a multi-faceted experimental approach, starting from initial binding assays to functional characterization.

Competitive Radioligand Binding Assay

This assay determines the ability of this compound to compete with a known radiolabeled ligand for binding to the Glycine Receptor.

Materials:

  • HEK293 cells expressing the human α1 Glycine Receptor.

  • Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors).

  • Radioligand: [³H]-Strychnine.

  • This compound stock solution.

  • Benchmark peptide inhibitor stock solution.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize HEK293 cells expressing GlyRα1 in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, [³H]-Strychnine (at a concentration near its Kd), and varying concentrations of this compound or the benchmark peptide.

  • Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Functional Assay: Electrophysiology

To determine if binding of this compound to the Glycine Receptor results in a functional effect (inhibition or potentiation), whole-cell patch-clamp recordings can be performed.

Materials:

  • HEK293 cells expressing the human α1 Glycine Receptor.

  • Patch-clamp rig with amplifier and data acquisition system.

  • External and internal recording solutions.

  • Glycine (agonist).

  • This compound.

Procedure:

  • Cell Culture: Plate the GlyR-expressing HEK293 cells on coverslips for recording.

  • Recording: Establish a whole-cell patch-clamp recording from a single cell.

  • Agonist Application: Apply a sub-maximal concentration of glycine to elicit an inward chloride current.

  • Inhibitor Application: Co-apply glycine with varying concentrations of this compound.

  • Data Analysis: Measure the peak amplitude of the glycine-evoked currents in the absence and presence of this compound. A reduction in the current amplitude would indicate an inhibitory effect.

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the experimental logic and the targeted biological context, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_binding_assay Binding Assay cluster_functional_assay Functional Assay cluster_analysis Data Analysis GlyR_cells GlyR-expressing HEK293 Cells Membranes Cell Membrane Preparation GlyR_cells->Membranes Patch_clamp Whole-cell Patch Clamp GlyR_cells->Patch_clamp Incubation Incubation & Filtration Membranes->Incubation Radioligand [³H]-Strychnine Radioligand->Incubation GDT This compound GDT->Incubation Counting Scintillation Counting Incubation->Counting IC50 Determine IC50/Ki Counting->IC50 Glycine_app Glycine Application Patch_clamp->Glycine_app GDT_coapp Co-application with this compound Glycine_app->GDT_coapp Current_rec Record Current GDT_coapp->Current_rec Functional_effect Assess Functional Effect Current_rec->Functional_effect

Experimental workflow for benchmarking this compound.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glycine Glycine GlyR Glycine Receptor (GlyR) Ion Channel Glycine->GlyR Binds to α-subunit GDT This compound (Hypothetical Inhibitor) GDT->GlyR Competes with Glycine (Hypothesized) Cl_ion Cl- GlyR->Cl_ion Opens Channel Gephyrin Gephyrin (Scaffolding Protein) GlyR->Gephyrin Anchored by Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Cl_ion->Hyperpolarization Influx

Hypothesized action of this compound on the Glycine Receptor signaling pathway.

This guide provides a foundational approach for the initial characterization of this compound or any novel peptide with potential inhibitory activity. The successful execution of these experiments will provide the crucial quantitative data needed to determine its viability as a therapeutic lead and to inform further drug development efforts.

Comparative Analysis of Enzymatic Stereoselectivity towards Glycyl-D-threonine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stereoselectivity of enzymes is paramount for the synthesis of chiral compounds and the development of stereospecific drugs. This guide provides a comparative analysis of enzymatic activity towards the dipeptide Glycyl-D-threonine, offering insights into enzyme selection for processes requiring high stereospecificity.

While comprehensive kinetic data for a wide range of enzymes with this compound is limited in publicly available literature, this guide synthesizes available information on potential enzyme candidates and provides a framework for experimental investigation. The primary class of enzymes expected to exhibit high stereoselectivity for dipeptides containing N-terminal D-amino acids are D-aminopeptidases.

Enzyme Candidates for this compound Hydrolysis

D-aminopeptidases are enzymes that specifically cleave the peptide bond of dipeptides or longer peptides containing a D-amino acid at the N-terminus. One such well-characterized enzyme is the D-aminopeptidase from Ochrobactrum anthropi.[1] This enzyme has demonstrated strict D-stereospecificity for various substrates with D-alanine at the N-terminus.[1] Although direct kinetic data for this compound is not available in the cited study, the enzyme's known substrate preference makes it a prime candidate for selective hydrolysis of this dipeptide.

In contrast, conventional aminopeptidases, which are generally L-stereospecific, would be expected to show little to no activity towards this compound, while efficiently hydrolyzing its enantiomer, Glycyl-L-threonine. This differential activity forms the basis of stereoselective enzymatic reactions.

Hypothetical Comparative Data

To illustrate the expected stereoselectivity, the following table presents hypothetical kinetic data for a putative D-aminopeptidase and a typical L-aminopeptidase with this compound and Glycyl-L-threonine as substrates. This data is for illustrative purposes and would need to be confirmed experimentally.

EnzymeSubstrateKm (mM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (s⁻¹mM⁻¹)
D-Aminopeptidase This compound1.515012.58.3
Glycyl-L-threonineNDNDNDND
L-Aminopeptidase This compoundNDNDNDND
Glycyl-L-threonine2.020016.78.4

ND: Not Detected. Data is hypothetical and for illustrative purposes only.

Experimental Protocols

To experimentally determine the stereoselectivity of an enzyme towards this compound, the following protocols can be adapted.

Expression and Purification of D-Aminopeptidase

A method for the expression and purification of D-aminopeptidase from Ochrobactrum anthropi has been described and can be followed to obtain a purified enzyme preparation.[2] This typically involves cloning the gene into an expression vector, transforming it into a suitable host like E. coli, inducing protein expression, and purifying the enzyme using chromatographic techniques.[2]

Enzymatic Hydrolysis Assay

The rate of hydrolysis of this compound and Glycyl-L-threonine can be measured using a variety of methods, such as HPLC or a colorimetric assay.

Materials:

  • Purified D-aminopeptidase or other test enzyme

  • This compound

  • Glycyl-L-threonine

  • Reaction buffer (e.g., 1 M PBS buffer, pH 8.0)[2]

  • Quenching solution (e.g., trifluoroacetic acid)

  • HPLC system with a suitable column for separating the dipeptide and its hydrolysis products (glycine and threonine)

Procedure:

  • Prepare substrate stock solutions of this compound and Glycyl-L-threonine in the reaction buffer.

  • Set up reaction mixtures containing the reaction buffer and a range of substrate concentrations.

  • Equilibrate the reaction mixtures at the optimal temperature for the enzyme (e.g., 25 °C).[2]

  • Initiate the reaction by adding a known concentration of the purified enzyme.

  • At specific time intervals, withdraw aliquots of the reaction mixture and stop the reaction by adding a quenching solution.

  • Analyze the quenched samples by HPLC to quantify the amount of substrate remaining and/or the amount of product formed.

  • Calculate the initial reaction rates from the linear portion of the substrate depletion or product formation curve.

  • Determine the kinetic parameters (Km and Vmax) by fitting the initial rate data to the Michaelis-Menten equation.

Visualizing the Enzymatic Reaction and Stereoselectivity

The following diagrams illustrate the enzymatic workflow and the principle of stereoselectivity.

Enzymatic_Workflow cluster_purification Enzyme Preparation cluster_assay Enzymatic Assay Expression Gene Expression (e.g., E. coli) Purification Enzyme Purification (Chromatography) Expression->Purification Reaction Enzymatic Reaction (Incubation) Purification->Reaction Purified Enzyme Substrate_Prep Substrate Preparation (Gly-D-Thr, Gly-L-Thr) Substrate_Prep->Reaction Quenching Reaction Quenching Reaction->Quenching Analysis HPLC Analysis Quenching->Analysis

Fig. 1: General workflow for enzyme preparation and activity assay.

Stereoselectivity_Concept cluster_D_AmP D-Aminopeptidase cluster_L_AmP L-Aminopeptidase Enzyme Enzyme Active Site Products_D Glycine + D-threonine Enzyme->Products_D Hydrolyzes Substrate_D This compound Substrate_D->Enzyme Binds Substrate_L Glycyl-L-threonine Substrate_L->Enzyme Does not bind/fit No_Reaction No Reaction Enzyme2 Enzyme Active Site Products_L2 Glycine + L-threonine Enzyme2->Products_L2 Hydrolyzes Substrate_L2 Glycyl-L-threonine Substrate_L2->Enzyme2 Binds Substrate_D2 This compound Substrate_D2->Enzyme2 Does not bind/fit No_Reaction2 No Reaction

Fig. 2: Conceptual diagram of enzyme stereoselectivity.

Conclusion

The stereoselective hydrolysis of this compound is a critical step in various biotechnological and pharmaceutical applications. While specific kinetic data remains to be extensively published, D-aminopeptidases, such as the one from Ochrobactrum anthropi, represent the most promising candidates for achieving high stereoselectivity. The experimental protocols outlined in this guide provide a robust framework for researchers to determine the kinetic parameters of their enzyme of choice and validate its suitability for their specific application. Further research into the substrate specificity of novel D-aminopeptidases will undoubtedly expand the enzymatic toolbox for the synthesis and resolution of D-amino acid-containing peptides.

References

A Comparative Guide to Validating the Purity of Glycyl-D-threonine Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of Glycyl-D-threonine, a dipeptide of interest in various research and pharmaceutical applications. Ensuring the purity of such compounds is critical for accurate experimental results and the safety and efficacy of potential therapeutic agents. This document outlines key analytical techniques, presents comparative performance data, and provides detailed experimental protocols to assist researchers in selecting the most appropriate methods for their needs.

Introduction to this compound and its Potential Impurities

This compound is a dipeptide composed of glycine and D-threonine. As with any synthesized peptide, impurities can arise during synthesis or degradation. For this compound, potential impurities include:

  • Diastereomers: Glycyl-L-threonine, Glycyl-D-allo-threonine, and Glycyl-L-allo-threonine.

  • Incomplete reactions or side-products: Unreacted starting materials (glycine, D-threonine), byproducts from coupling reagents.

  • Degradation products: Hydrolysis of the peptide bond.

  • Residual solvents and salts: From the synthesis and purification process.

Accurate and robust analytical methods are therefore essential to identify and quantify these impurities.

Comparison of Key Analytical Techniques

Several analytical techniques are commonly employed to assess the purity of peptides. The following table summarizes the key performance characteristics of the most relevant methods for this compound analysis.

Analytical TechniquePrincipleInformation ProvidedTypical Limit of Quantification (LOQ)Typical Precision (%RSD)Throughput
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separation based on hydrophobicity.Purity assessment, quantification of the main peak and impurities.0.05 - 0.1%< 2%High
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC coupled with mass detection.Purity, molecular weight confirmation, impurity identification.1 - 10 ng/mL< 5%High
Amino Acid Analysis (AAA) Hydrolysis of the peptide followed by quantification of constituent amino acids.Confirms amino acid composition and stoichiometry, provides peptide content.~1 pmol< 3%Medium
Chiral High-Performance Liquid Chromatography (Chiral HPLC) Separation of enantiomers using a chiral stationary phase.Determination of enantiomeric/diastereomeric purity.0.05 - 0.1%< 5%Medium
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of the magnetic properties of atomic nuclei.Structural elucidation, confirmation of identity, quantification.~0.1 mg< 1% (qNMR)Low

Detailed Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

This method is a cornerstone for peptide purity analysis, offering high resolution and quantitative capabilities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Sample Diluent: Water

Procedure:

  • Sample Preparation: Dissolve the this compound sample in water to a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 214 nm

    • Injection Volume: 10 µL

    • Gradient:

      Time (min) % Mobile Phase B
      0 5
      25 30
      26 95
      28 95
      29 5

      | 35 | 5 |

  • Data Analysis: Integrate the peak areas of all observed peaks. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Workflow for RP-HPLC Purity Analysis

hplc_workflow sample This compound Sample dissolve Dissolve in Water (1 mg/mL) sample->dissolve inject Inject into HPLC dissolve->inject separate C18 Column Separation inject->separate detect UV Detection (214 nm) separate->detect integrate Peak Integration detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for this compound purity analysis by RP-HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation and Impurity Identification

LC-MS provides unambiguous confirmation of the molecular weight of the target peptide and is a powerful tool for identifying unknown impurities.

Instrumentation:

  • LC-MS system (e.g., UPLC coupled to a Q-TOF or Orbitrap mass spectrometer)

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

Reagents:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Sample Diluent: Water

Procedure:

  • Sample Preparation: Prepare a 100 µg/mL solution of this compound in water.

  • LC Conditions:

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Gradient: A suitable gradient from 2% to 50% Mobile Phase B over 15 minutes.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Mass Range: m/z 50 - 1000

    • Capillary Voltage: 3.5 kV

    • Data Acquisition: Full scan and data-dependent MS/MS.

  • Data Analysis: Extract the ion chromatogram for the expected mass of this compound ([M+H]⁺ = 177.08). Analyze the mass spectra of impurity peaks to propose their structures.

Logical Relationship of LC-MS Data

lcms_logic lc_separation LC Separation esi_ionization ESI Ionization lc_separation->esi_ionization ms_detection MS Detection (Full Scan) esi_ionization->ms_detection msms_fragmentation MS/MS Fragmentation ms_detection->msms_fragmentation mw_confirmation Molecular Weight Confirmation ms_detection->mw_confirmation impurity_id Impurity Identification msms_fragmentation->impurity_id

Caption: Logical flow of information in an LC-MS experiment.

Chiral HPLC for Enantiomeric Purity

This technique is crucial for ensuring the correct stereochemistry of the threonine residue.

Instrumentation:

  • HPLC system with a UV or MS detector

  • Chiral stationary phase column (e.g., a macrocyclic glycopeptide-based column)

Reagents:

  • Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate), optimized for the specific column.

Procedure:

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of 0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min (as per column specifications)

    • Column Temperature: 25°C

    • Detection: UV at 210 nm or MS.

    • Isocratic elution is often preferred for chiral separations.

  • Data Analysis: The retention times of the D- and L-threonine containing dipeptides will differ. Quantify the area of the undesired diastereomer peak relative to the main this compound peak.

Concluding Remarks

The validation of this compound purity requires a multi-faceted approach. RP-HPLC is an excellent primary technique for determining overall purity and quantifying known impurities. LC-MS is indispensable for confirming the identity of the main component and for the structural elucidation of unknown impurities. For ensuring the correct stereochemistry, which is paramount for biological activity, Chiral HPLC is the gold standard. A combination of these methods provides a comprehensive and robust assessment of the purity of this compound samples, ensuring data integrity and product quality for research and development.

Comprehensive Review of Glycyl-D-threonine Finds No Evidence of Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: November 2025

A thorough investigation into the scientific and medical literature reveals a significant absence of bioequivalence studies, clinical data, and established therapeutic applications for the dipeptide Glycyl-D-threonine. Researchers, scientists, and drug development professionals should be aware that this compound does not appear to be a developed pharmaceutical agent, and therefore, standard comparative bioequivalence data is not available.

Bioequivalence studies are a critical component of drug development, designed to compare the pharmacokinetic profiles of a generic drug to its brand-name counterpart to ensure similar safety and efficacy. These studies are typically conducted for well-characterized active pharmaceutical ingredients with established therapeutic uses. The complete lack of such studies for this compound indicates its status as a research chemical rather than a therapeutic product.

Understanding the Stereochemical Landscape: L-Threonine vs. D-Threonine

While information on this compound is sparse, it is useful to consider the stereochemistry of its threonine component. In biological systems, the L-form of amino acids, such as L-threonine, is the naturally occurring and biologically active enantiomer. L-threonine is an essential amino acid vital for protein synthesis, immune function, and the formation of collagen and elastin.[] In contrast, D-amino acids are not typically incorporated into proteins and have different metabolic fates. D-threonine is considered an "unnatural" amino acid and is primarily used as a chiral building block in synthetic chemistry.[2]

The biological significance of this stereochemical difference is profound. Enzymes and receptors in the human body are highly specific to L-isomers, meaning this compound would not be expected to interact with biological pathways in the same manner as a peptide containing L-threonine.

Current State of Knowledge on this compound

Publicly available information on this compound is limited to its chemical identity and availability from chemical suppliers. The Human Metabolome Database categorizes Glycyl-L-threonine as a "metabolite," whereas this compound does not have a similar designation, further suggesting its absence in known biological pathways.

Hypothetical Bioequivalence Study Design

In the absence of actual data for this compound, a general framework for a bioequivalence study for a hypothetical dipeptide is presented below for informational purposes.

Experimental Workflow for a Bioequivalence Study

This diagram outlines the standard phases of a clinical bioequivalence trial.

cluster_0 Pre-Study Phase cluster_1 Clinical Phase (Crossover Design) cluster_2 Analytical & Statistical Phase Protocol Protocol Design & Approval Ethics Ethics Committee Review Protocol->Ethics Recruitment Subject Recruitment & Screening Ethics->Recruitment Dosing1 Period 1: Dosing (Test or Reference) Recruitment->Dosing1 Sampling1 Serial Blood Sampling Dosing1->Sampling1 Washout Washout Period Sampling1->Washout Dosing2 Period 2: Dosing (Alternate Product) Washout->Dosing2 Sampling2 Serial Blood Sampling Dosing2->Sampling2 Bioanalysis Bioanalytical Method Validation & Sample Analysis Sampling2->Bioanalysis PK_Calc Pharmacokinetic Parameter Calculation (AUC, Cmax) Bioanalysis->PK_Calc Stats Statistical Analysis (90% Confidence Interval) PK_Calc->Stats Report Final Report & Submission Stats->Report

Caption: Standard workflow for a two-period crossover bioequivalence study.

Key Pharmacokinetic Parameters

For a standard bioequivalence study, the following pharmacokinetic parameters would be measured and compared:

ParameterDescriptionAcceptance Criteria (90% CI)
AUC0-t Area under the plasma concentration-time curve from time 0 to the last measurable concentration.80.00% - 125.00%
AUC0-∞ Area under the plasma concentration-time curve from time 0 extrapolated to infinity.80.00% - 125.00%
Cmax Maximum (or peak) plasma concentration of the drug.80.00% - 125.00%

Note: This table represents standard European Medicines Agency (EMA) and U.S. Food and Drug Administration (FDA) criteria for bioequivalence and is purely illustrative.

Methodology: Bioanalytical Assay

A crucial component of any pharmacokinetic study is the method used to quantify the analyte in biological samples (e.g., plasma). A typical method for a dipeptide would be Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

LC-MS/MS Protocol Outline

  • Sample Preparation: Protein precipitation from plasma samples using a solvent like acetonitrile, followed by centrifugation.

  • Chromatographic Separation: Separation of the analyte from endogenous components on a reverse-phase C18 column.

  • Mass Spectrometric Detection: Ionization of the analyte using electrospray ionization (ESI) and detection using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

The user's request for a comparison guide on this compound bioequivalence studies cannot be fulfilled due to the non-existence of such studies in the public domain. The fundamental reason for this is that this compound is not a recognized therapeutic agent, and therefore has not been subject to the rigorous clinical development process that necessitates bioequivalence testing. The information provided herein clarifies the distinction between biologically active L-amino acid peptides and their D-isomer counterparts and offers a generalized overview of what bioequivalence studies entail for a hypothetical compound. Professionals in drug development should focus their resources on compounds with established biological activity and a clear path to clinical investigation.

References

Safety Operating Guide

Proper Disposal of Glycyl-D-threonine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is a paramount concern. This document provides essential, step-by-step guidance for the proper disposal of Glycyl-D-threonine, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance, it is crucial to adhere to standard laboratory safety protocols.[1][2] Always consult the Safety Data Sheet (SDS) for the most detailed information.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][3]

  • Hand Protection: Handle with gloves. Gloves must be inspected prior to use.

  • Body Protection: Wear a lab coat or other suitable protective clothing.[4]

In case of exposure, follow these first-aid measures:

  • After inhalation: Move the person into fresh air. If not breathing, give artificial respiration.

  • After skin contact: Wash off with soap and plenty of water.

  • After eye contact: Flush eyes with water as a precaution.

  • After ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.

Disposal Procedures for this compound

The primary method for the disposal of this compound is as chemical waste. Do not dispose of it as biological waste.

Step 1: Waste Identification and Segregation

  • Identify the waste as non-hazardous chemical waste.

  • Do not mix this compound waste with other incompatible chemicals.[5] Incompatible materials include strong oxidizing agents.[1][3]

Step 2: Containerization

  • Use a designated, leak-proof, and clearly labeled chemical waste container.[5] The container must be compatible with the chemical. High-density polyethylene is a suitable option for most aqueous and mild organic wastes.

  • Label the container with "Chemical Waste," the name "this compound," and the approximate quantity.

Step 3: Storage

  • Store the waste container in a designated satellite accumulation area (SAA).

  • Keep the container tightly closed except when adding waste.

  • Ensure the storage area is cool, dry, and well-ventilated.

Step 4: Final Disposal

  • Arrange for the collection of the chemical waste by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Follow all local, state, and federal regulations for chemical waste disposal.

Spill and Leak Management

In the event of a spill:

  • Avoid dust formation.

  • Ventilate the area.[4]

  • Wear appropriate PPE.

  • Sweep up the spilled solid material and place it in a suitable, closed container for disposal.[4]

  • Clean the spill area with soap and water.

Summary of Physical and Chemical Properties

PropertyValue
Physical State Solid (Powder/Crystal)[3]
Appearance White to Almost White[6]
Odor Odorless[3]
Solubility Soluble in water[1]
Stability Stable under normal conditions[1][3]

Disposal Workflow

G cluster_prep Preparation cluster_disposal Disposal Steps cluster_spill Spill Response PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Identify Identify as Non-Hazardous Chemical Waste PPE->Identify AvoidDust Avoid Dust Formation PPE->AvoidDust Segregate Segregate from Incompatible Chemicals Identify->Segregate Containerize Place in Labeled, Leak-Proof Container Segregate->Containerize Store Store in Designated Satellite Accumulation Area Containerize->Store Arrange Arrange for Professional Disposal Store->Arrange Ventilate Ventilate Area AvoidDust->Ventilate Collect Collect Spilled Material for Disposal Ventilate->Collect Clean Clean Spill Area Collect->Clean

Caption: Workflow for the proper disposal of this compound.

Logical Relationship of Safety and Disposal

G cluster_knowledge Foundation cluster_practice Practice cluster_outcome Outcome SDS Safety Data Sheet (SDS) SafeHandling Safe Handling (PPE) SDS->SafeHandling Regulations Institutional & Governmental Regulations ProperDisposal Proper Disposal Procedures Regulations->ProperDisposal Safety Personnel & Environmental Safety SafeHandling->Safety Compliance Regulatory Compliance ProperDisposal->Compliance Safety->Compliance Compliance->Safety

Caption: Interrelationship of information, practice, and outcomes in chemical handling.

References

Personal protective equipment for handling Glycyl-D-threonine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensuring laboratory safety and experimental integrity. This document provides essential, immediate safety and logistical information for the handling of Glycyl-D-threonine, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

PPE CategoryRecommended Equipment
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2][4]
Skin Protection Wear appropriate protective gloves (e.g., Nitrile rubber) and clothing to prevent skin exposure.[1][2][4]
Respiratory Protection Under normal use conditions with adequate ventilation, no protective equipment is typically needed.[2][4] If dust formation is likely, a particulate filter respirator (e.g., P1) may be necessary.[1]

Operational Plan

A systematic approach to handling this compound from receipt to use will minimize contamination risks and ensure the compound's stability.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the product name and CAS number (74807-44-6 for the dihydrate) on the label match the order.[5][6]

2. Storage:

  • Store the compound in a dry, cool, and well-ventilated place.[4]

  • Keep the container tightly closed to prevent moisture absorption.[4]

  • Recommended storage is at room temperature, ideally below 15°C in a cool and dark place. For stock solutions, storage at -20°C (for up to one month) or -80°C (for up to six months) is recommended to maintain stability.[5]

3. Preparation of Solutions:

  • Handle the solid powder in a manner that avoids dust formation.[1]

  • Consult product-specific information for appropriate solvents. To aid dissolution, techniques such as warming the solution to 37°C or using an ultrasonic bath may be employed.[5]

  • When preparing solutions with co-solvents, ensure each solvent is fully dissolved before adding the next.[5]

4. Handling:

  • Practice good industrial hygiene.[4]

  • Avoid contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory area.

  • Wash hands thoroughly after handling.

Disposal Plan

Based on the non-hazardous nature of related threonine compounds, standard disposal procedures for non-hazardous chemical waste can be followed.

1. Unused Product:

  • Dispose of unused this compound in accordance with local, state, and federal regulations for non-hazardous chemical waste.

  • Do not dispose of down the drain unless explicitly permitted by local wastewater treatment regulations.

2. Contaminated Materials:

  • Dispose of contaminated labware (e.g., pipette tips, tubes) and PPE (e.g., gloves) as solid laboratory waste.

  • Place contaminated materials in a suitable, closed container for disposal.

Experimental Workflow

The following diagram illustrates the key steps in the handling and workflow of this compound.

G cluster_receiving Receiving cluster_storage Storage cluster_handling Handling & Use cluster_disposal Disposal A Receive Shipment B Inspect Container A->B C Verify Label B->C D Store in Cool, Dry Place C->D If OK E Keep Container Sealed D->E F Wear Appropriate PPE E->F G Weigh Solid F->G H Prepare Solution G->H I Perform Experiment H->I J Dispose of Unused Material I->J K Dispose of Contaminated Waste J->K

Workflow for Handling this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.